Minoxidil
描述
A potent direct-acting peripheral vasodilator (VASODILATOR AGENTS) that reduces peripheral resistance and produces a fall in BLOOD PRESSURE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p371)
Structure
3D Structure
属性
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
| Record name | SID46500395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | minoxidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minoxidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOXIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Serendipitous Stimulation of Hair Growth: A Technical Guide to the Discovery of Minoxidil's Androgenetic Alopecia Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of minoxidil from a potent antihypertensive agent to a widely used topical treatment for androgenetic alopecia is a classic example of serendipity in drug development. Initially synthesized in the late 1950s by the Upjohn Company (now part of Pfizer), its therapeutic trajectory was unexpectedly altered by the observation of a peculiar side effect: hypertrichosis, or excessive hair growth.[1][2][3][4] This technical guide provides an in-depth exploration of the pivotal discovery, the key experiments that elucidated its mechanism of action, and the clinical data that supported its repurposing as a hair growth stimulant.
The Unforeseen Discovery: From Hypertension to Hypertrichosis
In the 1970s, oral this compound was under investigation as a treatment for severe and refractory hypertension.[3][4] Its mechanism as a potent peripheral vasodilator, acting through the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, was effective in reducing blood pressure.[5] However, clinicians soon began to observe a consistent and unexpected side effect in patients: a noticeable increase in hair growth on the scalp, face, and body.[1][3][4] This led researchers to hypothesize that the same vasodilatory and potassium channel-opening effects might be harnessed to stimulate hair follicles if applied topically.[4][5]
Elucidating the Mechanism of Action: Key Preclinical and Clinical Investigations
The transition from an oral antihypertensive to a topical hair growth treatment necessitated a series of rigorous scientific investigations to understand its mechanism of action on the hair follicle.
The Role of Sulfotransferase in Bioactivation
A critical discovery was that this compound is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[6] This bioactivation is catalyzed by the enzyme sulfotransferase, specifically the SULT1A1 isoenzyme, which is present in the outer root sheath of hair follicles.[7][8][9] this compound is converted to this compound sulfate, the active metabolite responsible for stimulating hair follicles.[8][10] The variability in SULT1A1 activity among individuals is a key factor explaining the differential response to topical this compound treatment.[7][8]
Potassium Channel Opening and Cellular Effects
The leading hypothesis for this compound sulfate's mechanism of action is its role as a potassium channel opener in the hair follicle cells.[11][12][13][14] This action is thought to lead to a cascade of downstream effects:
-
Vasodilation and Increased Blood Flow: By opening potassium channels in the blood vessels of the scalp, this compound may increase blood flow, delivering more oxygen, nutrients, and growth factors to the hair follicles.[5][15]
-
Prolongation of the Anagen Phase: this compound has been shown to shorten the telogen (resting) phase of the hair cycle and extend the anagen (growth) phase.[11][16] This leads to an increase in the size of the hair follicles and the diameter of the hair shaft.
-
Stimulation of Cellular Pathways: Research has indicated that this compound can stimulate several signaling pathways within the dermal papilla cells, which play a crucial role in hair follicle development and growth.
Key Signaling Pathways
Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling.[10][17][18][19] Studies have shown that this compound can activate this pathway in dermal papilla cells.[5][11] Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which in turn activates target genes that promote cell proliferation and differentiation, thereby prolonging the anagen phase.[11][17][19]
This compound Bioactivation and Wnt/β-Catenin Pathway Activation.
Vascular Endothelial Growth Factor (VEGF)
This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells.[6][8] VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels). Increased VEGF expression is thought to improve the vascularization of the hair follicle, further supporting the delivery of essential nutrients and oxygen for hair growth.[6]
Quantitative Data from Pivotal Clinical Trials
The efficacy of topical this compound in treating androgenetic alopecia has been established through numerous randomized, double-blind, placebo-controlled clinical trials. The following tables summarize key quantitative data from some of these seminal studies.
| Table 1: Efficacy of 2% and 5% Topical this compound in Men with Androgenetic Alopecia (Olsen et al., 2002) | |||
| Parameter | 5% this compound (n=157) | 2% this compound (n=158) | Placebo (n=78) |
| Mean Change in Non-Vellus Hair Count at Week 48 | +35.9 | +24.7 | +1.6 |
| Patient Assessment of Scalp Coverage (Mean Score) | 1.3 | 0.8 | 0.2 |
| Investigator Assessment of Scalp Coverage (Mean Score) | 1.1 | 0.7 | 0.1 |
| Table 2: Efficacy of 2% and 5% Topical this compound in Women with Female Pattern Hair Loss (Lucky et al., 2004) | |||
| Parameter | 5% this compound (n=153) | 2% this compound (n=154) | Placebo (n=74) |
| Mean Change in Non-Vellus Hair Count at Week 48 | +26.0 | +20.7 | +9.4 |
| Patient Assessment of Hair Growth (Mean Score) | 1.4 | 1.2 | 0.8 |
| Investigator Assessment of Hair Growth (Mean Score) | 0.9 | 0.7 | 0.3 |
| Table 3: Change in Hair Weight and Hair Count in Men with Androgenetic Alopecia (Price et al., 1999) | |||
| Parameter (Mean % Change from Baseline at 96 Weeks) | 5% this compound (n=9) | 2% this compound (n=9) | Placebo (n=9) |
| Hair Weight | ~+30% | ~+30% | No significant change |
| Hair Count | Statistically significant increase (less significant than weight) | Statistically significant increase (less significant than weight) | No significant change |
Detailed Experimental Protocols
Protocol 1: In Vitro Proliferation Assay of Human Dermal Papilla Cells (HDPCs)
Objective: To assess the effect of this compound on the proliferation of human dermal papilla cells.
Methodology:
-
Cell Culture: Human dermal papilla cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium for synchronization. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell proliferation is expressed as a percentage of the vehicle-treated control.
Experimental Workflow for In Vitro Dermal Papilla Cell Proliferation Assay.
Protocol 2: Sulfotransferase (SULT1A1) Activity Assay in Plucked Hair Follicles
Objective: To measure the enzymatic activity of sulfotransferase in human hair follicles.
Methodology:
-
Sample Collection: Pluck approximately 5-10 hairs with intact roots from the subject's scalp.
-
Follicle Isolation: Isolate the hair follicle bulbs under a dissecting microscope.
-
Homogenization: Homogenize the follicles in a lysis buffer.
-
Colorimetric Assay:
-
Prepare a reaction mixture containing the hair follicle homogenate, this compound, and p-nitrophenyl sulfate (PNPS) in a suitable buffer.
-
The SULT1A1 enzyme in the homogenate will convert this compound to this compound sulfate. This reaction is coupled with the conversion of PNPS to p-nitrophenol.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and measure the formation of p-nitrophenol by reading the absorbance at 405 nm.
-
-
Data Analysis: The optical density at 405 nm is directly proportional to the sulfotransferase activity.
Conclusion
The discovery of this compound's hair growth-stimulating properties is a compelling narrative of scientific observation and subsequent rigorous investigation. From its origins as an antihypertensive medication, the serendipitous finding of hypertrichosis paved the way for its successful repurposing. The elucidation of its mechanism of action, centered on its bioactivation by sulfotransferase and its role as a potassium channel opener, has provided a solid scientific foundation for its clinical use. The extensive clinical trial data has consistently demonstrated its efficacy and safety in treating androgenetic alopecia in both men and women. The ongoing research into its effects on cellular signaling pathways, such as the Wnt/β-catenin pathway and VEGF expression, continues to refine our understanding of how this remarkable molecule stimulates hair growth. This journey underscores the importance of keen clinical observation and the potential for unexpected therapeutic applications to emerge from diligent scientific inquiry.
References
- 1. Olsen, E.A., Dunlap, F.E., Funicella, T., et al. (2002) A Randomized Clinical Trial of 5% Topical this compound versus 2% Topical this compound and Placebo in the Treatment of Androgenetic Alopecia in Men. Journal of the American Academy of Dermatology, 47, 377-385. - References - Scientific Research Publishing [scirp.org]
- 2. generolon.com [generolon.com]
- 3. Androgenetic alopecia: treatment results with topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Topical this compound in early androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Female pattern hair loss: Current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pccarx.com [pccarx.com]
- 11. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Changes in hair weight and hair count in men with androgenetic alopecia, after application of 5% and 2% topical this compound, placebo, or no treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. E. A. Olsen, F. E. Dunlap, T. Funicella, J. A. Koperski, J. M. Swinehart, E. H. Tschen and R. J. Trancik, “A Randomized Clinical Trial of 5% Topical this compound versus 2% Topical this compound and Placebo in the Treatment of Androgenetic Alopecia in Men,” Journal of the American Academy of Dermatology, Vol. 47, No. 3, 2002, pp. 377-385. doi10.1067/mjd.2002.124088 - References - Scientific Research Publishing [scirp.org]
- 15. [PDF] A randomized, placebo-controlled trial of 5% and 2% topical this compound solutions in the treatment of female pattern hair loss. | Semantic Scholar [semanticscholar.org]
- 16. A randomized, placebo-controlled trial of 5% and 2% topical this compound solutions in the treatment of female pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
The Vasodilatory Effects of Minoxidil on Scalp Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the vasodilatory mechanisms of minoxidil on the human scalp microcirculation. It consolidates key quantitative data from seminal studies, details the experimental protocols utilized for these assessments, and illustrates the core signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers in dermatology, pharmacology, and drug development.
Core Mechanism of Action: Vasodilation via K-ATP Channel Opening
This compound's primary pharmacological effect on the vasculature is mediated through its active metabolite, this compound sulfate. It is a potent arterial vasodilator that functions by opening adenosine triphosphate (ATP)-sensitive potassium channels (K-ATP channels) located in the plasma membranes of vascular smooth muscle cells.
The sequence of events is as follows:
-
K-ATP Channel Activation: this compound sulfate binds to and opens the K-ATP channels.
-
Potassium Efflux: This opening allows an efflux of potassium ions (K+) out of the smooth muscle cell, down their electrochemical gradient.
-
Hyperpolarization: The loss of positive ions from the cell interior leads to hyperpolarization of the cell membrane.
-
Closure of Voltage-Gated Calcium Channels: Membrane hyperpolarization causes the closure of voltage-gated L-type calcium channels.
-
Reduced Intracellular Calcium: The influx of extracellular calcium (Ca2+) into the cell is inhibited, leading to a decrease in the cytosolic free Ca2+ concentration.
-
Smooth Muscle Relaxation: With less calcium available to bind to calmodulin, the activation of myosin light-chain kinase is reduced. This results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and leading to the relaxation of the vascular smooth muscle.
-
Vasodilation: The relaxation of the smooth muscle in the walls of peripheral arterioles results in vasodilation, an increase in the luminal diameter of these vessels. When this occurs in the scalp, it leads to a measurable increase in cutaneous blood flow.
Quantitative Analysis of Scalp Blood Flow
Clinical studies have been conducted to quantify the impact of topical this compound on scalp microcirculation. The primary non-invasive techniques used for this purpose are Laser Doppler Velocimetry (LDV) and Photopulse Plethysmography (PPG). LDV has been identified as the more reliable method for measuring cutaneous blood flow changes.[1]
The most definitive data comes from a double-blind, randomized study by Wester et al. (1984), which demonstrated a dose-dependent increase in blood flow.[1] A subsequent study by Bunker and Dowd (1987) using a 3% solution did not find a significant increase, highlighting the potential importance of concentration for this specific effect.[2]
| Study (Year) | This compound Conc. | Measurement Technique | Key Quantitative Finding |
| Wester et al. (1984) | 5% | Laser Doppler Velocimetry (LDV) | ~3-fold increase in cutaneous blood flow within 15 minutes of application, sustained for approximately 1 hour (p < 0.0001).[1] |
| Wester et al. (1984) | 1%, 3% | Laser Doppler Velocimetry (LDV) | Increase in blood flow was less than that observed with the 5% solution.[1] |
| Bunker & Dowd (1987) | 3% | Laser Doppler Velocimetry (LDV) | No statistically significant change in scalp blood flow was observed.[2] |
Experimental Protocols
Protocol for In Vivo Measurement of Scalp Blood Flow
This protocol is based on the methodology established by Wester et al. (1984) for assessing the pharmacodynamic effects of topical this compound on scalp microcirculation.[1]
3.1.1 Study Design:
-
Type: Double-blind, randomized controlled trial.
-
Subjects: Healthy male volunteers (n=16) with androgenetic alopecia (balding scalps).
-
Treatment Groups: Random assignment to topical solutions of 0% (vehicle placebo), 1%, 3%, or 5% this compound.
3.1.2 Materials:
-
This compound solutions (0%, 1%, 3%, 5%) in a suitable vehicle.
-
Micropipette or syringe for precise application.
-
Laser Doppler Velocimeter (LDV) with a surface probe.
-
Skin marker for delineating the application area.
3.1.3 Procedure:
-
Acclimatization: Subjects rest in a temperature-controlled room for at least 20 minutes to ensure baseline circulatory stability.
-
Area Delineation: A 100 cm² area is marked on the balding scalp of each subject.
-
Baseline Measurement: A baseline blood flow reading is taken from the center of the marked area using the LDV probe. The probe should be placed gently on the skin surface without applying significant pressure.
-
Topical Application: A 0.25 ml volume of the assigned this compound solution is uniformly spread over the delineated 100 cm² area.
-
Post-Application Monitoring: Cutaneous blood flow is recorded continuously or at frequent intervals (e.g., every 5-15 minutes) for the first hour, and then periodically for a total of 4 hours post-application.
-
Data Analysis: The LDV output, typically in arbitrary perfusion units (APU), is recorded. The change from baseline is calculated for each time point and compared across treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol for Quantification of VEGF in Tissue/Cell Culture
This is a generalized protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure Vascular Endothelial Growth Factor (VEGF) levels in scalp tissue homogenates or dermal papilla cell culture supernatants following this compound treatment.
3.2.1 Sample Preparation:
-
Tissue Homogenates: Scalp punch biopsies are rinsed in ice-cold PBS, weighed, and homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the supernatant is collected.
-
Cell Culture Supernatants: Dermal papilla cells are cultured and treated with varying concentrations of this compound. The culture medium (supernatant) is collected and centrifuged to remove cellular debris.
3.2.2 ELISA Procedure:
-
Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for human VEGF is used. Wells are washed twice with Wash Buffer.
-
Standard Curve: A serial dilution of a known concentration of recombinant human VEGF is prepared in Sample Diluent to create a standard curve (e.g., 0 pg/ml to 2000 pg/ml).
-
Sample Addition: 100 µl of standards, control samples, and prepared test samples (homogenates or supernatants) are added in duplicate to the wells. The plate is sealed and incubated for 2 hours at room temperature.
-
Washing: The liquid is aspirated from each well, and the plate is washed 4-5 times with Wash Buffer.
-
Detection Antibody: 100 µl of a biotin-conjugated anti-human VEGF detection antibody is added to each well. The plate is sealed and incubated for 1 hour at room temperature.
-
Washing: Repeat the wash step (3.2.2, step 4).
-
Enzyme Conjugate: 100 µl of Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well. The plate is sealed and incubated for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step (3.2.2, step 4).
-
Substrate Development: 100 µl of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated for 15-20 minutes at room temperature in the dark, allowing a blue color to develop.
-
Reaction Stop: 100 µl of Stop Solution (e.g., 1M H₂SO₄) is added to each well. The color will change from blue to yellow.
-
Absorbance Reading: The optical density (OD) of each well is measured immediately using a microplate reader set to 450 nm.
-
Calculation: A standard curve is generated by plotting the mean OD for each standard against its concentration. The VEGF concentration in the test samples is determined by interpolating their mean OD values from the standard curve.
Ancillary Mechanisms Contributing to Hair Growth
While vasodilation is the most direct vascular effect, this compound's therapeutic action on hair follicles is multifactorial. Two key ancillary signaling pathways are the upregulation of VEGF and the activation of the Wnt/β-catenin pathway.
Upregulation of Vascular Endothelial Growth Factor (VEGF)
This compound has been shown to increase the expression of VEGF in human dermal papilla cells. VEGF is a critical signaling protein that promotes angiogenesis (the formation of new blood vessels). Increased VEGF levels lead to enhanced vascularization around the hair follicle, which is thought to improve the delivery of oxygen and nutrients essential for the anagen (growth) phase of the hair cycle.
Activation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for regulating hair follicle cycling and maintaining the anagen phase. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound has been shown to activate this pathway. It promotes the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key component of the destruction complex. This prevents β-catenin from being degraded. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes that prolong the anagen phase.
References
The Role of Minoxidil Sulfate in Hair Growth Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, functions as a prodrug that requires bioactivation to its sulfated metabolite, this compound sulfate, to exert its pharmacological effects on the hair follicle. This technical guide delineates the pivotal role of this compound sulfate in stimulating hair growth. It provides a comprehensive overview of the enzymatic conversion process, the mechanism of action involving ATP-sensitive potassium (KATP) channels, and the downstream signaling pathways. Furthermore, this document summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for investigating this compound's efficacy, and presents visual representations of the core biological processes and experimental workflows.
Introduction
Topical this compound has been a cornerstone in the management of androgenetic alopecia for decades.[1] However, the clinical response to this compound is variable, a phenomenon largely attributed to individual differences in the metabolic activation of the drug.[2] this compound itself is a prodrug, and its conversion to the active metabolite, this compound sulfate, is a critical step for its therapeutic efficacy.[3] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[1][4] The level of SULT1A1 activity in an individual's hair follicles is a key determinant of their response to topical this compound treatment.[5][6] This guide provides an in-depth exploration of the biochemistry, pharmacology, and clinical science underpinning the role of this compound sulfate in hair growth stimulation.
The Bioactivation of this compound
The conversion of this compound to this compound sulfate is a sulfation reaction catalyzed by the SULT1A1 enzyme.[7] This enzymatic process occurs within the hair follicle and is essential for this compound's hair growth-promoting effects.
The Sulfotransferase Enzyme SULT1A1
Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, this compound.[8] The SULT1A1 isoform is the primary enzyme responsible for this bioactivation in the scalp.[9] The expression and activity of SULT1A1 vary significantly among individuals, which directly correlates with the clinical efficacy of topical this compound.[1][10]
Mechanism of Action of this compound Sulfate
This compound sulfate's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in the cell membranes of hair follicle cells.[11][12] This action leads to a cascade of downstream events that collectively promote hair growth.
ATP-Sensitive Potassium (KATP) Channel Opening
KATP channels are present in various cells within the hair follicle, including dermal papilla cells.[6] The opening of these channels by this compound sulfate leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization is thought to be a key initiating event in the signaling cascade that stimulates hair growth.
Downstream Signaling Pathways
The opening of KATP channels triggers several downstream signaling pathways that contribute to the therapeutic effects of this compound sulfate. While the complete picture is still under investigation, key proposed pathways include:
-
Increased Blood Flow: Vasodilation of the microvasculature surrounding the hair follicle, potentially improving the delivery of oxygen and nutrients.[13]
-
Upregulation of Vascular Endothelial Growth Factor (VEGF): this compound has been shown to increase VEGF expression, which is a key regulator of angiogenesis and is believed to play a role in hair follicle development and growth.
-
Activation of Prostaglandin Synthesis: Stimulation of prostaglandin-endoperoxide synthase-1, leading to increased production of prostaglandins that may promote hair growth.
-
Wnt/β-catenin Pathway Activation: This pathway is crucial for hair follicle development and cycling, and this compound may influence its activity.[2]
Signaling Pathway of this compound Sulfate in Hair Follicles
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Data on this compound and this compound Sulfate Efficacy
A substantial body of research has generated quantitative data supporting the superior efficacy of this compound sulfate and the correlation between SULT1A1 activity and clinical response.
| Study Type | Parameter | Finding | Reference(s) |
| In Vitro Studies | Potency | This compound sulfate is 14 times more potent than this compound in stimulating cysteine incorporation in cultured vibrissae follicles. | [3][13][14] |
| Clinical Trials (Topical this compound) | Efficacy of 5% vs. 2% this compound | 5% topical this compound showed 45% more hair regrowth than 2% topical this compound at week 48 in men with AGA. | [15] |
| Responder Rates (5% this compound) | Approximately 40% of men with AGA experience hair growth with 5% this compound. | [8] | |
| Responder Rates (2% this compound) | Moderate hair regrowth is observed in 13-20% of female patients with 2% this compound monotherapy. | [8] | |
| SULT1A1 Activity as a Predictor | Sensitivity and Specificity | SULT1A1 activity assay predicts this compound treatment response with 95% sensitivity and 73% specificity. | [8][16] |
| Low SULT1A1 Activity | A cut-off value of <0.4 OD 405 is used as a marker for low follicular sulfotransferase activity. | [8] | |
| Oral this compound Clinical Trial | Efficacy vs. Topical | Daily 5 mg oral this compound did not show superiority over twice-daily 5% topical this compound in men with AGA after 24 weeks. | [17] |
| Response in Low SULT1A1 Patients | Patients with low hair follicle SULT activity demonstrated a higher response rate to oral this compound than those with high enzyme activity (85% vs. 43%). | [10][18][19] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the role of this compound sulfate in hair growth.
This compound Sulfotransferase (SULT1A1) Activity Assay (Colorimetric)
This assay is crucial for predicting patient response to topical this compound.
Experimental Workflow for SULT1A1 Activity Assay
Caption: Workflow of the colorimetric SULT1A1 activity assay.
Protocol:
-
Sample Collection: Pluck several hair follicles from the subject's scalp.
-
Homogenization: Homogenize the hair roots in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing this compound, p-nitrophenyl sulfate (as a sulfate donor for a coupled reaction), and a PAPS regenerating system.[20][21]
-
Incubation: Add the hair follicle homogenate to the reaction mixture and incubate at a controlled temperature.
-
Colorimetric Detection: The conversion of p-nitrophenyl sulfate to p-nitrophenol, which is coupled to the sulfation of this compound, results in a yellow color.[8] Measure the absorbance of p-nitrophenol at 405 nm using a spectrophotometer.[8]
-
Calculation: The SULT1A1 activity is proportional to the rate of p-nitrophenol formation.
Hair Follicle Organ Culture
This in vitro model allows for the direct assessment of this compound's effect on hair follicle growth.
Protocol:
-
Isolation: Microdissect individual anagen VI hair follicles from human scalp skin.[5][12]
-
Culture: Culture the isolated follicles in a specialized medium (e.g., Williams E medium) supplemented with growth factors.[5]
-
Treatment: Add this compound or this compound sulfate to the culture medium at various concentrations.
-
Assessment:
-
Hair Shaft Elongation: Measure the length of the hair shaft daily using a microscope with an imaging system.[2]
-
Anagen Duration: Monitor the morphology of the hair bulb to determine the duration of the anagen (growth) phase.
-
Cell Proliferation: Use techniques like [3H]thymidine or BrdU incorporation to assess cell proliferation in the hair matrix.[22]
-
Radiolabeled Cysteine Incorporation Assay
This assay measures the incorporation of the amino acid cysteine into the hair shaft, which is an indicator of hair protein synthesis and growth.
Protocol:
-
Follicle Culture: Culture isolated vibrissa follicles from neonatal mice in the presence of this compound or this compound sulfate.[14]
-
Radiolabeling: Add radiolabeled [35S]cysteine to the culture medium.
-
Incubation: Incubate the follicles to allow for the incorporation of the radiolabeled cysteine into newly synthesized hair proteins.
-
Measurement: Harvest the hair shafts, solubilize them, and measure the amount of incorporated radioactivity using a scintillation counter.[14]
Animal Models for Hair Growth Assessment
In vivo studies in animal models are essential for evaluating the efficacy of hair growth-promoting agents.
Protocol (Mouse Model):
-
Hair Removal: Shave the dorsal skin of mice (e.g., C57BL/6) to synchronize the hair cycle in the telogen (resting) phase.[23]
-
Topical Application: Apply a topical formulation of this compound or a vehicle control to the shaved area daily.[24]
-
Visual Assessment: Monitor and score the extent of hair regrowth visually over a period of several weeks.[25]
-
Quantitative Analysis:
-
Hair Density and Diameter: Collect skin biopsies and perform histological analysis to measure hair follicle density and diameter.[24]
-
Hair Weight: Shave the regrown hair and weigh it.
-
Conclusion
The sulfated metabolite of this compound, this compound sulfate, is the active pharmacological agent responsible for stimulating hair growth. Its formation, catalyzed by the SULT1A1 enzyme in the hair follicle, is a prerequisite for its therapeutic effect. The primary mechanism of action involves the opening of ATP-sensitive potassium channels, which initiates a cascade of signaling events that promote and prolong the anagen phase of the hair cycle. The significant inter-individual variability in SULT1A1 activity underscores the importance of this metabolic step and provides a strong rationale for the development of personalized medicine approaches in the treatment of androgenetic alopecia, such as the use of SULT1A1 activity assays to predict treatment response. Further research into the downstream signaling pathways activated by this compound sulfate will continue to enhance our understanding of its mechanism and may lead to the development of novel and more effective therapies for hair loss.
References
- 1. ClinConnect | this compound Response Testing in Males With Androgenetic [clinconnect.io]
- 2. This compound stimulates mouse vibrissae follicles in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound Sulfate versus this compound Base in Androgenetic Alopecia Treatment: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Effect of K+ channel openers on K+ channel in cultured human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of K+ channel openers on K+ channel in cultured human dermal papilla cells [medical.med.tokushima-u.ac.jp]
- 8. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations of human occipital scalp hair follicle organ culture for studying the effects of this compound as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE PCCA BLOG | The Art and Science of Topical this compound Formulas [pccarx.com]
- 14. This compound sulfate is the active metabolite that stimulates hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 17. Oral this compound vs Topical this compound for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A simple colorimetric assay for phenotyping the major human thermostable phenol sulfotransferase (SULT1A1) using platelet cytosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An experimental study evaluating the effect of this compound on the growth cycle of hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
The Foundational Role of Minoxidil in Modulating Vascular Endothelial Growth Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the foundational studies elucidating the molecular and cellular mechanisms by which minoxidil influences the expression of Vascular Endothelial Growth Factor (VEGF), a critical regulator of angiogenesis. The following sections detail the quantitative effects of this compound on VEGF, the experimental protocols used in these seminal studies, and the key signaling pathways that have been identified. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.
Quantitative Analysis of this compound's Effect on VEGF Expression
The upregulation of VEGF is a cornerstone of this compound's therapeutic effect on hair growth, primarily by enhancing perifollicular vascularization.[1][2] Several foundational in vitro and in vivo studies have quantified this dose-dependent relationship.
In Vitro Studies on Human Dermal Papilla Cells (DPCs)
Human Dermal Papilla Cells (DPCs) are specialized fibroblasts that regulate hair follicle growth. In vitro studies using cultured DPCs have been instrumental in quantifying the direct effect of this compound on VEGF expression.
| This compound Concentration (μmol/L) | Fold Increase in VEGF mRNA Expression (vs. Control) | Reference |
| 0.2 | Dose-dependent increase observed | [1] |
| 2 | Dose-dependent increase observed | [1] |
| 6 | Dose-dependent increase observed | [1] |
| 12 | Dose-dependent increase observed | [1] |
| 24 | 6-fold increase | [1] |
Table 1: Dose-dependent effect of this compound on VEGF mRNA expression in human DPCs.[1]
Similarly, VEGF protein production in both cell extracts and the conditioned media of DPCs increases in a dose-dependent manner following stimulation with this compound.[1]
In Vivo and Clinical Studies
Research has extended from cell cultures to animal models and human clinical trials to quantify the systemic and localized effects of this compound on VEGF.
| Study Type | Administration | Dosage | Duration | Key Quantitative Finding | Reference |
| In Vivo (Mice) | Topical | 5% this compound Solution | 4 hours | Significant increase in VEGF and HIF-1α levels in the skin | [3][4] |
| Prospective Clinical Study | Oral | 1 mg/day | 12 weeks | Serum VEGF increased from 152.12 ± 19.74 pg/ml to 217.88 ± 22.65 pg/ml | [5][6] |
Table 2: Quantitative outcomes of in vivo and clinical studies on this compound and VEGF.
Detailed Experimental Protocols
The following sections provide summaries of the key experimental methodologies employed in the foundational research on this compound and VEGF.
Human Dermal Papilla Cell (DPC) Culture and Treatment
-
Cell Isolation and Culture: DPCs are isolated from human scalp hair follicles and cultured.[3]
-
Treatment Protocol: DPCs are incubated with increasing concentrations of this compound (ranging from 0.2 to 24 μmol/L) for specified durations (e.g., 10 hours for VEGF secretion assays).[1][3]
Quantification of VEGF mRNA
-
Methodology: Northern blot analysis or quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the levels of VEGF mRNA in treated and control DPCs.[1]
Quantification of VEGF Protein
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is performed on cell culture supernatants and cell lysates to quantify the amount of secreted and intracellular VEGF protein.[3][5][7]
Western Blot Analysis for HIF-1α
-
Purpose: To detect the levels of Hypoxia-Inducible Factor-1α (HIF-1α) protein, a key transcription factor for VEGF.
-
Protocol:
-
Nuclear extracts are prepared from DPCs or human keratinocytes (HaCaT cells) treated with this compound.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for HIF-1α, followed by a secondary antibody.
-
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
-
Purpose: To assess the angiogenic potential of this compound in a living system.
-
Protocol:
-
Fertilized chicken eggs are incubated.
-
A window is made in the shell to expose the chorioallantoic membrane (CAM).
-
Millimolar concentrations of this compound are applied to the CAM.
-
The formation of new blood vessels is observed and quantified.[3]
-
Signaling Pathways and Molecular Mechanisms
This compound's effect on VEGF is not direct but is mediated through a series of intricate signaling pathways.
The HIF-1α-Mediated Pathway
A primary mechanism by which millimolar concentrations of topical this compound induce VEGF is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][9] Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its degradation.[3] this compound has been shown to inhibit PHD-2, preventing HIF-1α hydroxylation and subsequent degradation.[3] This stabilized HIF-1α then translocates to the nucleus and acts as a transcription factor to upregulate VEGF gene expression.[3][9]
References
- 1. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of hair growth and follicle size by VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induction of VEGF Is Mediated by Inhibition of HIF-Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 6. Effects of oral this compound on serum VEGF and hair regrowth in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minoxidil's Modulation of the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topical minoxidil is a widely utilized therapeutic agent for androgenetic alopecia. While its vasodilatory properties were initially believed to be its primary mechanism of action, a growing body of evidence indicates that this compound's efficacy in promoting hair growth is intricately linked to its interaction with the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the core signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of hair follicle biology and the development of novel alopecia treatments.
Introduction
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The duration of the anagen phase is a critical determinant of hair length and thickness.[1][2] In androgenetic alopecia, the anagen phase is progressively shortened.[2] The Wnt/β-catenin signaling pathway is a pivotal regulator of hair follicle development, regeneration, and the maintenance of the anagen phase.[3][4] Activation of this pathway in dermal papilla cells (DPCs), specialized mesenchymal cells at the base of the hair follicle, is essential for inducing and prolonging the anagen phase.[1][3]
This compound, and more specifically its active form, this compound sulfate, has been demonstrated to activate the Wnt/β-catenin pathway in human DPCs.[1] This activation is thought to be a key mechanism through which this compound exerts its hair growth-promoting effects, primarily by extending the anagen phase of the hair cycle.[1][5] This guide will dissect the molecular interactions between this compound and the Wnt/β-catenin pathway, providing the technical details necessary for further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on the Wnt/β-catenin signaling pathway and related markers.
Table 1: In Vitro Effects of this compound on Dermal Papilla Cells
| Parameter Measured | Cell Type | This compound Concentration | Observation | Reference |
| β-catenin Responsive TCF Reporter Activity (pTopflash) | Human DPCs | 1 µM | Stimulation of transcriptional activity | [1] |
| Phosphorylation of GSK3β (Ser9) | Human DPCs | 10 µM | Increased phosphorylation | [1] |
| Phosphorylation of PKA | Human DPCs | 10 µM | Increased phosphorylation | [1] |
| Phosphorylation of PKB/Akt (Ser473) | Human DPCs | 10 µM | Increased phosphorylation | [1] |
| Expression of Axin2 and Lef-1 | Human DPCs | 10 µM | Induced expression | [1] |
| Proliferation of DPCs | Human DPCs | 0.1 µM - 1.0 µM | Significant increase | [6][7] |
| Phosphorylation of ERK | Human DPCs | 0.1 µM | 287% increase | [6][7] |
| Phosphorylation of ERK | Human DPCs | 1.0 µM | 351% increase | [6][7] |
| Phosphorylation of Akt | Human DPCs | 0.1 µM | 168% increase | [6][7] |
| Phosphorylation of Akt | Human DPCs | 1.0 µM | 257% increase | [6][7] |
| Bcl-2 Expression | Human DPCs | 1.0 µM | >150% increase | [6][7] |
| Bax Expression | Human DPCs | 1.0 µM | >50% decrease | [6][7] |
Table 2: In Vivo Effects of this compound on Hair Follicle Cycle
| Animal Model | This compound Concentration | Duration of Treatment | Key Findings | Reference |
| C57BL/6 Mice | 3% Topical | 10 days | Modest extension of anagen phase and delay of catagen progression | [1] |
| C57BL/6 Mice | 5% Topical | 25 days | Significantly increased hair growth compared to untreated mice | [8] |
| C57BL/6J Mice | 5% Topical | 15 days | Promoted transition of hair follicles from telogen to anagen phase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and the Wnt/β-catenin pathway. Note: Specific antibody dilutions and reagent sources may require optimization.
In Vivo Murine Model for Hair Growth Assessment
Objective: To evaluate the effect of topical this compound on the hair cycle in a synchronized mouse model.
Materials and Reagents:
-
Vehicle control (e.g., a mixture of ethanol, propylene glycol, and water)
-
Electric clippers
-
Depilatory cream
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
Synchronize the hair cycle by depilating the dorsal skin of the mice. This can be achieved by first clipping the hair and then applying a depilatory cream for a short duration, followed by thorough rinsing. This induces the anagen phase.[1]
-
Allow a resting period of approximately 10 days for the hair follicles to enter a synchronized anagen phase.[1]
-
Divide the mice into a control group (vehicle application) and a treatment group (topical this compound application).
-
Apply a defined volume (e.g., 100-200 µL) of the vehicle or this compound solution to the depilated dorsal skin daily for the duration of the experiment (e.g., 10-25 days).[1][8][9]
-
Monitor and photograph the dorsal skin at regular intervals to visually assess hair growth.
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% formalin, embed in paraffin, and section for H&E staining.
-
Analyze the stained sections under a microscope to determine the stage of the hair follicles (anagen, catagen, telogen).
-
Calculate a Hair Cycle Score (HCS) to quantify the stage of the hair follicles. For example, assign scores to each stage (e.g., anagen VI = 100, early catagen = 200, mid-catagen = 300, late catagen = 400) and calculate the mean score for each group.[10]
Luciferase Reporter Assay for β-catenin Activity
Objective: To quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.
Materials and Reagents:
-
Human Dermal Papilla Cells (DPCs)
-
pTopflash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and pFopflash (contains mutated TCF/LEF binding sites, serving as a negative control) plasmids
-
Lipofectamine or other suitable transfection reagent
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Culture human DPCs in appropriate growth medium.
-
Seed the DPCs into 24-well plates at a suitable density.
-
Co-transfect the cells with the pTopflash or pFopflash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with this compound (e.g., 1 µM) or vehicle control.[1]
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells for both pTopflash and pFopflash transfected groups.
Immunofluorescence Staining for β-catenin Localization
Objective: To visualize the subcellular localization of β-catenin and determine if this compound treatment leads to its nuclear accumulation.
Materials and Reagents:
-
Human DPCs cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against β-catenin
-
Fluorochrome-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured DPCs with this compound or vehicle for a specified time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[12]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the localization of β-catenin using a fluorescence microscope.
Immunoblotting for Signaling Protein Phosphorylation
Objective: To quantify the levels of phosphorylated (activated) GSK3β, PKA, and PKB/Akt in response to this compound treatment.
Materials and Reagents:
-
Human DPCs
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-GSK3β (Ser9), p-PKA, p-PKB/Akt (Ser473), and total GSK3β, PKA, PKB/Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat DPCs with this compound (e.g., 10 µM) or vehicle for the desired time.[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
RT-PCR for Wnt Target Gene Expression
Objective: To measure the mRNA expression levels of Wnt target genes, such as Axin2 and Lef-1, in response to this compound.
Materials and Reagents:
-
Human DPCs
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Axin2, Lef-1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat DPCs with this compound (e.g., 10 µM) or vehicle.[1]
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
The qPCR cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
Visualization of Pathways and Workflows
Diagram 1: The Canonical Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Diagram 2: Proposed Mechanism of this compound Action on the Wnt/β-catenin Pathway
Caption: this compound's proposed mechanism of Wnt/β-catenin activation.
Diagram 3: General Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for in vitro studies.
Conclusion
The activation of the Wnt/β-catenin signaling pathway in dermal papilla cells is a significant mechanism underlying the therapeutic effects of this compound in androgenetic alopecia. The evidence strongly suggests that this compound promotes the stabilization and nuclear translocation of β-catenin, leading to the expression of target genes that are crucial for maintaining the anagen phase of the hair cycle. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and to explore novel therapeutic strategies that target Wnt/β-catenin signaling for the treatment of hair loss. Continued research in this area holds the promise of developing more effective and targeted treatments for a condition that affects a large portion of the global population.
References
- 1. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Frontiers | this compound delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice [frontiersin.org]
- 10. daneshyari.com [daneshyari.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. docs.abcam.com [docs.abcam.com]
Unveiling a Novel Facet: Preliminary Studies on the Anti-Androgenic Effects of Minoxidil
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the emerging body of preliminary research suggesting that Minoxidil, a widely recognized treatment for androgenetic alopecia, may exert its therapeutic effects through previously underappreciated anti-androgenic mechanisms. While traditionally known for its role as a potassium channel opener and vasodilator, recent studies are illuminating its potential to directly and indirectly interfere with androgen signaling pathways. This paper aims to provide a comprehensive overview of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the anti-androgenic properties of this compound. These data provide a snapshot of its effects on androgen receptor function, enzyme expression, and hormone levels.
| Parameter | Cell Line/System | Method | Result | Reference |
| Androgen Receptor (AR) Binding | In vitro | Surface Plasmon Resonance | Kd value of 2.6 μM for direct binding to AR | [1][2][3][4] |
| AR Transcriptional Activity | Human Hair Dermal Papilla Cells (HHDPCs) | Reporter Assay | Concentration-dependent suppression of AR transcriptional activity | [1][5] |
| AR Protein Stability | Human Hair Dermal Papilla Cells (HHDPCs) | Western Blot | Concentration-dependent reduction in AR protein stability | [5] |
Table 1: this compound's Interaction with the Androgen Receptor
| Gene/Protein | Cell Line | Method | Result | Reference |
| 5α-reductase type 2 (5α-R2) Gene Expression | Human Keratinocyte Cell Line (HaCaT) | RT-qPCR | 0.22 fold change (downregulation) in 5α-R2 mRNA levels (p < 0.0001) | [6][7][8] |
| Androgenic Receptor (AR) Gene Expression | Dermal Papilla Cells (DPCs) | RT-PCR | Significant decrease in AR mRNA expression | [9][10] |
| Androgenic Receptor (AR) Protein Expression | Dermal Papilla Cells (DPCs) | Western Blot | Significant decrease in AR protein expression | [9] |
| CYP17A1 Gene and Protein Expression | Dermal Papilla Cells (DPCs) | RT-PCR & Western Blot | Significant suppression of CYP17A1 expression | [5][9] |
| CYP19A1 (Aromatase) Activity | Dermal Papilla Cells (DPCs) | Calculation of Testosterone to Estradiol Conversion | Significant increase in CYP19A1 activity | [9] |
Table 2: Effects of this compound on Gene and Protein Expression
| Hormone | Cell Supernatant | Method | Result | Reference |
| Dihydrotestosterone (DHT) | Dermal Papilla Cells (DPCs) | ELISA | Decrease of 79.43 pg/mL compared to control (p < 0.0001) | [9][10] |
| Estradiol (E2) | Dermal Papilla Cells (DPCs) | ELISA | Increase of 1.21 pg/mL compared to control (p < 0.0001) | [9][10] |
Table 3: Influence of this compound on Hormone Levels in vitro
Key Experimental Protocols
To facilitate the replication and further investigation of these findings, this section details the methodologies employed in the key experiments cited.
Androgen Receptor (AR) Reporter Assay
-
Objective: To determine the effect of this compound on the transcriptional activity of the androgen receptor.
-
Cell Line: Human Hair Dermal Papilla Cells (HHDPCs).
-
Procedure:
-
Confirm AR expression in HHDPCs at both mRNA and protein levels.
-
Transfect HHDPCs with a reporter plasmid containing an androgen-responsive element linked to a luciferase gene.
-
Treat the transfected cells with varying concentrations of this compound.
-
Lyse the cells and measure luciferase activity, which is indicative of AR transcriptional activity.
-
Normalize luciferase activity to the total protein concentration in each sample.[1][5]
-
5α-reductase type 2 (5α-R2) Gene Expression Analysis
-
Objective: To quantify the effect of this compound on the mRNA levels of the 5α-R2 enzyme.
-
Cell Line: Human Keratinocyte Cell Line (HaCaT).
-
Procedure:
-
Determine a non-cytotoxic concentration of this compound for HaCaT cells using a cell proliferation assay (e.g., XTT assay).
-
Treat HaCaT cells with the predetermined non-cytotoxic concentration of this compound.
-
Isolate total RNA from both treated and non-treated (control) cells.
-
Perform real-time quantitative polymerase chain reaction (RT-qPCR) to measure the expression levels of the 5α-R2 gene.
-
Use a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for normalization.
-
Represent the results as a fold change in 5α-R2 expression in the treated group relative to the control group.[6][7]
-
Surface Plasmon Resonance (SPR) for AR Binding
-
Objective: To determine if this compound directly binds to the androgen receptor and to quantify the binding affinity.
-
Methodology:
-
Immobilize the AR ligand-binding domain (LBD) on a sensor chip.
-
Flow different concentrations of this compound over the sensor surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the AR-LBD.
-
From the binding kinetics, calculate the dissociation constant (Kd) to determine the binding affinity. A Kd value of 2.6 μM was reported.[1][2][3][4]
-
Western Blot for AR and CYP17A1 Protein Expression
-
Objective: To assess the impact of this compound on the protein levels of AR and CYP17A1.
-
Cell Line: Dermal Papilla Cells (DPCs).
-
Procedure:
-
Stimulate DPCs with this compound.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., polyvinylidene difluoride).
-
Probe the membrane with primary antibodies specific for AR and CYP17A1.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) to visualize the protein bands.
-
Quantify the band intensity to determine the relative protein expression levels.[9]
-
Hormone Level Quantification by ELISA
-
Objective: To measure the changes in dihydrotestosterone (DHT) and estradiol (E2) levels in cell culture supernatant following this compound treatment.
-
Cell Line: Dermal Papilla Cells (DPCs).
-
Procedure:
-
Culture DPCs and stimulate them with this compound.
-
Collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for DHT and E2.
-
Follow the kit manufacturer's instructions to perform the assay, which typically involves the binding of the hormone to a specific antibody and a colorimetric detection method.
-
Measure the absorbance and calculate the hormone concentrations based on a standard curve.[9][10]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed anti-androgenic signaling pathways of this compound and the workflows of the key experiments described above.
Caption: Proposed Anti-Androgenic Mechanisms of this compound.
Caption: Experimental Workflow for AR Reporter Assay.
Caption: Workflow for 5α-R2 Gene Expression Analysis.
References
- 1. This compound may suppress androgen receptor-related functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. [PDF] this compound may suppress androgen receptor-related functions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acts as an Antiandrogen: A Study of 5α-reductase Type 2 Gene Expression in a Human Keratinocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. New Target for this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Exploratory Research into Minoxidil's Effects on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, has a multifaceted mechanism of action that is not entirely understood. A significant body of research points towards its interaction with the prostaglandin synthesis pathway as a key contributor to its hair growth-promoting effects. This technical guide provides an in-depth exploration of this compound's influence on prostaglandin synthesis, with a particular focus on its modulation of cyclooxygenase (COX) enzymes and the subsequent impact on prostanoid production. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to serve as a comprehensive resource for researchers in the field.
Introduction
The serendipitous discovery of this compound's hypertrichotic effects during its use as an antihypertensive medication has led to its repurposing as a topical treatment for hair loss. While its vasodilatory properties and potassium channel opening capabilities are well-established, its intricate interactions at the cellular level within the hair follicle dermal papilla are of significant interest. Prostaglandins, a group of lipid compounds with diverse physiological effects, are known to play a crucial role in hair follicle cycling. This guide delves into the specific effects of this compound on the synthesis of these critical signaling molecules.
This compound's Modulation of Prostaglandin Synthesis: A Quantitative Overview
This compound exerts a dual and selective effect on the prostaglandin synthesis pathway. It has been shown to stimulate the production of Prostaglandin E2 (PGE2), a prostaglandin known to promote hair growth, while concurrently inhibiting the synthesis of Prostacyclin (PGI2), another prostanoid.
Activation of Prostaglandin-Endoperoxide Synthase-1 (PGHS-1/COX-1)
The stimulatory effect of this compound on PGE2 synthesis is primarily mediated through the activation of Prostaglandin-Endoperoxide Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1). This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.
| Parameter | Value | Cell/System Type | Reference |
| AC50 for PGHS-1 Activation | 80 µM | Purified PGHS-1 | [1] |
Stimulation of Prostaglandin E2 (PGE2) Production
Inhibition of Prostacyclin (PGI2) Synthesis
Conversely, this compound exhibits an inhibitory effect on the production of prostacyclin (PGI2). This has been observed in dermal papilla cells and other cell types, such as bovine aorta endothelial cells. The inhibition is dose-dependent.
| This compound Concentration | Effect on Prostacyclin (PGI2) Production | Cell Type | Reference |
| 12 µM | Inhibition | Dermal Papilla Cells |
Upregulation of Prostaglandin E2 Receptor (EP2)
Beyond influencing prostaglandin synthesis, this compound also amplifies the cellular response to PGE2 by upregulating the expression of its receptor, EP2. This suggests a synergistic mechanism where this compound not only increases the agonist (PGE2) but also the target it acts upon. Quantitative data on the fold-change in EP2 expression is an active area of investigation.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects on prostaglandin synthesis.
Cell Culture of Human Follicle Dermal Papilla Cells (HFDPC)
-
Isolation: Dermal papillae are isolated from human scalp skin samples by microdissection.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and sometimes with additional growth factors.
-
Passaging: Sub-confluent primary cultures are harvested using trypsin-EDTA and sub-cultured at a split ratio of 1:3 or 1:4.
Measurement of Cyclooxygenase (COX-1) Activity
This assay measures the activity of COX-1 by monitoring the consumption of oxygen during the conversion of arachidonic acid to PGH2.
-
Principle: The cyclooxygenase reaction consumes molecular oxygen. The rate of oxygen consumption is directly proportional to the enzyme activity.
-
Instrumentation: A Clark-type oxygen electrode is used to measure the change in dissolved oxygen concentration in a sealed reaction chamber.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
Arachidonic acid (substrate)
-
Hemin (cofactor)
-
Purified COX-1 enzyme or cell lysate containing COX-1
-
This compound (or vehicle control) at various concentrations
-
-
Procedure:
-
The reaction chamber is filled with the buffer and cofactor.
-
The enzyme preparation and this compound (or vehicle) are added and allowed to pre-incubate.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is recorded over time.
-
Quantification of Prostaglandin Levels
ELISA is a common and sensitive method for quantifying the concentration of specific prostaglandins in cell culture supernatants.
-
Principle: A competitive immunoassay where the prostaglandin in the sample competes with a labeled prostaglandin for binding to a limited number of antibody sites. The amount of labeled prostaglandin bound is inversely proportional to the concentration of the prostaglandin in the sample.
-
Procedure (for 6-keto-Prostaglandin F1α, a stable metabolite of Prostacyclin):
-
Culture HFDPCs to near confluence in appropriate multi-well plates.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified duration.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions, typically involving:
-
Addition of samples and standards to antibody-coated plates.
-
Addition of a fixed amount of enzyme-labeled prostaglandin.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate that produces a measurable colorimetric or chemiluminescent signal.
-
Measurement of the signal using a plate reader.
-
-
Calculate the concentration of 6-keto-PGF1α in the samples by comparison to a standard curve.
-
Analysis of EP2 Receptor Expression
RT-qPCR is used to measure the relative abundance of EP2 receptor mRNA.
-
Procedure:
-
Treat HFDPCs with this compound (and vehicle control).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for the EP2 receptor gene and a reference (housekeeping) gene.
-
Analyze the amplification data to determine the relative fold change in EP2 mRNA expression in this compound-treated cells compared to controls.
-
Western blotting is used to detect and quantify the amount of EP2 receptor protein.
-
Procedure:
-
Treat HFDPCs with this compound (and vehicle control).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the EP2 receptor.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Prostaglandin Synthesis Pathway and this compound's Points of Intervention
Caption: this compound's dual action on the prostaglandin synthesis pathway.
Experimental Workflow for Quantifying this compound's Effect on Prostacyclin Production
Caption: Workflow for measuring prostacyclin inhibition by this compound.
Signaling Cascade from this compound to Hair Growth Promotion
Caption: Proposed signaling pathway for this compound-induced hair growth.
Conclusion and Future Directions
The evidence strongly suggests that this compound's interaction with the prostaglandin synthesis pathway is a significant component of its mechanism of action in promoting hair growth. Its ability to selectively increase PGE2 while decreasing PGI2, coupled with the upregulation of the EP2 receptor, points to a finely tuned modulation of prostanoid signaling within the hair follicle.
Future research should focus on elucidating a comprehensive dose-response relationship for this compound's effects on PGE2 production in human dermal papilla cells. Furthermore, quantifying the magnitude of EP2 receptor upregulation at both the mRNA and protein levels will provide a more complete picture of this signaling axis. A deeper understanding of the downstream signaling events following EP2 activation in dermal papilla cells will also be crucial in fully unraveling the hair growth-promoting effects of this compound. This knowledge will be invaluable for the development of next-generation therapeutics for alopecia with enhanced efficacy and specificity.
References
Methodological & Application
Application Notes & Protocols for Preparing Minoxidil Topical Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minoxidil, initially developed as an oral medication for hypertension, has found widespread use as a topical treatment for androgenetic alopecia.[1][2][3] Its efficacy in promoting hair growth is attributed to its active metabolite, this compound sulfate, which is formed in the scalp by the enzyme sulfotransferase.[4] The primary mechanism of action involves the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle and hair follicles.[4][5][6] This action leads to vasodilation, increasing microcirculation around the hair follicles and thereby enhancing the delivery of oxygen and nutrients.[4][6] Furthermore, this compound is believed to stimulate hair growth by prolonging the anagen (growth) phase of the hair cycle, activating the Wnt/β-catenin signaling pathway, and increasing the expression of vascular endothelial growth factor (VEGF).[1][4][7]
For laboratory research, the preparation of stable and accurately concentrated this compound topical solutions is crucial for obtaining reliable and reproducible results. This document provides detailed protocols for preparing this compound solutions, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
Solubility of this compound in Common Solvents
The solubility of this compound is a critical factor in formulating topical solutions. The following table summarizes its solubility in various solvents commonly used in dermatological and research preparations.
| Solvent | Solubility (mg/mL) | Reference |
| Propylene Glycol | 75 | [8] |
| Methanol | 44 | [8] |
| Ethanol | 29 | [8] |
| 2-Propanol | 6.7 | [8] |
| Dimethylsulfoxide | 6.5 | [8] |
| Water | 2.2 | [8] |
Typical Composition of this compound Topical Solutions
The concentration of this compound in topical solutions for research can vary, with 2% and 5% being the most common. Higher concentrations, up to 15%, have also been explored in compounded formulations.[9][10][11] The table below outlines typical solvent compositions for preparing these solutions.
| This compound Concentration (% w/v) | Propylene Glycol (% v/v) | Ethanol (95% or absolute) (% v/v) | Purified Water (% v/v) | Reference(s) |
| 2% | 20 | 60 | 20 | [12] |
| 5% | 50 | 30 | 20 | [13] |
| 5% | 25 | q.s. to 100 mL | 15 | [14] |
| 5% | 50 | 25 | 20 | [15] |
Note: The ratios of solvents can be adjusted based on the desired viscosity, penetration enhancement, and to minimize potential skin irritation. Propylene glycol is a common vehicle but can cause contact dermatitis in some cases; alternative formulations may replace it with other glycols or use different solvent systems.[3][16]
Experimental Protocols
Protocol for Preparing a 5% (w/v) this compound Topical Solution
This protocol describes the preparation of a standard 5% this compound solution in a propylene glycol, ethanol, and water vehicle.
Materials:
-
This compound powder (USP grade)
-
Propylene glycol
-
Ethanol (95% or absolute)
-
Purified water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional, for gentle warming)
-
Volumetric flask (e.g., 100 mL)
-
Graduated cylinders
-
Analytical balance
-
Amber glass storage bottle
Procedure:
-
Weighing this compound: Accurately weigh 5.0 g of this compound powder using an analytical balance.
-
Preparing the Solvent Vehicle: In a glass beaker, combine 50 mL of propylene glycol and 30 mL of ethanol.
-
Dissolving this compound: Place the beaker on a magnetic stirrer and add the weighed this compound powder to the solvent mixture while stirring.
-
Gentle Heating (Optional): If the this compound does not dissolve completely at room temperature, gently heat the solution to approximately 40-50°C while continuing to stir.[12][14] Do not overheat, as this can cause evaporation of the ethanol.
-
Cooling and Adding Water: Once the this compound is fully dissolved, remove the beaker from the heat (if used) and allow it to cool to room temperature.
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Add purified water to bring the final volume to 100 mL.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Transfer the final solution to an amber glass bottle for storage to protect it from light.[14] Store at a controlled room temperature (20-25°C).[8]
Protocol for Stability Assessment of this compound Solutions
This protocol outlines a method for assessing the chemical stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 column (or other suitable stationary phase)
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer solution)
-
This compound reference standard
-
Volumetric flasks and pipettes for dilutions
-
pH meter
-
Environmental chamber or incubator for controlled temperature and humidity storage
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a standard curve using the this compound reference standard at known concentrations.
-
Dilute a sample of the freshly prepared this compound solution to a concentration within the range of the standard curve.
-
Analyze the diluted sample using HPLC to determine the initial concentration of this compound.
-
Record the physical appearance (color, clarity) and pH of the solution.
-
-
Storage: Store aliquots of the this compound solution in amber glass bottles under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 3, and 6 months), remove a sample from storage.
-
Evaluation:
-
Visually inspect the sample for any changes in color, odor, or the formation of precipitate.
-
Measure the pH of the solution.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
-
Data Analysis: Compare the results at each time point to the initial (Time 0) data. A common stability threshold is the retention of 90-110% of the initial drug concentration.[9]
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the key signaling pathways involved in the mechanism of action of this compound on hair follicles.
Caption: this compound's mechanism of action on hair growth.
Experimental Workflow for Solution Preparation and Analysis
The diagram below outlines the logical workflow for the preparation and subsequent analysis of a this compound topical solution for research purposes.
References
- 1. generolon.com [generolon.com]
- 2. jevplasticsurgery.com [jevplasticsurgery.com]
- 3. LIQUID FORMULATION OF this compound VERSUS ITS FOAM FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability Evaluation of this compound in FOAMIL Foam Base with Bracketing Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Stability Evaluation of this compound in FOAMIL Form Base with Bracketing Study Design. | Semantic Scholar [semanticscholar.org]
- 11. compoundinglab.com.au [compoundinglab.com.au]
- 12. CN1857268A - this compound solution and preparing method of this compound liniment tablet - Google Patents [patents.google.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Preparation and evaluation of this compound foamable emu oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an In Vitro Human Hair Follicle Organ Culture to Test Minoxidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[1] Developing effective treatments for hair loss disorders, such as androgenetic alopecia, necessitates robust preclinical models that can accurately predict clinical efficacy. The in vitro human hair follicle organ culture (HFOC) model has emerged as a valuable tool for studying hair biology and for screening potential hair growth-promoting compounds.[2][3][4] This model maintains the three-dimensional structure and cellular interactions of the hair follicle, allowing for the assessment of various biological parameters in a controlled laboratory setting.[5]
Minoxidil is an FDA-approved drug for the treatment of androgenetic alopecia and serves as a benchmark for hair growth-promoting agents.[6][7] Its mechanism of action, while not fully elucidated, involves the opening of ATP-sensitive potassium channels, stimulation of cell proliferation, and upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).[8][9]
This document provides a comprehensive guide for establishing and utilizing the human hair follicle organ culture model to evaluate the efficacy of this compound. It includes detailed protocols for hair follicle isolation, culture, treatment, and subsequent analysis of key hair growth parameters.
Application Notes
Principle of the Assay
The ex vivo culture of isolated human hair follicles, typically in the anagen VI stage, allows for the maintenance of their physiological growth for several days.[10][11] During this period, the follicles continue to produce a hair shaft, making it possible to measure hair shaft elongation as a primary indicator of hair growth.[12][13] The model also permits the study of cellular and molecular changes within the follicle in response to test compounds. By treating the cultured follicles with this compound, researchers can quantify its effects on hair shaft growth, cell proliferation, hair cycle progression, and the expression of relevant genes.[14][15]
This compound's Putative Mechanism of Action
This compound is a prodrug that is converted to its active form, this compound sulfate, by the sulfotransferase enzyme SULT1A1 found in hair follicles.[16] The proposed mechanisms by which this compound stimulates hair growth include:
-
Potassium Channel Opening : this compound sulfate opens ATP-sensitive potassium channels (K-ATP) on the cell membranes of dermal papilla and outer root sheath cells.[7][9] This action leads to hyperpolarization, which is thought to prolong the anagen phase and stimulate the transition of follicles from telogen to anagen.[7][16]
-
Vasodilation : While initially developed as an antihypertensive agent due to its vasodilatory effects, the direct impact of increased blood flow on hair growth in a topical application is still debated.[17] However, improved microcirculation could enhance the delivery of nutrients to the follicle.[9]
-
Upregulation of Growth Factors : this compound has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) and other growth factors, which may promote angiogenesis around the follicle and support hair growth.[8]
-
Stimulation of Wnt/β-catenin Signaling : This pathway is crucial for hair follicle development and cycling. This compound may activate β-catenin signaling in dermal papilla cells, promoting the proliferation and differentiation of hair matrix keratinocytes.[8]
Experimental Workflow
The overall experimental process involves several key stages, from the acquisition of human scalp tissue to the final analysis of various hair growth parameters. This systematic workflow ensures reproducibility and allows for a comprehensive evaluation of this compound's effects.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicles
This protocol describes the microdissection and culture of anagen VI hair follicles from human scalp skin.[11][18]
Materials:
-
Human scalp skin (typically from occipital region of patients undergoing cosmetic surgery, with informed consent)
-
Williams' E Medium (supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% antibiotic-antimycotic solution)[10][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Stereomicroscope
-
Fine-tipped sterile forceps and needles (e.g., 25-gauge)
-
Sterile petri dishes
-
24-well culture plates
Procedure:
-
Place the scalp skin sample in a petri dish containing sterile PBS.
-
Under a stereomicroscope, remove excess subcutaneous fat to clearly visualize the hair follicle bulbs.
-
Using fine forceps and needles, carefully dissect individual hair follicles from the surrounding connective tissue. Isolate follicles that are in the anagen VI stage, characterized by a well-developed dermal papilla and pigmented hair bulb.[19]
-
Transfer the isolated follicles to a fresh petri dish containing supplemented Williams' E Medium.
-
Place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of pre-warmed supplemented Williams' E Medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.[20]
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Supplemented Williams' E Medium
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of this compound in supplemented Williams' E Medium to achieve the final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[14]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of initial culture (Day 1), replace the medium in each well with the appropriate treatment or control medium.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-10 days).
Protocol 3: Hair Shaft Elongation Measurement
Materials:
-
Inverted digital microscope with a calibrated eyepiece or imaging software
Procedure:
-
On Day 0 (immediately after isolation) and every subsequent day, capture a digital image of each hair follicle.
-
Using the imaging software's measurement tool, measure the total length of the hair follicle from the base of the bulb to the tip of the hair shaft.
-
Calculate the daily hair shaft elongation by subtracting the length at Day 0 from the length at each subsequent day.[10][12]
Protocol 4: Histological Analysis
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
At the end of the culture period, fix the hair follicles in 4% PFA or 10% NBF for 24 hours.
-
Dehydrate the follicles through a graded series of ethanol.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize, rehydrate, and stain the sections with H&E to visualize the overall morphology, including the dermal papilla, hair matrix, and root sheaths.[21][22]
-
Assess the hair cycle stage (e.g., anagen vs. catagen) based on established morphological criteria.[15]
Protocol 5: Immunohistochemistry (IHC) for Cell Proliferation
Materials:
-
Paraffin-embedded hair follicle sections
-
Citrate buffer (for antigen retrieval)
-
Primary antibody: anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinize and rehydrate the tissue sections as in Protocol 4.
-
Perform heat-induced antigen retrieval using citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate in positive cells.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of Ki-67-positive cells in the hair matrix region to determine the proliferation index.[23]
Protocol 6: Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Micro Kit)
-
Cultured hair follicles (pooled, e.g., 3-5 follicles per sample)
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, IGF1, WNT5A, FGF7) and a housekeeping gene (e.g., GAPDH, ACTB).[24][25]
Procedure:
-
Pool 3-5 follicles per treatment group and homogenize them in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.[26]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
Table 1: Effect of this compound on Hair Shaft Elongation (mm)
| Treatment Group | Day 3 | Day 5 | Day 7 |
|---|---|---|---|
| Vehicle Control (DMSO) | 0.45 ± 0.05 | 0.72 ± 0.08 | 0.95 ± 0.11 |
| This compound (0.1 µM) | 0.51 ± 0.06 | 0.85 ± 0.09* | 1.18 ± 0.13* |
| This compound (1 µM) | 0.58 ± 0.07* | 0.99 ± 0.10** | 1.45 ± 0.15** |
| This compound (10 µM) | 0.62 ± 0.08** | 1.10 ± 0.12** | 1.61 ± 0.16** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Histomorphometric Analysis after 7 Days of Culture
| Treatment Group | Follicles in Anagen (%) | Follicles in Catagen (%) |
|---|---|---|
| Vehicle Control (DMSO) | 65% | 35% |
| This compound (1 µM) | 85%* | 15%* |
| This compound (10 µM) | 92%** | 8%** |
*Data based on morphological assessment of H&E stained sections. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Ki-67 Proliferation Index in Hair Matrix
| Treatment Group | Ki-67 Positive Cells (%) |
|---|---|
| Vehicle Control (DMSO) | 28 ± 4% |
| This compound (1 µM) | 42 ± 5%* |
| This compound (10 µM) | 55 ± 6%** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 4: Relative Gene Expression (Fold Change vs. Control)
| Gene | This compound (1 µM) | This compound (10 µM) |
|---|---|---|
| VEGFA | 1.8 ± 0.2* | 2.5 ± 0.3** |
| IGF1 | 1.5 ± 0.1* | 2.1 ± 0.2** |
| WNT5A | 1.6 ± 0.2* | 2.3 ± 0.3** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Logical Relationship of Experimental Readouts
The different analytical methods provide complementary information to build a comprehensive understanding of this compound's effects. Hair shaft elongation is the primary functional outcome, which is supported by mechanistic insights from histology, cell proliferation assays, and gene expression analysis.
Conclusion and Limitations
The human hair follicle organ culture model is a powerful and relevant ex vivo system for assessing the effects of compounds like this compound on hair growth. It provides quantitative data on hair shaft elongation, cell proliferation, and gene expression, offering valuable insights into the potential efficacy and mechanism of action of test substances.
However, it is important to acknowledge the limitations of this model. The culture period is relatively short, typically not exceeding 10-14 days, which prevents the observation of a full hair cycle.[5] Furthermore, results can be variable depending on the donor's characteristics, and some studies have reported difficulty in consistently demonstrating this compound's effects in this system, possibly due to the use of already maximally growing anagen follicles or the need for its metabolic activation.[27][28] Despite these limitations, the HFOC model remains an indispensable tool in the preclinical development of new therapies for hair loss.
References
- 1. wjgnet.com [wjgnet.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro hair follicle growth model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. generolon.com [generolon.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hair growth - models and in vitro assays - QIMA Life sciences [qima-lifesciences.com]
- 16. This compound: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 17. This compound stimulates mouse vibrissae follicles in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 19. Human hair explant: Models and assays - QIMA Life Sciences [qima-lifesciences.com]
- 20. Isolation, Cultivation, and Morphological Characteristics of Hair Follicle Adult Stem Cells in the Bulge Region in Mouse and Human [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Morphological and Histological Changes in Transplanted Hair Follicles [journals.ekb.eg]
- 23. researchgate.net [researchgate.net]
- 24. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Gene expression in head hair follicles plucked from men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Limitations of human occipital scalp hair follicle organ culture for studying the effects of this compound as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. farjo.com [farjo.com]
Methodology for C57BL/6 Mouse Model in Minoxidil Hair Growth Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting hair growth studies using the C57BL/6 mouse model with Minoxidil treatment. The C57BL/6 mouse is a widely used and accepted model for evaluating the efficacy of hair growth-promoting agents due to its synchronized hair follicle cycling.[1][2]
I. Animal Model and Preparation
The C57BL/6 mouse strain is the preferred model for these studies. Their truncal pigmentation is produced only during the anagen (growth) phase of the hair cycle, providing a visual indicator of hair follicle activity.[2]
Protocol 1: Animal Preparation and Anagen Induction
-
Animal Selection: Use male C57BL/6 mice, typically at 6-7 weeks of age.[3][4][5] At this age, the hair follicles are synchronized in the telogen (resting) phase.[4]
-
Acclimatization: House the mice under standard conditions (25°C, 12-hour light/dark cycle) for at least one week to allow for acclimatization before the start of the experiment.[3] Provide ad libitum access to food and water.[3]
-
Anagen Induction: To synchronize the hair follicles in the anagen phase for some study designs, the dorsal skin of the mice is shaved.[4][5] This process of depilation induces a new, synchronized anagen phase.
II. This compound Formulation and Application
The concentration and vehicle for this compound application are critical parameters that can influence study outcomes.
Protocol 2: this compound Formulation and Topical Application
-
Formulation Preparation:
-
Standard Solutions: this compound is typically dissolved in a vehicle solution, often a mixture of ethanol and propylene glycol (e.g., 7:3 v/v).[4] Common concentrations used in studies range from 1% to 5%.[1]
-
Nanoparticle Formulations: For studies investigating enhanced delivery, this compound nanoparticles can be prepared using methods like bead milling.[1]
-
-
Topical Application:
III. Assessment of Hair Growth
Both qualitative and quantitative methods are employed to evaluate the effect of this compound on hair growth.
Protocol 3: Macroscopic and Microscopic Evaluation of Hair Growth
-
Macroscopic Evaluation:
-
Visual Scoring: Document hair regrowth daily or at regular intervals using a digital camera.[2] Assign a hair growth score based on the percentage of the shaved area covered by new hair. A common scoring system is:
-
0: no hair regrowth
-
1: 0-20% regrowth
-
2: 20-40% regrowth
-
3: 40-60% regrowth
-
4: 60-80% regrowth
-
5: 80-100% regrowth[6]
-
-
Grayscale Analysis: Utilize a gel imager to capture images of the mice and quantify hair density by measuring light absorption. This provides an objective, quantitative assessment.[7]
-
-
Microscopic and Histological Evaluation:
-
Tissue Collection: At the end of the study period, euthanize the mice and collect dorsal skin samples.
-
Histological Staining: Fix the skin samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.[8]
-
Analysis: Examine the stained sections under a microscope to assess:
-
IV. Molecular and Cellular Analysis
To understand the mechanism of action, molecular and cellular analyses are crucial.
Protocol 4: Analysis of Growth Factors and Signaling Pathways
-
Protein Expression Analysis (ELISA):
-
Gene Expression Analysis (RT-PCR):
-
Isolate RNA from skin samples.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to measure the mRNA expression levels of genes involved in hair growth signaling pathways, such as those in the Wnt/β-catenin pathway (e.g., Wnt3a, β-catenin).[4]
-
-
Immunohistochemistry:
V. Data Presentation
Quantitative data should be summarized for clear comparison between treatment and control groups.
Table 1: Macroscopic Hair Growth Assessment
| Treatment Group | Day 7 Score (Mean ± SE) | Day 14 Score (Mean ± SE) | Day 21 Score (Mean ± SE) |
| Vehicle Control | |||
| 5% this compound | |||
| Test Compound |
Table 2: Histological and Molecular Analysis
| Treatment Group | Hair Follicle Density (follicles/mm²) (Mean ± SE) | Anagen:Telogen Ratio | VEGF Level (pg/mg protein) (Mean ± SE) | IGF-1 Level (pg/mg protein) (Mean ± SE) |
| Vehicle Control | ||||
| 5% this compound | ||||
| Test Compound |
VI. Signaling Pathways and Experimental Workflow
Visual representations of the underlying mechanisms and experimental procedures enhance understanding.
Caption: this compound Signaling Pathway in Hair Follicles.
Caption: Experimental Workflow for this compound Hair Growth Studies.
References
- 1. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | this compound delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice [frontiersin.org]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of anagen in telogen mouse skin by topical application of FK506, a potent immunosuppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Creating Stable Minoxidil Foam Formulations for Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical Minoxidil foam is a widely utilized dosage form for the treatment of androgenetic alopecia. For clinical studies, the development of a stable, elegant, and effective foam formulation is paramount to ensure accurate dosing, patient compliance, and reliable clinical outcomes. This document provides detailed application notes and protocols for creating and evaluating stable this compound foam formulations suitable for clinical research.
A stable foam formulation is characterized by its ability to maintain its physical and chemical integrity over its shelf life. Key stability attributes include the maintenance of foam structure (density and collapse time), uniform drug distribution, and the chemical stability of the active pharmaceutical ingredient (API), this compound. This document will delve into the critical components of this compound foam formulations and provide detailed methodologies for assessing their stability and quality.
Key Formulation Components for Stable this compound Foam
The stability and performance of a this compound foam are dictated by the careful selection and concentration of its excipients. Each component plays a crucial role in the final product's characteristics.
| Excipient Category | Examples | Function in Foam Formulation | Typical Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | This compound | Stimulates hair growth. | 2% - 15% |
| Solvents/Co-solvents | Ethanol, Propylene Glycol, Water | Dissolve this compound and other excipients, affecting viscosity and skin penetration.[1] | 30% - 70% |
| Surfactants/Foaming Agents | Cetyl Alcohol, Stearyl Alcohol, Polysorbates | Reduce surface tension to enable foam formation and stabilize the foam structure. | 0.5% - 5% |
| Viscosity-Modifying Agents | Hydroxypropyl Cellulose, Xanthan Gum | Increase the viscosity of the liquid phase to slow drainage and improve foam stability. | 0.1% - 2% |
| pH-Modifying Agents/Buffers | Citric Acid, Lactic Acid, Potassium Citrate | Maintain an optimal pH for this compound solubility and stability. | As needed to achieve target pH |
| Propellants (for aerosol foams) | Propane, Butane, Isobutane | Provide the pressure to expel the formulation as a foam. | 5% - 15% |
Experimental Protocols for Formulation Development and Evaluation
A systematic approach to formulation development and evaluation is critical for achieving a stable this compound foam. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for developing and evaluating stable this compound foam formulations.
Protocol for Foam Density Measurement
Objective: To determine the density of the foam, which is a key indicator of its physical structure and consistency.
Materials:
-
Graduated cylinder (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Weighing dish
Procedure:
-
Record the tare weight of the empty graduated cylinder.
-
Dispense the this compound foam directly into the graduated cylinder up to a specific volume mark (e.g., 50 mL). Ensure the foam fills the cylinder without excessive voids.
-
Level the surface of the foam with a spatula.
-
Weigh the graduated cylinder containing the foam and record the mass.
-
Calculate the mass of the foam by subtracting the tare weight of the cylinder.
-
Calculate the foam density using the following formula: Density (g/mL) = Mass of foam (g) / Volume of foam (mL)
-
Repeat the measurement at least three times and report the average density and standard deviation.
Protocol for Foam Collapse Time (FCT) Measurement
Objective: To measure the time it takes for the foam to collapse, which is a direct measure of its stability.
Materials:
-
Graduated cylinder (e.g., 100 mL) or a petri dish
-
Stopwatch
-
Camera (optional, for visual documentation)
Procedure:
-
Dispense a standardized amount of foam (e.g., filling a 50 mL graduated cylinder or a petri dish of a specific diameter).
-
Start the stopwatch immediately after dispensing the foam.
-
Record the initial volume or height of the foam.
-
Observe the foam over time and record the time it takes for the foam to reduce to half of its initial volume or height (this is the half-life of the foam).
-
Alternatively, record the time taken for the foam to completely collapse into a liquid.
-
Perform the experiment under controlled temperature and humidity conditions.
-
Repeat the measurement at least three times and report the average collapse time and standard deviation.
Protocol for Drug Content Uniformity by High-Performance Liquid Chromatography (HPLC)
Objective: To ensure that the active ingredient, this compound, is uniformly distributed throughout the foam formulation.
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvents for mobile phase (e.g., methanol, water, acetic acid)
-
Sample vials
Procedure:
1. Standard Preparation:
- Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.
2. Sample Preparation:
- Accurately weigh a specific amount of the this compound foam into a volumetric flask.
- Allow the foam to collapse completely.
- Add a suitable solvent to dissolve the this compound and dilute to a known volume.
- Filter the solution through a 0.45 µm filter into an HPLC vial.
3. HPLC Analysis:
- Set up the HPLC system with the appropriate column, mobile phase, flow rate, and UV detection wavelength (typically around 280 nm for this compound).[2]
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
4. Acceptance Criteria:
- The drug content should be within 90% to 110% of the label claim.
Protocol for a Comprehensive Stability Study
Objective: To evaluate the physical and chemical stability of the this compound foam formulation under various environmental conditions over time.
1. Stability-Indicating HPLC Method Validation:
- Perform forced degradation studies to ensure the HPLC method can separate this compound from its potential degradation products.[3] Stress conditions should include:
- Acid hydrolysis: 0.1 M HCl at 60°C for 2 hours.
- Base hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
- Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal degradation: 80°C for 48 hours.
- Photodegradation: Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
2. Stability Study Conditions:
- Store the foam formulations in their final packaging at the following ICH recommended conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
3. Testing Schedule:
- Test the samples at appropriate time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
4. Parameters to be Monitored:
- Physical Appearance: Color, clarity, and homogeneity.
- pH
- Foam Density
- Foam Collapse Time
- Assay of this compound (by HPLC)
- Degradation Products/Impurities (by HPLC)
Data Presentation: Stability of this compound in Foam Formulations
The following tables summarize stability data from studies on this compound foam formulations.
Table 1: Chemical Stability of 5% this compound in Espumil™ Foam Base at Room Temperature [3]
| Time (Days) | Average this compound Concentration (% of Initial) |
| 0 | 100.0% |
| 7 | 100.5% |
| 15 | 99.8% |
| 35 | 99.2% |
| 45 | 98.7% |
| 64 | 98.5% |
| 91 | 102.5% |
The results indicate that the this compound concentration remained within the acceptable range of 90-110% of the initial concentration for at least 91 days.[3]
Table 2: Chemical Stability of this compound in FOAMIL™ Foam Base at Room Temperature [4]
| This compound Concentration | Time (Days) | Average this compound Potency (% of Label Claim) |
| 2.0% | 180 | 98.7% |
| 5.5% | 180 | 99.2% |
| 6.0% | 180 | 98.5% |
| 15.0% | 180 | 99.8% |
This study demonstrates that this compound at various concentrations remains stable in FOAMIL™ foam base for at least 180 days.[4]
Table 3: Chemical Stability of this compound in TrichoFoam™ at Room Temperature
| This compound Concentration | Time (Days) | Average this compound Recovery (% of Initial) |
| 1.0% | 120 | >90% |
| 7.0% | 180 | >90% |
This bracketed study suggests stability for at least 120 to 180 days depending on the concentration.
Factors Influencing Foam Stability and this compound's Mechanism of Action
Understanding the interplay of formulation factors and the biological mechanism of this compound is crucial for developing effective treatments.
Caption: Key formulation factors influencing the stability of this compound foam.
Caption: Simplified signaling pathway of this compound's mechanism of action in promoting hair growth.
References
Application Notes and Protocols for the Combined Use of Minoxidil and Microneedling in Hair Growth Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of minoxidil and microneedling for stimulating hair growth, intended for research and development purposes. The following sections detail the synergistic mechanisms of action, present quantitative data from clinical studies, and offer detailed experimental protocols for preclinical and clinical investigations.
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by a progressive miniaturization of hair follicles.[1][2] While topical this compound is a first-line treatment for AGA, its efficacy can be limited by factors such as poor absorption and variability in patient response.[3][4] Microneedling, a minimally invasive procedure that creates micro-injuries in the skin, has emerged as a promising adjunctive therapy.[3][5] The combination of microneedling and this compound has been shown to be superior to this compound monotherapy in promoting hair growth.[2][4][6][7]
The rationale for this combination therapy is twofold: microneedling enhances the transdermal delivery of this compound and independently stimulates follicular regeneration through wound healing mechanisms.[3][8][9] This synergistic interaction leads to more significant improvements in hair count, hair diameter, and overall patient satisfaction.[6][7]
Mechanisms of Action
The enhanced efficacy of combining this compound with microneedling stems from their complementary mechanisms of action that target multiple pathways involved in hair follicle cycling and growth.
This compound's Mode of Action:
-
Vasodilation: this compound is a potent vasodilator, increasing blood flow to the scalp and hair follicles. This improved circulation delivers more oxygen and nutrients essential for hair growth.[3][10][11]
-
Potassium Channel Opening: It functions as a potassium channel opener, which is believed to contribute to its hair growth-stimulating effects.[3][11]
-
Anagen Phase Prolongation: this compound helps to extend the anagen (growth) phase of the hair cycle, resulting in longer and thicker hair strands.[10]
-
Wnt/β-catenin Pathway Activation: this compound can activate the Wnt/β-catenin signaling pathway in dermal papilla cells, a critical pathway for inducing and maintaining the anagen phase.[1]
Microneedling's Contribution:
-
Enhanced Drug Delivery: The micro-channels created by the needles significantly increase the absorption and penetration of topical this compound, allowing it to reach the hair follicles more effectively.[8][9][11]
-
Stimulation of Growth Factors: The controlled micro-injuries trigger a wound healing cascade, leading to the release of several growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF).[1][3] These growth factors stimulate the proliferation of dermal papilla cells and activate hair follicle stem cells.[1][3]
-
Increased Sulfotransferase Activity: Microneedling has been shown to increase the activity of scalp sulfotransferase, the enzyme responsible for converting this compound into its active form, this compound sulfate.[9]
-
Wnt/β-catenin Signaling: The wound healing process initiated by microneedling also promotes the expression of Wnt signaling proteins, further stimulating hair growth.[1][5]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative outcomes from several randomized controlled trials comparing the efficacy of combined this compound and microneedling therapy to this compound monotherapy in patients with androgenetic alopecia.
Table 1: Change in Hair Count
| Study | Treatment Groups | Duration (weeks) | Mean Increase in Hair Count (per cm² or targeted area) | Statistical Significance (p-value) |
| Dhurat et al. (2013)[4] | Microneedling + 5% this compound vs. 5% this compound alone | 12 | 91.4 vs. 22.2 | < 0.0001 |
| Kumar et al. (2018)[1] | Microneedling + 5% this compound vs. 5% this compound alone | 12 | 12.52 vs. 1.89 (per inch²) | < 0.0001 |
| Meta-Analysis (2023)[6] | Microneedling + this compound vs. This compound alone | Multiple studies | Standardized Mean Difference (SMD): 1.32 | < 0.01 |
| Meta-Analysis (2023)[12] | Microneedling + this compound vs. This compound alone | Multiple studies | Standardized Mean Difference (SMD): 1.76 | < 0.00001 |
Table 2: Change in Hair Diameter
| Study | Treatment Groups | Duration (weeks) | Outcome | Statistical Significance (p-value) |
| Meta-Analysis (2023)[6] | Microneedling + this compound vs. This compound alone | Multiple studies | Significant improvement with combination therapy (SMD: 0.34) | < 0.01 |
| Meta-Analysis (2023)[12] | Microneedling + this compound vs. This compound alone | Multiple studies | No statistically significant increase (SMD: 0.82) | 0.05 |
| Shang et al. (2022)[13] | 0.5mm Microneedling + this compound vs. This compound alone | 12 | Significant improvement in hair diameter in the combination group | < 0.05 |
Table 3: Patient Self-Assessment
| Study | Treatment Groups | Duration (weeks) | Patient-Reported Improvement |
| Dhurat et al. (2013)[4] | Microneedling + 5% this compound vs. 5% this compound alone | 12 | 82% in combination group reported >50% improvement vs. 4.5% in monotherapy group. |
| Kumar et al. (2018)[1] | Microneedling + 5% this compound vs. 5% this compound alone | 12 | 12.9% in combination group reported 50% improvement vs. none in monotherapy group. |
| Jia et al. (2022)[14] | 1.5mm Microneedling + 5% this compound | 10 | 83.3% of patients were satisfied with the improvement. |
Experimental Protocols
The following are detailed protocols for conducting research on the combined application of this compound and microneedling. These protocols are intended as a guide and may require optimization based on the specific research objectives and model system (e.g., cell culture, animal models, or human clinical trials).
Protocol 1: In Vitro Co-treatment of Human Dermal Papilla Cells
Objective: To investigate the synergistic effects of this compound and simulated microneedling-induced growth factors on the proliferation and gene expression of human dermal papilla cells (hDPCs).
Materials:
-
Primary hDPCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Recombinant human growth factors (PDGF, EGF)
-
Cell proliferation assay kit (e.g., MTT or WST-1)
-
RNA extraction kit
-
qRT-PCR reagents and primers for hair growth-related genes (e.g., VEGF, β-catenin, WNT3A, WNT10B)
Methodology:
-
Cell Culture: Culture hDPCs in standard conditions (37°C, 5% CO₂).
-
Treatment Groups:
-
Control (vehicle only)
-
This compound alone (e.g., 10 µM)
-
Growth factor cocktail alone (e.g., 50 ng/mL PDGF, 50 ng/mL EGF)
-
This compound + Growth factor cocktail
-
-
Cell Proliferation Assay:
-
Seed hDPCs in 96-well plates.
-
After 24 hours, replace the medium with treatment media.
-
Incubate for 48-72 hours.
-
Perform cell proliferation assay according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Seed hDPCs in 6-well plates.
-
Treat cells as described above for 24-48 hours.
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR to analyze the expression of target genes.
-
Protocol 2: Preclinical Animal Study (Rodent Model)
Objective: To evaluate the efficacy and safety of combined topical this compound and microneedling in a rodent model of hair loss.
Materials:
-
Test animals (e.g., C57BL/6 mice, where hair growth can be synchronized)
-
Topical this compound solution (e.g., 5%)
-
Microneedling device (e.g., dermaroller or automated microneedling pen with appropriate needle depth for rodent skin, typically 0.5 mm)
-
Anesthesia for animals
-
Digital camera for documentation
-
Image analysis software
Methodology:
-
Animal Preparation: Anesthetize the animals and shave the dorsal skin to synchronize the hair cycle in the telogen phase.
-
Treatment Groups (n=10-15 per group):
-
Untreated Control
-
This compound 5% solution (applied twice daily)
-
Microneedling alone (once weekly)
-
Microneedling + this compound 5% solution (microneedling once weekly, this compound twice daily, avoiding application immediately after microneedling)
-
-
Microneedling Procedure:
-
Under anesthesia, perform microneedling on the shaved dorsal area according to a standardized pattern (e.g., 15-20 passes in horizontal, vertical, and diagonal directions).
-
-
This compound Application: Apply a standardized volume of this compound solution to the treatment area. In the combination group, resume this compound application 24 hours after the microneedling procedure to avoid excessive systemic absorption and irritation.
-
Efficacy Assessment:
-
Visual Assessment: Take weekly photographs of the treatment area to document hair regrowth.
-
Hair Growth Score: Use a visual scoring system to grade hair growth.
-
Histological Analysis: At the end of the study (e.g., 4-6 weeks), collect skin biopsies for histological analysis of hair follicle number, stage, and depth.
-
-
Safety Assessment: Monitor for signs of skin irritation, inflammation, or other adverse effects.
Protocol 3: Human Clinical Trial
Objective: To compare the efficacy and safety of combined microneedling and topical this compound versus this compound monotherapy in adult males with androgenetic alopecia (Norwood-Hamilton scale III-V).
Materials:
-
Topical this compound solution (5%)
-
Sterile, single-use microneedling device (e.g., dermaroller with 1.5 mm needles or an automated pen)
-
Topical anesthetic cream
-
Digital phototrichogram system (e.g., Folliscope or Trichoscan)
-
Standardized photographic equipment
Methodology:
-
Study Design: Randomized, evaluator-blinded, controlled trial.
-
Participant Recruitment: Recruit eligible participants based on inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Assessment:
-
Record medical history and perform a physical examination.
-
Take standardized global photographs of the scalp.
-
Perform a phototrichogram in a target area to measure baseline hair count and diameter.
-
-
Randomization and Treatment Groups:
-
Group A (Monotherapy): Apply 1 mL of 5% this compound solution to the scalp twice daily.
-
Group B (Combination Therapy): Weekly in-office microneedling sessions in addition to the twice-daily application of 5% this compound.
-
-
Microneedling Procedure (Group B):
-
Apply topical anesthetic to the treatment area for 30-60 minutes.
-
Cleanse the scalp with an antiseptic solution.
-
Perform microneedling until pinpoint erythema is achieved.
-
Instruct participants to suspend this compound application for 24 hours post-procedure.
-
-
Follow-up and Efficacy Evaluation (e.g., at week 12 and 24):
-
Repeat global photography and phototrichogram.
-
Assess patient satisfaction using a validated questionnaire.
-
An expert panel, blinded to the treatment allocation, will evaluate the global photographs.
-
-
Primary Outcome Measures:
-
Mean change in total hair count from baseline.
-
-
Secondary Outcome Measures:
-
Mean change in hair shaft thickness from baseline.
-
Investigator and participant assessment of hair growth.
-
-
Safety Monitoring: Record all adverse events, such as pain, erythema, edema, and folliculitis.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Synergistic signaling pathways of this compound and microneedling in hair follicle stimulation.
Caption: Generalized experimental workflows for preclinical and clinical research.
Caption: Logical relationship between treatment parameters, mechanisms, and outcomes.
References
- 1. A Randomized Controlled, Single-Observer Blinded Study to Determine the Efficacy of Topical this compound plus Microneedling versus Topical this compound Alone in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. A Randomized Evaluator Blinded Study of Effect of Microneedling in Androgenetic Alopecia: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microneedling and Its Use in Hair Loss Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the efficacy and safety of combined microneedling therapy versus topical this compound in androgenetic alopecia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drderme.com [drderme.com]
- 9. m.youtube.com [m.youtube.com]
- 10. foligain.com [foligain.com]
- 11. clinsurggroup.us [clinsurggroup.us]
- 12. Efficacy and safety of combinational therapy using topical this compound and microneedling for the treatment of androgenetic alopecia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical effects of microneedling at different depths combined with external this compound tincture on male androgenetic alopecia [pfxbzlx.gdvdc.com]
- 14. effects-of-microneedling-with-5-minoxidil-topical-solution-combination-therapy-in-treatment-of-androgenetic-alopecia - Ask this paper | Bohrium [bohrium.com]
In Vivo Experimental Design for Testing Minoxidil Efficacy in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minoxidil is a widely used pharmaceutical agent for the treatment of androgenetic alopecia. Its efficacy in promoting hair growth is attributed to its action as a potassium channel opener and its influence on various cellular signaling pathways that govern the hair follicle cycle. Preclinical in vivo studies are crucial for evaluating the efficacy of new formulations, understanding the mechanism of action, and identifying novel therapeutic targets. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the efficacy of this compound in animal models.
I. Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. The most commonly used models are the C57BL/6 mouse and the testosterone-induced alopecia mouse model.
C57BL/6 Mouse Model (Anagen Induction)
C57BL/6 mice are widely used due to their synchronized hair follicle cycling, which allows for the reliable induction and observation of the anagen (growth) phase. Their black coat also provides a clear visual contrast for assessing hair growth.
Testosterone-Induced Alopecia Mouse Model
This model is particularly relevant for studying androgenetic alopecia, as it mimics the hormonal basis of this condition. Administration of testosterone to mice can induce hair loss, providing a platform to evaluate the restorative effects of this compound.
II. Experimental Protocols
Anagen Induction Protocol in C57BL/6 Mice
This protocol describes the induction of the anagen phase of the hair cycle in C57BL/6 mice to assess the hair growth-promoting effects of this compound.
Materials:
-
7-week-old male C57BL/6 mice (all hair follicles are in the telogen/resting phase)
-
Electric clippers
-
Depilatory cream
-
Topical this compound solution (e.g., 2% or 5%)
-
Vehicle control solution (e.g., a mixture of propylene glycol, water, and ethanol)
-
Digital camera with a tripod for consistent imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave the dorsal skin (approximately 2 cm x 4 cm area) using electric clippers. Apply a depilatory cream for 2-3 minutes to ensure complete hair removal and synchronize the hair follicles in the telogen phase. Gently wipe the area with a damp cloth to remove the cream and loose hair.
-
Grouping: Randomly divide the mice into experimental groups (minimum of 5-10 mice per group):
-
Group 1: Vehicle Control (topical application of the vehicle solution)
-
Group 2: this compound Treatment (topical application of this compound solution)
-
-
Topical Application: Starting the day after hair removal (Day 1), topically apply a standardized volume (e.g., 100-200 µL) of the vehicle or this compound solution to the shaved dorsal area once or twice daily.
-
Observation and Imaging:
-
Visually monitor the mice daily for any signs of skin irritation.
-
Capture high-resolution digital photographs of the dorsal skin of each mouse at regular intervals (e.g., every 2-3 days) for the duration of the study (typically 21-28 days). Ensure consistent lighting, distance, and positioning for all images.
-
-
Data Analysis:
-
Qualitative Assessment: Visually score the degree of hair regrowth based on a defined scale (e.g., 0 = no growth, 5 = complete regrowth).
-
Quantitative Assessment: Use image analysis software to quantify the area of hair regrowth. This can be done by measuring the pixel area of the darkened (pigmented) skin, which indicates active hair follicles in the anagen phase.
-
Testosterone-Induced Alopecia Protocol
This protocol details the induction of androgen-mediated hair loss and subsequent treatment with this compound.
Materials:
-
7-week-old male C57BL/6 or other suitable mouse strains
-
Testosterone propionate or Dihydrotestosterone (DHT)
-
Corn oil or other suitable vehicle for testosterone injection
-
Topical this compound solution and vehicle control
-
Standard materials for animal handling, hair removal, and imaging as listed in Protocol 2.1.
Procedure:
-
Hair Removal and Grouping: Follow steps 1-3 as described in the Anagen Induction Protocol.
-
Induction of Alopecia:
-
Starting on Day 1, administer daily subcutaneous injections of testosterone (e.g., 30 mg/kg DHT in corn oil) to induce hair loss.[1] The control group should receive vehicle injections.
-
-
Topical Treatment:
-
Concurrently with testosterone injections, begin the daily topical application of this compound or vehicle solution to the designated dorsal area.
-
-
Observation, Imaging, and Data Analysis:
-
Follow steps 5 and 6 from the Anagen Induction Protocol to monitor and quantify hair regrowth over the experimental period (typically 3-4 weeks).
-
III. Efficacy Assessment Methods
A multi-faceted approach to efficacy assessment provides a comprehensive understanding of this compound's effects.
Gross Morphological Analysis (Phototrichogram)
The phototrichogram is a non-invasive technique used to quantitatively analyze hair growth.[2][3]
Protocol:
-
Image Acquisition: Capture high-resolution images of the treatment area at regular intervals as described in the experimental protocols.
-
Image Analysis:
-
Use software to count the number of emerging hairs within a defined area of interest.
-
Measure hair density (number of hairs per cm²).
-
Differentiate between anagen (growing) and telogen (resting) hairs based on changes in hair length over a short period (e.g., 48 hours after initial clipping).[2]
-
Histological and Histomorphometric Analysis
Histological examination of skin biopsies provides detailed information on the hair follicle structure and cycle.
Protocol:
-
Tissue Collection: At the end of the experimental period, euthanize the mice and collect skin biopsies from the treated dorsal area.
-
Tissue Processing: Fix the biopsies in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to visualize the hair follicle morphology.
-
Microscopic Analysis:
-
Hair Follicle Count: Quantify the total number of hair follicles per unit area of skin.
-
Anagen/Telogen Ratio: Differentiate and count the number of hair follicles in the anagen (characterized by a deep dermal papilla and inner and outer root sheaths) and telogen (characterized by a resting papilla located high in the dermis) phases. Calculate the ratio of anagen to telogen follicles.
-
Hair Follicle Depth and Dermal Thickness: Measure the depth of the hair follicles and the thickness of the dermal layer. An increase in these parameters is indicative of a shift towards the anagen phase.
-
Biomarker Analysis (ELISA)
Measurement of key growth factors in the skin tissue can elucidate the molecular mechanisms of this compound's action.
Protocol:
-
Tissue Homogenization: Collect skin biopsies and homogenize them in an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the tissue lysates using a standard protein assay (e.g., BCA assay).
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits to quantify the levels of Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[4][5][6]
-
Follow the manufacturer's instructions for the specific ELISA kit.[7][8][9] Typically, this involves adding the tissue lysate to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the concentration of the target protein based on a standard curve.
-
IV. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Histomorphometric Analysis of Hair Follicles
| Treatment Group | Hair Follicle Density (follicles/mm²) | Anagen/Telogen Ratio | Hair Follicle Depth (µm) | Dermal Thickness (µm) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (2%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (5%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Note: Replace "Value ± SD" with the actual mean and standard deviation from experimental data.
Table 2: Quantitative Hair Growth Assessment
| Treatment Group | Hair Regrowth Area (%) | Hair Density (hairs/cm²) | Average Hair Shaft Length (mm) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (2%) | Value ± SD | Value ± SD | Value ± SD |
| This compound (5%) | Value ± SD | Value ± SD | Value ± SD |
Note: Replace "Value ± SD" with the actual mean and standard deviation from experimental data.
Table 3: Biomarker Levels in Skin Tissue
| Treatment Group | VEGF Concentration (pg/mg protein) | IGF-1 Concentration (pg/mg protein) |
| Vehicle Control | Value ± SD | Value ± SD |
| This compound (2%) | Value ± SD | Value ± SD |
| This compound (5%) | Value ± SD | Value ± SD |
Note: Replace "Value ± SD" with the actual mean and standard deviation from experimental data.
V. Visualization of Pathways and Workflows
This compound's Mechanism of Action: Signaling Pathway
This compound is known to activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen phase. It also upregulates the expression of growth factors like VEGF.
Caption: this compound signaling pathway promoting hair growth.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates the logical flow of an in vivo experiment to test this compound's efficacy.
Caption: In vivo experimental workflow for this compound efficacy.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the in vivo evaluation of this compound's efficacy in promoting hair growth. By employing standardized animal models, detailed experimental procedures, and a comprehensive suite of analytical techniques, researchers can obtain reliable and reproducible data to support the development of new and improved treatments for alopecia. The use of clear data presentation and visual workflows will further enhance the interpretation and communication of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topical this compound Rejuvenates Hair Follicles from Men with Androgenetic Alopecia in Vivo | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. researchgate.net [researchgate.net]
- 8. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
Application Notes and Protocols: Assessing Minoxidil's Cellular Effects on Dermal Papilla Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minoxidil, a widely used topical treatment for androgenetic alopecia, is known to exert its hair growth-promoting effects through various cellular mechanisms. Dermal papilla (DP) cells, located at the base of the hair follicle, are crucial regulators of hair growth and are a primary target of this compound. Understanding the cellular and molecular effects of this compound on DP cells is essential for the development of novel hair loss therapies. These application notes provide detailed protocols for utilizing human dermal papilla cell (hDPC) cultures as an in vitro model to assess the efficacy and mechanism of action of this compound. The described assays are designed to evaluate key parameters such as cell proliferation, apoptosis, and the activation of specific signaling pathways.
Data Presentation: Quantitative Effects of this compound on Dermal Papilla Cells
The following tables summarize the quantitative data on the cellular effects of this compound on human dermal papilla cells, as reported in scientific literature.
Table 1: Effect of this compound on Proliferation and Apoptosis Markers in hDPCs
| Parameter | This compound Concentration | Incubation Time | Result | Reference |
| Cell Proliferation (MTT Assay) | 0.1 µM - 1.0 µM | - | Significant Increase | |
| Bcl-2 Expression (Anti-apoptotic) | 1.0 µM | - | >150% Increase | |
| Bax Expression (Pro-apoptotic) | 1.0 µM | - | >50% Decrease |
Table 2: Effect of this compound on Signaling Pathway Activation in hDPCs
| Parameter | This compound Concentration | Incubation Time | Result | Reference |
| ERK Phosphorylation | 0.1 µM | 1 hour | 287% Increase | |
| ERK Phosphorylation | 1.0 µM | 1 hour | 351% Increase | |
| Akt Phosphorylation | 0.1 µM | 1 hour | 168% Increase | |
| Akt Phosphorylation | 1.0 µM | 1 hour | 257% Increase | |
| β-catenin Activity (pTopflash reporter) | - | - | Stimulation | [1][2] |
| GSK3β, PKA, PKB Phosphorylation | - | - | Increase | [1][2] |
Table 3: Effect of this compound on Growth Factor Expression in hDPCs
| Parameter | This compound Concentration | Incubation Time | Result | Reference |
| VEGF mRNA Expression | 0.2 - 24 µM | - | Dose-dependent Increase | |
| VEGF mRNA Expression | 24 µM | - | 6-fold Increase | |
| VEGF Protein Production | - | - | Significant Increase | |
| Axin2, Lef-1, EP2 Expression (β-catenin targets) | - | - | Induction | [1][2] |
Experimental Protocols
Primary Human Dermal Papilla Cell (hDPC) Culture
This protocol outlines the steps for establishing and maintaining primary cultures of hDPCs.
Materials:
-
Human scalp tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated culture flasks/plates
Procedure:
-
Isolation of Dermal Papillae:
-
Obtain human scalp tissue and dissect individual hair follicles.
-
Isolate the dermal papillae from the base of the hair follicles under a stereomicroscope.
-
-
Explant Culture:
-
Place isolated papillae onto collagen-coated culture dishes.
-
Add a minimal amount of DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin to allow the papillae to adhere.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Outgrowth and Subculturing:
-
After several days, DP cells will begin to migrate out from the explants.
-
Once the cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in DMEM with 10% FBS and subculture into new collagen-coated flasks.
-
Change the medium every 2-3 days.
-
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
hDPC culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock.
-
Working Solution Preparation: Dilute the this compound stock solution in the hDPC culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment:
-
Seed hDPCs in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot).
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired duration as per the specific assay requirements.
-
MTT Assay for Cell Proliferation
This colorimetric assay measures cell viability as an indicator of proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hDPCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound as described above and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on hDPCs.
Caption: this compound's activation of ERK and Akt signaling pathways.
Caption: this compound's activation of the Wnt/β-catenin signaling pathway.
References
Application Note & Protocol: Assessing Minoxidil Penetration Through Ex Vivo Skin Models
Introduction
Minoxidil is a widely used topical treatment for androgenetic alopecia. The efficacy of a topical formulation is highly dependent on the ability of the active pharmaceutical ingredient (API), this compound, to penetrate the stratum corneum and reach the hair follicles.[1] Therefore, it is crucial for researchers and drug development professionals to have a robust and reproducible method for assessing the skin penetration and retention of this compound from various formulations. This application note provides a detailed protocol for evaluating this compound's percutaneous absorption using ex vivo skin models, primarily employing Franz diffusion cells. This in vitro technique is a standard method for evaluating the performance of topical semi-solid formulations.[2]
The protocol outlines the preparation of ex vivo skin, the experimental setup using Franz diffusion cells, sample collection, and subsequent analysis. Porcine or human cadaver skin are often used as models due to their high similarity to human skin.[2][3] This method allows for the determination of key parameters such as the permeation rate (flux), cumulative amount of drug permeated, and the amount of drug retained in different skin layers (stratum corneum, epidermis, and dermis).
Experimental Protocols
This section details the methodology for conducting an ex vivo skin permeation study of this compound.
1. Materials and Equipment
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area (e.g., 1.33 cm²) and receptor chamber volume (e.g., 3.4 mL).[4]
-
Water Bath/Circulator: To maintain the receptor chamber temperature at 32-35°C.[3][4]
-
This compound Formulation: Test formulation (e.g., solution, gel, nanoemulsion) and a control formulation.[4]
-
Receptor Solution: Phosphate Buffered Saline (PBS, pH 7.4) is commonly used.[4]
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound quantification.[4][5]
-
Miscellaneous: Syringes, vials, magnetic stir bars, parafilm, adhesive tape (for tape stripping), scalpels, methanol, and other necessary solvents.[4]
2. Ex Vivo Skin Preparation
-
Obtain fresh porcine or human cadaver skin. If frozen, thaw the skin at room temperature.[2][3]
-
Carefully remove any subcutaneous fat and excess tissue using a scalpel.
-
Cut the full-thickness skin into appropriately sized discs to fit the Franz diffusion cells.[4]
-
Equilibrate the skin discs in PBS for approximately 30 minutes before mounting.
3. Franz Diffusion Cell Setup and Experiment
-
Mount the prepared skin disc between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.[4]
-
Fill the receptor compartment with a known volume of pre-warmed (32-35°C) receptor solution (e.g., PBS), ensuring no air bubbles are trapped beneath the skin.[4]
-
Place a small magnetic stir bar in the receptor compartment and place the cell in the water bath set to maintain the skin surface temperature. Allow the system to equilibrate.
-
Apply a precise amount of the this compound formulation (finite dose, e.g., 1 mL) evenly onto the skin surface in the donor compartment.[4]
-
Cover the donor compartment with parafilm or a glass lid to prevent evaporation.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.[6]
-
Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor solution to maintain sink conditions.
4. Sample Analysis and Skin Layer Separation
-
Receptor Fluid Analysis: Analyze the collected aliquots from the receptor compartment for this compound concentration using a validated HPLC or LC-MS method.[5][7]
-
Terminal Skin Processing (at 24 hours):
-
Dismount the skin from the diffusion cell.
-
Carefully wipe the skin surface with a cotton swab to remove any excess formulation.[4]
-
Stratum Corneum (SC) Collection: Perform tape stripping (e.g., 20 times) on the skin surface using adhesive tape. Group the tapes (e.g., in sets of 5) and place them in separate vials.[4]
-
Epidermis and Dermis Separation: The remaining skin can be heat-separated or separated manually to isolate the epidermis and dermis.
-
-
This compound Extraction:
-
Add a suitable solvent (e.g., methanol) to the vials containing the tape strips and the separated skin layers.[4]
-
Sonicate or shake the vials overnight to extract the retained this compound.
-
Centrifuge the resulting solutions and analyze the supernatant for this compound content by HPLC or LC-MS.[8]
-
Experimental Workflow
Caption: Workflow for ex vivo this compound skin permeation analysis.
Data Presentation
Quantitative data from these experiments should be summarized to compare the performance of different formulations. Key parameters include cumulative amount permeated (µg/cm²), steady-state flux (Jss, µg/cm²/h), and the amount of drug retained in each skin layer (µg/cm²).
Table 1: Example Data Summary for this compound Permeation from Different Formulations
| Formulation Type | Vehicle Composition | Permeation after 8h (%) | Skin Retention (Stratum Corneum) (µg/cm²) | Skin Retention (Deeper Layers) (µg/cm²) |
| Formulation A [9] | Aqueous Ethanolic Solution | 0.40 ± 0.05 | - | - |
| Formulation B [9] | + 10% Propylene Glycol | 0.44 ± 0.05 | - | - |
| Formulation C [9] | + 10% Hydroxypropyl Cellulose | 0.75 ± 0.12 | - | - |
| Nanoemulsion (Eucalyptol) [4] | Eucalyptol Oil Phase | - | 1.8 ± 0.3 | 2.5 ± 0.5 |
| Nanoemulsion (Oleic Acid) [4] | Oleic Acid Oil Phase | - | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Control Solution [4] | Aqueous Solution | - | 0.9 ± 0.2 | 1.2 ± 0.3 |
Note: Data is compiled from different studies for illustrative purposes and direct comparison should be made within the context of each original study.
The results from such studies demonstrate that formulation components significantly influence this compound delivery. For instance, the addition of hydroxypropyl cellulose (HPC) was shown to significantly increase permeation compared to a simple vehicle or one with propylene glycol.[9][10] Similarly, nanoemulsion formulations have been shown to enhance the deposition of this compound into the stratum corneum and deeper skin layers compared to control solutions.[4] The formation of a drug reservoir in the skin is an important factor, as it can sustain the delivery of this compound even after the surface formulation is removed.[11]
References
- 1. Applications and efficacy of this compound in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Skin Delivery from Nanoemulsion Formulations Containing Eucalyptol or Oleic Acid: Enhanced Diffusivity and Follicular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS bioanalytical method for simultaneous determination of latanoprost and this compound in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Performance Analysis of a this compound Thermosensitive Gel with Reduced Runoff for Eyebrow Hair Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of validated UV spectrophotometric and colorimetric method to quantify this compound in the development of trilayer dissolving microneedle: Proof of concept in ex vivo and in vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Scalp Retention and Penetration of 99mTc-Minoxidil Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of application time and formulation reapplication on the delivery of this compound through hairless mouse skin as measured in Franz diffusion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Hair Loss Treatment: Application Notes and Protocols for Nanoparticle-Based Minoxidil Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The topical application of Minoxidil has long been a cornerstone in the management of androgenetic alopecia. However, conventional formulations often suffer from poor solubility, limited penetration into the hair follicles, and adverse effects such as skin irritation, which can impede patient compliance and therapeutic efficacy. The advent of nanotechnology offers a promising frontier to overcome these limitations. Nanoparticle-based delivery systems can enhance the solubility and stability of this compound, facilitate its targeted delivery to hair follicles, and provide controlled release, thereby improving its therapeutic outcome and reducing side effects.
This document provides detailed application notes and protocols for the development and characterization of various nanoparticle-based delivery systems for this compound research, drawing from recent advancements in the field.
I. Overview of Nanoparticle-Based this compound Delivery Systems
Several types of nanoparticles have been investigated for the delivery of this compound, each with unique characteristics and advantages. The most common systems include:
-
Solid Nanoparticles: These are crystalline nanoparticles of the drug itself, often stabilized by a polymer. They offer a high drug loading capacity.
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that allows for higher drug encapsulation and controlled release.[1][2]
-
Polymeric Nanoparticles: These systems, which can be in the form of nanocapsules or nanospheres, utilize biodegradable and biocompatible polymers to encapsulate the drug, offering sustained and targeted release.[3]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and skin permeation of this compound.
The choice of nanoparticle system depends on the specific research goals, such as enhancing follicular penetration, achieving sustained release, or improving the stability of the formulation.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of various this compound-loaded nanoparticle formulations described in the literature, providing a comparative overview of their physicochemical properties.
| Nanoparticle Type | Composition Highlights | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Nanoparticles | 5% this compound, Methylcellulose | 139.8 ± 8.9 | Not Reported | >99% (solid ratio) | 5% | [4][5] |
| 1% this compound, Methylcellulose, Mannitol | 90-300 | -9.93 | ~60% (solid ratio) | 1% | [6][7] | |
| NLCs | Stearic acid, Oleic acid | 281.4 ± 7.4 | -32.90 ± 1.23 | 92.48 ± 0.31 | 13.85 ± 0.47 | [8][9] |
| Tristearin, Oleic acid, Cholesterol, Soya lecithin | 280 | -42.40 | 86.09 | Not Reported | [1] | |
| Polymeric Nanoparticles | Soluplus, L-ascorbyl 2,6-dipalmitate | ~80 | ~-20.5 | Not Reported | Not Reported | [10] |
| Nanoemulsion | Clove oil, Tween® 80, Ethanol | 14.62 ± 1.36 | -4.7 ± 0.6 | 91.2 ± 0.31 | Not Reported | [11] |
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound Solid Nanoparticles by Bead Mill Method
This protocol is adapted from studies that prepared 1% and 5% this compound solid nanoparticle formulations.[5][6][7]
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
Mannitol (for 1% formulation)
-
Methyl p-hydroxybenzoate (preservative)
-
Propyl p-hydroxybenzoate (preservative)
-
Purified water
-
Zirconia beads (0.1 mm diameter)
Equipment:
-
Agate mortar and pestle
-
Bead mill (e.g., ShakeMaster® NEO)
-
Magnetic stirrer
-
Refrigerator or cold room (4°C)
Procedure:
-
Pre-milling (for 5% formulation):
-
Mix this compound powder and Methylcellulose (e.g., 5 g this compound and 8 g MC).
-
Mill the mixture in an agate mortar under cold conditions (4°C) for 1.5 hours.[5]
-
-
Dispersion Preparation:
-
Disperse the pre-milled powder (for 5% formulation) or the initial powders (this compound, Methylcellulose, and Mannitol for 1% formulation) in purified water containing the preservatives.[5][6]
-
For a 1% formulation, the composition can be: 1% this compound, 2% MC, 0.5% Mannitol, 0.026% methyl p-hydroxybenzoate, and 0.014% propyl p-hydroxybenzoate.[5]
-
For a 5% formulation, the composition can be: 5% this compound, 8% MC, 0.026% methyl p-hydroxybenzoate, and 0.014% propyl p-hydroxybenzoate.[5]
-
-
Bead Milling:
-
Transfer the dispersion into 2-mL tubes containing zirconia beads.
-
Mill the dispersion using a bead mill. For example, for the 1% formulation, mill at 5500 rpm for 30 seconds, repeated 15 times with intermittent cooling.[6] For the 5% formulation, a ShakeMaster® NEO can be used at 1500 rpm for 120 minutes.[5]
-
-
Post-milling:
-
Adjust the pH of the final dispersion to 6.8 if necessary.[5]
-
Store the nanoparticle dispersion at a controlled temperature (e.g., 22°C) and monitor for stability.
-
Protocol 2: Preparation of this compound-Loaded NLCs by Melt Dispersion Ultrasonication/Hot High-Pressure Homogenization
This protocol is based on methods for preparing NLCs with high encapsulation efficiency.[1][8][9]
Materials:
-
This compound
-
Solid lipid (e.g., Tristearin, Stearic acid)
-
Liquid lipid (e.g., Oleic acid)
-
Cholesterol
-
Phosphatidylcholine (e.g., Soya lecithin)
-
Surfactant (e.g., Tween-80)
-
Co-surfactant (e.g., Span-80)
-
Double distilled water
Equipment:
-
Water bath or heating mantle
-
Magnetic stirrer with hot plate
-
High-speed homogenizer or ultrasonicator
-
High-pressure homogenizer (optional, for hot high-pressure homogenization method)
Procedure:
-
Preparation of Oil Phase:
-
Preparation of Aqueous Phase:
-
Formation of Pre-emulsion:
-
Add the hot oil phase to the hot aqueous phase under continuous stirring (e.g., 600 rpm for 10 minutes) to form a coarse microemulsion.[1]
-
-
Homogenization/Ultrasonication:
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring to allow the lipid to recrystallize and form NLCs.
-
-
Optional: Gel Formulation:
-
The NLC dispersion can be incorporated into a gel base (e.g., Carbopol 934) for topical application.[1]
-
IV. Characterization of this compound Nanoparticles
A thorough characterization of the prepared nanoparticles is crucial to ensure their quality, stability, and performance.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is commonly used to determine the mean particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of the surface charge and stability of the nanoparticle dispersion).
-
Protocol:
-
Dilute the nanoparticle dispersion with an appropriate solvent (e.g., purified water) to a suitable concentration for DLS analysis.
-
Perform the measurement using a DLS instrument (e.g., Zetasizer).
-
Record the mean particle size, PDI, and zeta potential. Measurements should be performed in triplicate.
-
Morphology
-
Method: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles. Atomic Force Microscopy (AFM) can also be used to obtain high-resolution images.[1][5]
-
Protocol (for TEM):
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.
-
Observe the grid under a transmission electron microscope.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: This involves separating the unencapsulated this compound from the nanoparticles and quantifying the amount of encapsulated drug.
-
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
-
In Vitro Drug Release
-
Method: A Franz diffusion cell system is typically used to study the release of this compound from the nanoparticle formulation over time.
-
Protocol:
-
Mount a dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a small amount of ethanol to maintain sink conditions) and maintain it at 32-37°C with constant stirring.[1]
-
Place a known amount of the this compound nanoparticle formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the amount of this compound released in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
V. In Vivo Evaluation
Animal models, such as C57BL/6 mice, are commonly used to evaluate the efficacy of this compound nanoparticle formulations for hair growth.[4][7]
Protocol: In Vivo Hair Growth Study in C57BL/6 Mice
Animal Model: C57BL/6 mice (7 weeks old) are often used as their hair follicles are synchronized in the anagen (growth) phase.
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Hair Removal: Anesthetize the mice and remove the hair from their dorsal skin using clippers and a depilatory cream.
-
Grouping: Divide the mice into different treatment groups (e.g., vehicle control, conventional this compound solution, this compound nanoparticle formulation).
-
Topical Application: Apply a fixed volume of the respective formulation to the depilated dorsal skin daily for a specified period (e.g., 16-20 days).
-
Evaluation of Hair Growth:
-
Visual Observation: Take digital photographs of the dorsal skin at regular intervals to visually assess hair growth.
-
Hair Growth Score: Assign a hair growth score based on a predefined scale.
-
Hair Density and Length: At the end of the study, euthanize the mice and collect skin samples for histological analysis to determine hair follicle density and hair shaft length.
-
Biochemical Analysis: Skin samples can also be analyzed for the expression of growth factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1) using techniques like ELISA or real-time PCR.[7]
-
VI. Visualizations
Signaling Pathway of this compound in Hair Follicles
Caption: Proposed signaling pathway of this compound in promoting hair growth.
Experimental Workflow for Nanoparticle-Based this compound Delivery System Development
Caption: General workflow for the development and evaluation of this compound nanoparticles.
By leveraging these advanced nanoparticle-based delivery systems, researchers can pave the way for more effective and patient-friendly treatments for alopecia. These protocols and application notes provide a solid foundation for initiating and advancing research in this exciting and impactful field.
References
- 1. Preparation and characterization of this compound loaded nanostructured lipid carrier gel for effective treatment of alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of this compound Loaded Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of this compound Loaded Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Propylene Glycol-Free Minoxidil Solution for Sensitive Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical minoxidil is a widely utilized and effective treatment for androgenetic alopecia. However, standard formulations often contain propylene glycol (PG), a common vehicle that can lead to skin irritation, erythema, and contact dermatitis, particularly in individuals with sensitive skin.[1][2] This sensitivity can negatively impact patient compliance and treatment outcomes. The development of a propylene glycol-free (PG-free) this compound solution is therefore a critical step in improving the tolerability and accessibility of this therapeutic agent for a broader patient population.
These application notes provide a comprehensive guide to formulating a stable and effective 5% PG-free this compound solution. The protocols outlined below detail the formulation process, as well as methods for evaluating its stability, in vitro skin irritation potential, and dermal absorption, with a focus on sensitive skin models.
I. Formulation Protocol: 5% Propylene Glycol-Free this compound Solution
This protocol describes the preparation of a 100 mL batch of a 5% PG-free this compound solution using glycerin and ethanol as the primary solvents.
Materials and Equipment:
-
This compound powder (USP grade)
-
Ethanol (95% or absolute)
-
Glycerin (USP grade)
-
Purified water (USP grade)
-
Magnetic stirrer with heating plate
-
Glass beakers
-
Graduated cylinders
-
Analytical balance
-
pH meter
-
Amber glass storage bottles
Formulation Composition:
| Ingredient | Concentration (w/v %) | Quantity for 100 mL |
| This compound | 5% | 5 g |
| Ethanol (95%) | 50 - 60% | 50 - 60 mL |
| Glycerin | 20% | 20 mL |
| Purified Water | q.s. to 100 mL | Adjust to final volume |
Compounding Procedure:
-
Solvent Preparation: In a glass beaker, combine the desired volume of ethanol and glycerin.
-
Dissolving this compound:
-
Place the beaker on a magnetic stirrer and begin stirring the solvent mixture.
-
Slowly add the 5g of this compound powder to the vortex of the stirring solvent.
-
Gently heat the mixture to approximately 40-60°C to facilitate the dissolution of the this compound powder.[3] Continue stirring until the this compound is completely dissolved and the solution is clear.
-
-
pH Adjustment (Optional but Recommended):
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 4.5-5.5 using a suitable acidic or basic solution (e.g., citric acid or sodium hydroxide) to enhance stability.
-
-
Final Volume Adjustment:
-
Carefully add purified water to the solution to bring the final volume to 100 mL.
-
Continue stirring for an additional 10-15 minutes to ensure a homogenous mixture.
-
-
Packaging and Storage:
-
Transfer the final solution into an amber glass bottle to protect it from light.
-
Store at controlled room temperature (15-25°C).
-
II. Experimental Protocols
A. In Vitro Skin Irritation Testing
This protocol utilizes a reconstructed human epidermis (RHE) model to assess the skin irritation potential of the PG-free this compound formulation compared to a standard PG-containing solution.
Experimental Workflow:
Methodology:
-
RHE Tissue Culture: Utilize commercially available RHE tissues (e.g., EpiDerm™, SkinEthic™). Culture the tissues according to the manufacturer's instructions.
-
Application of Test Articles:
-
Topically apply a defined volume (e.g., 50 µL) of the PG-free this compound solution, a standard 5% this compound solution with PG, a negative control (phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) to the surface of the RHE tissues.
-
-
Exposure and Incubation:
-
Assessment of Cell Viability (MTT Assay):
-
Following incubation, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Incubate the tissues with MTT solution, which is converted to a formazan precipitate by metabolically active cells.
-
Extract the formazan and measure its absorbance spectrophotometrically.
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates irritation potential.
-
-
Measurement of IL-1α Release:
-
Collect the culture medium after the 42-hour incubation period.
-
Quantify the concentration of interleukin-1 alpha (IL-1α), a pro-inflammatory cytokine, using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Elevated levels of IL-1α are indicative of an inflammatory response and skin irritation.
-
B. In Vitro Dermal Absorption Study
This protocol employs Franz diffusion cells to evaluate the percutaneous absorption of this compound from the PG-free formulation through a skin model.
Experimental Workflow:
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Franz Cell Assembly:
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic physiological skin temperature.
-
Ensure the receptor fluid is continuously stirred.
-
-
Application of Formulation: Apply a precise amount of the PG-free this compound solution to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment. Replace the withdrawn volume with fresh receptor fluid.
-
Quantification of this compound: Analyze the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
III. Data Presentation
A. Comparative Efficacy and Tolerability of PG-Free vs. PG-Containing this compound Solutions
| Parameter | PG-Free 5% this compound Solution | Standard 5% this compound Solution with PG | Reference |
| Clinical Efficacy (12 weeks) | [4][5] | ||
| Mean Change in Hair Count | - | - | |
| Investigator's Global Assessment | Good to Very Good | - | [6] |
| Patient's Global Assessment | Good to Very Good | - | [6] |
| Tolerability | [4][5][7] | ||
| Incidence of Itching | None Reported | Common | [4][5] |
| Incidence of Redness/Erythema | None Reported | Common | [4][5] |
| Incidence of Scaling/Dryness | Low | Common | |
| Overall Patient Satisfaction | High | Moderate | [7] |
Note: "-" indicates data not available in the cited sources for direct comparison.
B. In Vitro Skin Absorption Comparison
| Formulation | Cumulative Amount of this compound Absorbed (µg/cm²) at 24h | Reference |
| PG-Free 5% this compound Lotion | 157 ± 115 | [5] |
| PG-Containing 5% this compound Lotion | 175 ± 63 | [5] |
The in vitro skin penetration of the PG-free formulation is comparable to the PG-containing lotion, suggesting bioequivalence.[5]
IV. Signaling Pathways of this compound in Hair Follicle Stimulation
This compound's mechanism of action in promoting hair growth is multifactorial and involves the modulation of several key signaling pathways within the hair follicle.
This compound, through its active metabolite this compound sulfate, acts as a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. It also upregulates Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis. Furthermore, this compound is thought to stimulate hair growth by activating the Wnt/β-catenin signaling pathway and the mTOR pathway, both of which are crucial for hair follicle development and the transition to the anagen (growth) phase.
Conclusion
The development and evaluation of propylene glycol-free this compound solutions represent a significant advancement in the treatment of androgenetic alopecia, particularly for individuals with sensitive skin. The protocols and data presented in these application notes provide a framework for the formulation, characterization, and assessment of these improved topical formulations. By eliminating a common irritant while maintaining efficacy, PG-free this compound has the potential to enhance patient compliance and overall therapeutic success. Further research can build upon these methodologies to explore novel excipients and delivery systems to further optimize the performance and tolerability of topical this compound.
References
- 1. [Skin irritation caused by propylene glycols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Do You Think My Homemade this compound Solution Will Work? | HairLossTalk Forums [hairlosstalk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. esmed.org [esmed.org]
- 7. Propylene glycol free 5% this compound lotion formulation: cosmetic acceptability, local tolerability, clinical efficacy and in-vitro skin absorption evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Minoxidil in Studies on Chemotherapy-Induced Alopecia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced alopecia (CIA) is a distressing side effect of many cancer treatments, significantly impacting patients' quality of life. Minoxidil, a vasodilator known for its efficacy in treating androgenetic alopecia, has been investigated as a potential agent to mitigate or reduce the duration of CIA. This document provides detailed application notes and protocols based on key clinical studies exploring the use of both topical and oral this compound for CIA.
Mechanism of Action
Chemotherapy agents primarily target rapidly dividing cells, including the matrix keratinocytes in anagen (growth phase) hair follicles. This leads to an abrupt cessation of mitotic activity, resulting in hair shaft weakening and shedding. The underlying mechanism involves the activation of damage response pathways, notably the p53-mediated apoptosis of hair follicle cells.
This compound is thought to counteract this process through several mechanisms:
-
Vasodilation and Increased Blood Flow: As a potassium channel opener, this compound enhances blood flow to the hair follicles, potentially improving the delivery of nutrients and promoting hair growth.
-
Stimulation of Hair Follicle Activity: this compound can shorten the telogen (resting) phase and prolong the anagen phase of the hair cycle.
-
Pro-survival Signaling: It may exert pro-survival effects on hair follicle cells by activating signaling pathways such as Wnt/β-catenin and upregulating the expression of vascular endothelial growth factor (VEGF), which promotes vascularization around the follicles.
Signaling Pathways
The interplay between chemotherapy-induced damage and the potential protective mechanisms of this compound can be visualized through the following signaling pathways:
Caption: Chemotherapy-induced apoptosis pathway in hair follicles.
Caption: Proposed mechanisms of this compound on hair follicle stimulation.
Quantitative Data from Key Clinical Studies
The following tables summarize the quantitative outcomes from pivotal studies on the use of this compound for chemotherapy-induced alopecia.
Table 1: Efficacy of Topical this compound in Chemotherapy-Induced Alopecia
| Study | N (this compound/Placebo) | This compound Formulation | Chemotherapy Regimen | Primary Outcome | Result | p-value |
| Duvic et al. (1996)[1] | 11 / 9 | 2% Topical Solution | Fluorouracil, Doxorubicin, Cyclophosphamide (FAC) | Duration of baldness (days) | 86.7 ± 11.2 (this compound) vs. 136.9 ± 18.1 (Placebo) | 0.03 |
| Rodriguez et al. (1994)[2] | 24 / 24 | 2% Topical Solution | Doxorubicin-based | Prevention of severe alopecia | 88% (this compound) vs. 92% (Placebo) developed severe alopecia | >0.05 |
Table 2: Efficacy of Low-Dose Oral this compound for Late Alopecia in Cancer Survivors
| Study | N | This compound Dosage | Patient Population | Assessment Method | Primary Outcome | Results | p-value |
| Lacouture et al. (2022)[3][4] | 216 | 1.25 mg daily | Women with late alopecia (>6 months post-chemo or on endocrine therapy) | Trichoscopy | Change in hair density (hairs/cm²) | Frontal: +29.0; Occipital: +23.2 | 0.008 (Frontal), 0.004 (Occipital) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Topical this compound for Reducing the Duration of CIA (Based on Duvic et al., 1996)
1. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
2. Patient Population:
-
Inclusion Criteria: 22 women with breast cancer scheduled for adjuvant chemotherapy with FAC regimen.
-
Exclusion Criteria: History of androgenetic alopecia or other hair loss disorders.
3. Investigational Product and Administration:
-
Product: 2% this compound topical solution or a matching placebo vehicle.
-
Dosage and Administration: 1 mL of the solution applied twice daily to the entire scalp.
-
Timing: Treatment initiated with the first cycle of chemotherapy and continued for up to 4 months post-chemotherapy.
4. Chemotherapy Regimen:
-
Fluorouracil, Doxorubicin, and Cyclophosphamide (FAC).
5. Assessment of Hair Growth:
-
Primary Endpoint: Duration of baldness, defined as the interval from maximal hair loss to the first signs of regrowth.
-
Methodology:
-
Standardized global photography of the scalp at baseline and at each follow-up visit.
-
Clinical assessment by investigators to determine the dates of maximal hair loss and initial regrowth.
-
Hair shedding was evaluated by patient-reported daily hair counts.
-
6. Statistical Analysis:
-
The difference in the mean duration of baldness between the two groups was analyzed using a t-test.
Caption: Experimental workflow for the Duvic et al. (1996) study.
Protocol 2: Low-Dose Oral this compound for Late Alopecia (Based on Lacouture et al., 2022)
1. Study Design:
-
A retrospective multicenter study.
2. Patient Population:
-
Inclusion Criteria: 216 female cancer survivors with late alopecia, defined as incomplete hair regrowth more than 6 months after completing chemotherapy or from the initiation of endocrine therapy. The majority (79.1%) had a history of breast cancer.[3][4]
-
Prior Treatments: 14% received chemotherapy alone, 30% received endocrine monotherapy, and 56% received both.[3][4]
3. Investigational Product and Administration:
-
Product: Oral this compound.
-
Dosage and Administration: 1.25 mg taken orally once daily.[3]
4. Assessment of Hair Growth:
-
Primary Endpoint: Change in hair density and hair shaft thickness.
-
Methodology:
-
Standardized Photography: Four standard views of the scalp were taken at baseline and follow-up visits. Clinical improvement was assessed from these photographs.[3]
-
Trichoscopy: A digital trichoscope (e.g., HairMetrix) was used to measure hair density (hairs/cm²) and hair thickness (µm) at predefined locations on the frontal and occipital scalp.[3]
-
5. Statistical Analysis:
-
Changes in trichoscopy measurements from baseline to follow-up were analyzed using paired t-tests.
Caption: Retrospective study workflow for Lacouture et al. (2022).
Conclusion
The available evidence suggests that this compound may have a role in the management of chemotherapy-induced alopecia. Topical this compound appears to shorten the duration of baldness following chemotherapy, although its efficacy in preventing hair loss is not well-established.[1][2] Low-dose oral this compound shows promise for treating late-onset alopecia in cancer survivors, with demonstrated improvements in hair density.[3][4] Further prospective, randomized controlled trials are warranted to establish definitive guidelines for the use of this compound in the context of chemotherapy-induced alopecia. Researchers and clinicians should consider the detailed protocols from these key studies when designing future investigations or considering off-label use.
References
Troubleshooting & Optimization
Technical Support Center: High-Concentration Topical Minoxidil Formulations
Audience: Researchers, scientists, and drug development professionals.
Scope: This document provides technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the challenge of Minoxidil crystallization in high-concentration topical formulas. It is intended for experimental and research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound crystallization and why does it occur in high-concentration topical formulas?
This compound crystallization is a physical process where dissolved this compound comes out of solution to form solid crystals.[1] This phenomenon is a major challenge in developing high-concentration formulas (typically >5%) because this compound has inherently low solubility in water (approximately 2.2 mg/mL).[2][3] Crystallization occurs when the concentration of this compound exceeds its solubility limit in the solvent system. This can be triggered by factors such as temperature changes, solvent evaporation after application, or formulation instability over time.[1][4] The formation of crystals is undesirable as it reduces the bioavailability of the active pharmaceutical ingredient (API), potentially leading to decreased efficacy and skin irritation.[3]
Q2: What are the primary factors that influence this compound's solubility?
The solubility of this compound is primarily influenced by the choice of solvents, the pH of the formulation, and the presence of solubilizing agents.
-
Solvent System: this compound is significantly more soluble in certain organic solvents than in water. For instance, its solubility is approximately 75 mg/mL in propylene glycol and 29 mg/mL in ethanol.[2] Therefore, multi-component solvent systems are essential.
-
pH: The solubility of this compound can be significantly increased in acidic environments.[5] Formulating at a lower pH helps to keep a higher concentration of this compound in its more soluble protonated (salt) form.
-
Excipients: The addition of specific excipients can enhance solubility. Cyclodextrins, for example, can form inclusion complexes with this compound to improve its aqueous solubility.[3][6] Surfactants and other polymers can also help stabilize the formulation and prevent precipitation.[7]
Q3: What is the role of the common solvent system (Ethanol, Propylene Glycol, Water)?
The ternary system of ethanol, propylene glycol (PG), and water is the most common vehicle for topical this compound solutions. Each component plays a critical role:
-
Propylene Glycol (PG): Acts as the primary solvent due to this compound's high solubility in it.[2] It is also a humectant and penetration enhancer, but high concentrations can cause skin irritation and a greasy feel.[3][5]
-
Ethanol: Serves as a co-solvent to dissolve this compound and reduces the viscosity of the formulation, making it easier to apply.[8] However, its high volatility is a major cause of post-application crystallization.[3]
-
Water: Used to adjust the polarity of the solvent system and modulate drug absorption. This compound has very low solubility in water alone.[3]
The ratio of these three components is critical for maintaining this compound in a dissolved state, both in the container and upon application.[8]
Q4: How does solvent evaporation affect formulation stability?
After a topical formulation is applied to the scalp, volatile components, primarily ethanol and water, begin to evaporate.[4] This evaporation concentrates the non-volatile components, like propylene glycol, and rapidly increases the concentration of this compound in the remaining film of liquid on the skin. If the concentration surpasses the saturation point in this new solvent environment, the drug will crystallize.[3][4] Studies have shown that for a 5% this compound solution, crystals can become evident within minutes of application as the vehicle evaporates.[4] This significantly reduces the amount of soluble drug available for absorption into the skin and hair follicles.
Q5: What are some alternative strategies to enhance this compound solubility beyond the traditional solvent system?
To overcome the limitations of the ethanol/PG system, especially in creating high-concentration or PG-free formulas, several alternative strategies are being explored:
-
pH Modification: Incorporating organic acids like lactic acid or tartaric acid can lower the formulation's pH, increasing this compound's solubility by forming a more soluble salt in situ.[5][7][9]
-
Novel Co-solvents: Using less volatile or irritating solvents such as glycerin, diethylene glycol monoethyl ether (Transcutol®), or 1,3-propanediol can help maintain solubility.[7][8][9]
-
Surfactant Systems: The inclusion of amphoteric and non-ionic surfactants can create micellar systems that encapsulate this compound, preventing crystallization and enhancing stability.[7]
-
Complexation Agents: Using cyclodextrins to form inclusion complexes is an effective method to enhance the aqueous solubility of poorly soluble drugs like this compound, allowing for the development of alcohol-free gel formulations.[3][6]
-
Nanoemulsions: Formulating this compound in nanoemulsions with penetration enhancers like oleic acid or eucalyptol can substantially increase its solubility and improve skin delivery.[10]
Q6: How can I detect and quantify this compound crystallization in my formulation?
Several analytical methods can be employed to assess the stability of a this compound formulation:
-
Visual Inspection: The simplest method is direct visual observation for any cloudiness, sediment, or visible crystals in the solution, often under controlled temperature cycling conditions.
-
Polarized Light Microscopy: A more sensitive method where a drop of the formulation is observed under a microscope. Crystalline structures will be readily visible under polarized light.[4]
-
High-Performance Liquid Chromatography (RP-HPLC): This is the standard for accurately quantifying the amount of this compound that remains dissolved in the solution.[11] To test for stability, the solution is centrifuged or filtered, and the supernatant is analyzed. A decrease in concentration over time indicates precipitation/crystallization.[12]
-
UV-Visible Spectrophotometry: A simpler, faster method than HPLC for quantifying this compound concentration, though it may be less specific if other components in the formulation interfere with the absorbance wavelength.[13]
Troubleshooting Guide
Problem 1: Crystals are forming in my high-concentration (>5%) this compound solution upon standing or during temperature cycling.
| Potential Cause | Suggested Solution |
| Formulation is Supersaturated | The concentration of this compound exceeds its solubility limit in the current solvent system. Increase the proportion of the primary solvent (e.g., Propylene Glycol) or a potent co-solvent (e.g., Ethanol).[2][8] |
| Incorrect Solvent Ratio | The ratio of co-solvents (e.g., PG:Ethanol:Water) is not optimal for the target concentration. Systematically vary the solvent ratios to determine the optimal composition for maximum solubility. |
| pH is Too High | This compound is more soluble at a lower pH.[5] Carefully add a pharmaceutically acceptable acid (e.g., lactic acid, citric acid) to lower the pH of the formulation. Monitor for any other instabilities.[9] |
| Temperature Fluctuations | Solubility is temperature-dependent. Crystals may form at lower temperatures.[1] Add a crystallization inhibitor, such as a polymer (e.g., PVP, HPMC) or a surfactant, to help maintain a stable supersaturated state.[7][14] |
Problem 2: My formulation is clear initially but forms a white precipitate after application to a surface (e.g., glass slide, skin).
| Potential Cause | Suggested Solution |
| Rapid Evaporation of Volatile Solvents | Ethanol and/or water are evaporating, causing this compound to crash out of the solution.[4] |
| 1. Reduce Volatile Solvents: Decrease the concentration of ethanol and replace it with a less volatile co-solvent like glycerin or additional propylene glycol.[9][15] | |
| 2. Add a Film Former: Incorporate a polymer like Hydroxypropyl Methylcellulose (HPMC) or Carbopol. This can increase viscosity and form a thin film upon drying, entrapping the this compound and slowing crystallization.[14] | |
| 3. Add a Solubilizer: Include excipients like lauromacrogol or pantothenyl ethyl ether that help maintain solubility even as the solvent composition changes.[4][7] |
Problem 3: I am developing a low-alcohol or propylene glycol-free formulation, and it is highly unstable.
| Potential Cause | Suggested Solution |
| Insufficient Solubilization Capacity | The alternative solvent system lacks the power to dissolve high concentrations of this compound. Traditional alcohol-free systems are prone to crystallization.[1] |
| 1. Utilize Cyclodextrins: Create an inclusion complex with methyl-β-cyclodextrin to significantly boost aqueous solubility, enabling the creation of stable, PG-free and alcohol-free gel formulations.[6] | |
| 2. pH Adjustment is Critical: In aqueous-based systems, lowering the pH is one of the most effective tools. The acid form of this compound is much more water-soluble.[5] | |
| 3. Develop a Nanoemulsion: Formulate this compound in an oil-in-water nanoemulsion. The oil droplets, stabilized by surfactants, can act as a reservoir for the drug, preventing crystallization and enhancing skin penetration.[10] | |
| 4. Combine Multiple Strategies: Often, a single approach is insufficient. A combination of pH adjustment, a novel co-solvent system (e.g., glycerin and Transcutol®), and a surfactant/polymer stabilizer is required for success.[7] |
Data Presentation
Table 1: Solubility of this compound in Common Pharmaceutical Solvents
This table summarizes the solubility of this compound in various solvents, highlighting the challenge of aqueous formulations and the importance of organic co-solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Propylene Glycol | 75 | [2] |
| Methanol | 44 | [2] |
| Ethanol | 29 | [2] |
| 2-Propanol | 6.7 | [2] |
| Dimethylsulfoxide (DMSO) | 6.5 | [2] |
| Water | 2.2 | [1][2] |
| Chloroform | 0.5 | [2] |
| Acetone | <0.5 | [2] |
Table 2: Example High-Concentration this compound Formulations
These are example formulations from public domain sources, intended for research and development purposes. They illustrate different approaches to achieving high concentrations.
| Formulation Type | This compound Conc. (%) | Key Excipients | Primary Solubilization Mechanism | Reference |
| Traditional Hydroalcoholic | 5% | Propylene Glycol (35-50%), Ethanol (30-48%), Water | Co-solvency | [3] |
| PG-Free, Acid-Based | 5% | Ethanol, Glycerin, Lactic Acid, Water | Co-solvency and pH modification | [9] |
| Alcohol & PG-Free Gel | ~2% | Methyl-β-cyclodextrin, Calcium Alginate, Water | Complexation | [6] |
| Low-PG, High-Concentration | 4-10% | Propylene Glycol (3-9%), other co-solvents | Controlled co-solvency | [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (10%) Crystallization-Resistant this compound Formulation
Objective: To prepare a 100 mL test batch of a 10% (100 mg/mL) this compound solution using a pH modification and co-solvent approach.
Materials:
-
This compound Powder: 10.0 g
-
Ethanol (95%): 30.0 mL
-
Propylene Glycol (PG): 50.0 mL
-
Lactic Acid (88%): 5.0 mL
-
Purified Water: q.s. to 100.0 mL
-
Magnetic stirrer and stir bar, 150 mL beaker, 100 mL volumetric flask, heating mantle.
Methodology:
-
Weigh 10.0 g of this compound powder and set aside.
-
In the 150 mL beaker, combine 50.0 mL of Propylene Glycol and 30.0 mL of Ethanol.
-
Place the beaker on the magnetic stirrer and begin stirring. Gently heat the mixture to 40-50°C to facilitate dissolution.[16]
-
Slowly add the 10.0 g of this compound powder to the vortex of the stirring solvent mixture. Continue stirring until all powder is completely dissolved. The solution should be clear.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Add 5.0 mL of Lactic Acid to the solution and stir until homogeneous. This step is crucial for enhancing solubility and stability.[9]
-
Carefully transfer the solution to the 100 mL volumetric flask.
-
Rinse the beaker with small portions of purified water, adding the rinsate to the volumetric flask.
-
Add purified water q.s. (quantity sufficient) to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert several times to ensure the final solution is homogeneous.
-
Visually inspect for any undissolved particles.
Protocol 2: Visual and Microscopic Evaluation of Formulation Stability
Objective: To assess the physical stability of a prepared this compound formulation under accelerated conditions.
Materials:
-
Prepared this compound formulation.
-
Clear glass vials with caps.
-
Microscope slides and coverslips.
-
Polarized light microscope.
-
Temperature-controlled chambers (e.g., refrigerator at 4°C, oven at 40°C).
Methodology:
-
Initial Observation: Pipette a drop of the freshly prepared formulation onto a microscope slide, apply a coverslip, and observe under the polarized light microscope at 10x and 40x magnification. Record any initial crystalline structures (there should be none).
-
Sample Preparation: Fill three glass vials with the formulation and seal them tightly.
-
Accelerated Storage:
-
Place one vial at refrigerated temperature (4°C).
-
Place the second vial at elevated temperature (40°C).
-
Keep the third vial at room temperature (approx. 25°C) as a control.
-
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove the vials from their respective storage conditions and allow them to equilibrate to room temperature.
-
Macroscopic Evaluation: Visually inspect each vial for any signs of precipitation, cloudiness, or crystal growth.
-
Microscopic Evaluation: After visual inspection, gently agitate each vial. Place a drop of each sample on a new microscope slide and observe under the polarized light microscope. Document any crystal formation, noting the morphology (e.g., needles, plates) and approximate size and density.[4]
Protocol 3: Quantification of this compound in a Topical Formulation using RP-HPLC
Objective: To determine the concentration of soluble this compound in a formulation to assess stability.
Materials & Equipment:
-
HPLC system with UV detector, C18 column.
-
This compound reference standard.
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., phosphate or perchlorate buffer), pH adjusted to ~3.0.[12]
-
Diluent: Mobile phase or a similar solvent mixture.
-
Syringe filters (0.45 µm, PTFE or similar).
-
Autosampler vials.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation:
-
Take a known volume or weight of the test formulation (e.g., 1.0 mL).
-
To separate any crystallized this compound, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant and filter it through a 0.45 µm syringe filter. This ensures only dissolved this compound is measured.
-
Accurately dilute the filtered supernatant with the diluent to fall within the range of the calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Buffer (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~285 nm[13]
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have an R² value > 0.99.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the regression equation from the standard curve, accounting for the dilution factor. A concentration lower than the theoretical value indicates that some this compound has crystallized out of solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound crystallization issues.
Caption: Key factors influencing this compound formulation stability.
Caption: Experimental workflow for developing a stable formulation.
References
- 1. growback.co.uk [growback.co.uk]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016055961A1 - this compound-based pharmaceutical formulation for the topical use and kit thereof - Google Patents [patents.google.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. DK1695708T3 - Highly concentrated this compound composition - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. xray.greyb.com [xray.greyb.com]
- 8. WO2017061971A1 - Topical this compound composition - Google Patents [patents.google.com]
- 9. Preparation and evaluation of this compound foamable emu oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Skin Delivery from Nanoemulsion Formulations Containing Eucalyptol or Oleic Acid: Enhanced Diffusivity and Follicular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpar.com [ijpar.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ijpras.com [ijpras.com]
- 15. upguys.com [upguys.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Scalp Irritation in Animal Models from Minoxidil Vehicles
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, understanding, and mitigating scalp irritation in animal models caused by Minoxidil vehicle components.
Frequently Asked Questions (FAQs)
Q1: What are the common components of a standard topical this compound vehicle?
A standard this compound solution is typically a hydroalcoholic formulation designed to dissolve the active pharmaceutical ingredient (API) and facilitate its penetration into the scalp. The primary components include a high percentage of solvents like propylene glycol (PG) and ethanol.[1][2]
Q2: Which components in the vehicle are most likely to cause scalp irritation?
The most common culprits for scalp irritation are propylene glycol (PG) and ethanol.[3][4]
-
Propylene Glycol (PG): While used as a solvent and humectant to help the skin retain moisture, PG is a well-documented irritant and potential allergen.[5][6] It is often the primary cause of contact dermatitis, which can manifest as redness, itching, dryness, and flaking in animal models.[4][7] In some commercial formulations, PG can be present in concentrations between 35% and 50%.[2]
-
Ethanol: Used to dissolve this compound and enhance its absorption, ethanol can have a significant drying effect on the skin.[3] It strips away natural oils, which can lead to irritation and compromise the skin barrier function.[3][8]
Q3: What are the typical signs of scalp irritation in animal models?
Signs of irritation are observed at the application site and can range from mild to severe. Common clinical signs include:
-
Erythema: Redness of the skin.[9]
-
Edema: Swelling or inflammation.[9]
-
Scaling: Flaking or dryness of the skin.[10]
-
Pruritus: Itching, which may be inferred from excessive scratching by the animal.
-
In more severe cases, skin damage such as ulcers or bleeding may occur.[9]
Q4: How can I confirm which vehicle component is causing the irritation?
The most direct method is to conduct a patch test on a separate cohort of animals using the individual vehicle components.[4] This involves applying the vehicle without this compound, as well as solutions of each solvent (e.g., PG in water, ethanol in water) to different, marked areas of the skin. Comparing the reactions will help isolate the causative agent.[4]
Q5: What are some less-irritating alternatives to propylene glycol (PG)?
Several alternatives can be used to replace or reduce PG in formulations:
-
Propanediol (e.g., Zemea®): A corn sugar-derived, natural glycol that functions as a humectant and solvent.[11][12] Studies have shown it to have low potential for skin irritation and sensitization.[11]
-
Glycerin: A common humectant that can replace PG, though it may increase the tackiness or stickiness of the formulation.[1][13]
-
Polyethylene Glycol (PEG 400): Can be used as an alternative vehicle component for subjects with intolerance to PG.[14]
-
PG-Free Foams: Formulations such as topical foams often omit PG, significantly reducing the incidence of dermatitis.[6]
Q6: Can the concentration of ethanol be reduced to minimize irritation?
Yes, reducing the ethanol concentration can decrease its drying and irritating effects.[1] However, this can pose a challenge as it may reduce the solubility of this compound.[1]
Q7: Are there alternative solvents to improve this compound solubility without high concentrations of PG and ethanol?
To maintain this compound solubility when reducing PG and ethanol, co-solvents or pH modifiers can be incorporated. For instance, the addition of lactic acid can help form a more soluble this compound salt, allowing for a reduction in the required amount of traditional solvents.[1][15]
Troubleshooting Guide: Observed Scalp Irritation
This step-by-step guide helps you address irritation observed during your experiment.
Problem: Your animal model is exhibiting erythema, edema, scaling, or other signs of distress at the topical application site.
Step 1: Initial Assessment and Scoring
Quantify the observed irritation using a standardized scoring system. This allows for objective comparison between different animals and formulations. The table below is based on the principles of the modified Draize test.[16][17]
| Observation | Score | Description |
| Erythema (Redness) | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet-redness) to eschar formation | |
| Edema (Swelling) | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) | |
| Observations should be made at 24, 48, and 72 hours post-application. |
Step 2: Isolate the Causative Agent
Perform a patch test to determine which component of the vehicle is responsible for the irritation. See the detailed protocol in the "Experimental Protocols" section.
Step 3: Vehicle Reformulation Strategy
Once the irritant is identified, use the following decision tree and tables to guide your reformulation.
Data Presentation
Table 1: Example of Standard vs. Alternative Vehicle Formulations
| Component | Standard Formulation (High Irritation Potential) | Alternative Formulation 1 (PG-Free) | Alternative Formulation 2 (Reduced Ethanol) |
| This compound | 5% | 5% | 5% |
| Propylene Glycol | 50% | 0% | 30% |
| Ethanol (95%) | 30% | 30% | 15% |
| Propanediol | 0% | 50% | 0% |
| Lactic Acid | 0% | 0% | 5% |
| Purified Water | 15% | 15% | 50% |
| Note: All percentages are approximate (w/w or v/v) and require optimization for solubility and stability. |
Experimental Protocols
Protocol 1: Modified Dermal Irritation Test
This protocol is a refined version of the traditional Draize test for assessing primary skin irritation.[17][18]
Objective: To evaluate the irritation potential of a topical formulation.
Animal Model: Albino rabbit (minimum of 3 healthy adults).[17]
Methodology:
-
Preparation: Approximately 24 hours before the test, closely clip the fur from the animal's back (dorsal area) to provide an adequate area for application. Avoid abrading the skin.
-
Application: Apply 0.5 mL of the test formulation to a small, absorbent gauze patch (approx. 2.5 cm x 2.5 cm).
-
Exposure: Place the patch on a designated site on the clipped skin and secure it with a semi-occlusive dressing.[17] The exposure duration is typically 4 hours.[18]
-
Removal: After 4 hours, gently remove the patch and dressing. Wipe away any residual test substance using lukewarm water or saline, avoiding further irritation.
-
Observation: Score the test sites for erythema and edema at approximately 1, 24, 48, and 72 hours after patch removal using the scoring system provided in the Troubleshooting Guide.
Protocol 2: Vehicle Component Patch Test for Irritant Identification
Objective: To identify the specific component within a vehicle causing skin irritation.
Animal Model: Albino rabbit or guinea pig.
Methodology:
-
Preparation: Prepare the animal as described in Protocol 1. Mark several distinct test sites on the animal's back.
-
Test Articles: Prepare separate formulations for each component to be tested:
-
A: Complete Vehicle (this compound + Solvents)
-
B: Vehicle without this compound
-
C: Propylene Glycol in Purified Water (at formulation concentration)
-
D: Ethanol in Purified Water (at formulation concentration)
-
E: Saline or Purified Water (Negative Control)
-
-
Application & Exposure: Apply 0.5 mL of each test article to a separate, labeled patch and apply to the corresponding marked site on the animal's back for a 4-hour exposure period.
-
Removal & Observation: Remove patches and score each site as described in Protocol 1. A significantly higher irritation score for a specific component (e.g., site C) compared to the negative control (site E) indicates it is the likely irritant.
References
- 1. Preparation and evaluation of this compound foamable emu oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016055961A1 - this compound-based pharmaceutical formulation for the topical use and kit thereof - Google Patents [patents.google.com]
- 3. densehairexperts.gorgias.help [densehairexperts.gorgias.help]
- 4. Is Propylene Glycol in Hair Products Bad for Hair and Scalp Health? - Strut Blog [struthealth.com]
- 5. clinikally.com [clinikally.com]
- 6. researchgate.net [researchgate.net]
- 7. vedaoils.com [vedaoils.com]
- 8. Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peta.org [peta.org]
- 10. Splendora | 5% | Scalp Solution | স্প্লেনডোরা ৫% স্ক্যাল্প সল্যুসন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. joanmorais.com [joanmorais.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. xray.greyb.com [xray.greyb.com]
- 16. criver.com [criver.com]
- 17. ecetoc.org [ecetoc.org]
- 18. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Minoxidil Dosage in Stump-Tailed Macaques for Hair Regrowth Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the stump-tailed macaque model for hair regrowth studies with Minoxidil.
Frequently Asked Questions (FAQs)
Q1: Why is the stump-tailed macaque (Macaca arctoides) considered a suitable model for androgenetic alopecia research?
The stump-tailed macaque is an excellent biological model for human androgenetic alopecia (AGA) because it exhibits a similar pattern of hereditary frontal baldness that develops progressively with age.[1][2][3] This makes it a valuable preclinical model for evaluating the efficacy of hair growth treatments like this compound.
Q2: What is the general mechanism of action of this compound in promoting hair growth in this model?
This compound's primary mechanism is thought to be its function as a potassium channel opener and a vasodilator, which increases blood flow to the hair follicles.[4][5][6] However, it also appears to have a direct mitogenic effect on hair follicle cells, stimulating DNA synthesis and proliferation.[4][7] Studies in macaques have shown that topical this compound can induce the enlargement of vellus (fine) hair follicles into terminal (thick) ones, prolong the anagen (growth) phase of the hair cycle, and shorten the telogen (resting) phase.[4][5][6][7][8][9]
Q3: What are the typical concentrations of topical this compound used in stump-tailed macaque studies, and is there a dose-response relationship?
Commonly studied concentrations are 2% and 5% topical this compound solutions.[4] Research has demonstrated a clear dose-response relationship, with the 5% solution generally inducing a more significant and earlier hair regrowth response compared to the 2% solution.[10][11][12][13]
Q4: How soon can I expect to see results after initiating topical this compound treatment in macaques?
Hair regrowth is typically more prominent in the early stages of baldness and in younger macaques.[4][7] While the exact timeline can vary, noticeable changes can be observed within a few months of consistent daily application.[7] Continuous treatment is necessary to maintain the hair growth effects, as discontinuation leads to regression of the enlarged follicles.[4]
Q5: What are the key parameters to measure to assess the efficacy of this compound in these studies?
Key efficacy parameters include:
-
Gross Photographic Assessment: Serial photographs to visually document changes in hair coverage.[14]
-
Folliculogram Analysis: Histological analysis of skin biopsies to assess changes in hair follicle size, density, and the ratio of different hair follicle types (vellus, terminal).[4][7]
-
Hair Counts: Quantifying the number of non-vellus hairs in a defined target area of the scalp.[12]
-
Hair Shaft Diameter: Measurement of the thickness of individual hair strands.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Limited or no hair regrowth observed. | Insufficient treatment duration. | Ensure treatment is administered consistently for at least 4-6 months to observe significant effects.[7] |
| Low this compound concentration. | Consider increasing the topical this compound concentration from 2% to 5%, as a dose-response effect has been established.[10][12] | |
| Advanced stage of baldness in the animal model. | Hair regrowth is more prominent in younger macaques with early-stage hair loss.[4][7] For older animals with long-standing baldness, the response may be less robust. | |
| Inconsistent application of the topical solution. | Ensure a consistent daily application schedule (e.g., once or twice daily, 5 days a week) to the target area.[14] | |
| Skin irritation or dermatitis at the application site. | Allergic contact dermatitis to this compound or a component of the vehicle solution. | Discontinue treatment temporarily and consult with a veterinarian. A patch test can confirm an allergy to this compound.[10][11] Consider using a different vehicle for the solution. |
| Application of an excessive amount of the solution. | Apply only the prescribed amount to the target area to minimize skin reactions. | |
| Difficulty in quantifying hair growth accurately. | Subjectivity of visual assessment. | Supplement photographic evidence with quantitative methods like folliculograms from skin biopsies and manual hair counts in a tattooed or marked area.[4][7][14] |
| Variability in hair growth cycles between animals. | Use a sufficient number of animals in each treatment group to account for biological variability. A baseline (pre-treatment) assessment for each animal is crucial for accurate comparison. |
Data Presentation
Table 1: Summary of Quantitative Data from this compound Studies in Stump-Tailed Macaques
| Parameter | 2% this compound Solution | 5% this compound Solution | Vehicle (Placebo) | Reference |
| Serum this compound Concentration (average) | Not specified in provided results | ~15 ng/mL (after a single application) | N/A | [4] |
| Non-Vellus Hair Count Increase | Significant increase over placebo | Statistically significant and greater increase than 2% solution | No significant change | [12] |
| Patient/Investigator Assessment of Hair Growth | Positive improvement | Superior improvement compared to 2% | Minimal to no improvement | [13] |
Experimental Protocols
Protocol 1: Topical this compound Efficacy Study
-
Animal Selection: Select adolescent and young adult male stump-tailed macaques with visible signs of frontal baldness.[4][7]
-
Acclimatization and Baseline Assessment: Allow for an acclimatization period in the housing facility.[15] Before treatment, document the baseline degree of baldness using high-resolution photography and perform a small skin biopsy from the target scalp area for folliculogram analysis.[14]
-
Grouping and Treatment: Randomly assign animals to different treatment groups (e.g., 2% this compound, 5% this compound, and vehicle control).[12]
-
Topical Application: Apply a standardized volume (e.g., 1 mL) of the assigned solution to the bald frontal scalp once or twice daily, typically five days a week.[14]
-
Monitoring:
-
Monthly: Capture high-resolution photographs of the treated area under standardized lighting and positioning.[14]
-
Every 4 Months: Perform a follow-up skin biopsy from an adjacent area to the initial biopsy site for comparative folliculogram analysis.[14]
-
Regularly: Monitor for any signs of local skin irritation or systemic side effects. Conduct regular health checks, including blood pressure monitoring and blood tests.[7]
-
-
Data Analysis:
-
Analyze folliculograms to determine changes in the number and size of hair follicles.
-
Compare serial photographs to assess visible changes in hair coverage.
-
Statistically analyze the quantitative data (e.g., hair counts, follicle size) between treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for a topical this compound study in macaques.
Caption: Simplified signaling pathways of this compound for hair regrowth.
References
- 1. Animal models for male pattern (androgenetic) alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Action of topical this compound in the bald stump-tailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. generolon.com [generolon.com]
- 6. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stumptailed macaque as a model for baldness: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical this compound dose-response effect in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical this compound solution (1% and 5%) in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response study of topical this compound in male pattern alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of topical diazoxide on hair follicular growth and physiology of the stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Enhancing the percutaneous absorption of Minoxidil using penetration enhancers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the percutaneous absorption of Minoxidil using penetration enhancers.
Frequently Asked Questions (FAQs)
1. What are the most common types of penetration enhancers used for this compound?
Penetration enhancers for this compound can be broadly categorized into chemical enhancers and vesicle-based carriers.
-
Chemical Enhancers: These include fatty acids (e.g., oleic acid), terpenes (e.g., eucalyptol, menthol), alcohols and glycols (e.g., ethanol, propylene glycol), and other agents like urea and tretinoin.[1][2][3] These enhancers work by disrupting the lipid structure of the stratum corneum, increasing its fluidity, and improving the partitioning of this compound into the skin.[4][5][6]
-
Vesicle-Based Carriers: These are lipid-based delivery systems such as liposomes and penetration enhancer-containing vesicles (PEVs). PEVs are deformable vesicles that can more effectively penetrate the stratum corneum and deliver the encapsulated drug into the deeper skin layers.
2. How do I choose the right penetration enhancer for my this compound formulation?
The choice of a penetration enhancer depends on several factors, including the desired level of enhancement, the formulation type (e.g., solution, gel, foam), and potential for skin irritation. It is crucial to consider the mechanism of action of the enhancer and its compatibility with other excipients in the formulation. A systematic approach, starting with a literature review and followed by in vitro screening studies, is recommended.
3. What are the key parameters to evaluate in an in vitro skin permeation study for this compound?
The primary parameters to determine the efficacy of a penetration enhancer for this compound in an in vitro skin permeation study are:
-
Steady-State Flux (Jss): The rate of drug permeation across the skin at a constant rate.
-
Permeability Coefficient (Kp): A measure of the skin's permeability to the drug.
-
Enhancement Ratio (ER): The ratio of the flux of this compound with the enhancer to the flux without the enhancer.
-
Lag Time (Tlag): The time it takes for the drug to establish a steady-state flux across the skin.
-
Amount of drug retained in the skin: This is particularly relevant for topical delivery where the target site is within the skin layers.
4. What are the common side effects associated with this compound formulations, and how can they be mitigated?
Common side effects of topical this compound include scalp irritation, itching, redness, and unwanted facial hair growth.[7][8] These can sometimes be attributed to the vehicle components, such as propylene glycol, rather than this compound itself.[8] To mitigate these effects, consider:
-
Using alternative solvents or formulating this compound in a different vehicle (e.g., foam).
-
Incorporating anti-inflammatory agents in the formulation.
-
Reducing the concentration of the penetration enhancer if it is found to be the cause of irritation.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no enhancement of this compound permeation | - Inappropriate choice of penetration enhancer. - Insufficient concentration of the enhancer. - Poor formulation characteristics (e.g., drug precipitation, viscosity). - Issues with the experimental setup (e.g., skin barrier integrity compromised). | - Screen a panel of enhancers with different mechanisms of action. - Perform a dose-response study to determine the optimal enhancer concentration. - Characterize the formulation for physical stability, pH, and viscosity. - Ensure proper skin preparation and integrity testing before the permeation study. |
| High variability in permeation results | - Inconsistent skin samples (e.g., from different donors or anatomical sites). - Inconsistent application of the formulation. - Air bubbles trapped between the skin and the receptor medium in the Franz cell. - Inaccurate analytical method. | - Use skin from the same donor and anatomical site for each experiment. - Standardize the application procedure (e.g., volume, spreading technique). - Carefully inspect the Franz cells for air bubbles before starting the experiment. - Validate the analytical method for accuracy, precision, and linearity. |
| Signs of skin irritation in in vitro or in vivo models | - The penetration enhancer itself is an irritant. - High concentration of the enhancer. - Synergistic irritant effect of multiple formulation components. - Occlusive application conditions. | - Select enhancers with a known low irritation potential. - Determine the lowest effective concentration of the enhancer. - Evaluate the irritation potential of the complete formulation. - Use non-occlusive application conditions if possible. |
| This compound precipitation in the formulation over time | - Poor solubility of this compound in the vehicle. - Change in pH of the formulation. - Incompatibility with other excipients. | - Use co-solvents (e.g., propylene glycol, ethanol) to improve solubility. - Buffer the formulation to a pH where this compound is most stable and soluble. - Conduct compatibility studies with all formulation components. |
Quantitative Data on this compound Permeation Enhancement
The following table summarizes the enhancement ratios (ER) of this compound percutaneous absorption with various penetration enhancers from different studies.
| Penetration Enhancer | Concentration | Vehicle | Skin Model | Enhancement Ratio (ER) | Reference |
| Tretinoin | 0.05% | Aqueous topical solution | Human (in vivo) | ~3-fold increase in absorption | |
| Eucalyptus Oil | - | - | Rat skin | 2.16 | [3] |
| Menthol | - | - | Rat skin | 1.75 | [3] |
| Urea | - | - | Rat skin | 1.86 | [3] |
| Eucalyptol | - | Nanoemulsion | Human skin | Significantly greater flux than controls | [9][10] |
| Oleic Acid | - | Nanoemulsion | Human skin | Significantly greater flux than controls | [9][10] |
Experimental Protocols
Detailed Protocol for In Vitro Skin Permeation Study of this compound using Franz Diffusion Cells
This protocol outlines the key steps for assessing the percutaneous absorption of this compound from a novel formulation compared to a control.
1. Skin Preparation:
- Excise full-thickness skin from a suitable animal model (e.g., porcine ear, rat abdomen) or use human cadaver skin.
- Carefully remove any subcutaneous fat and connective tissue.
- Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
- Visually inspect the skin for any defects or damage.
- Equilibrate the skin in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
2. Franz Diffusion Cell Setup:
- Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor chamber with a suitable receptor medium (e.g., PBS with a solubility enhancer for this compound if necessary), ensuring no air bubbles are trapped beneath the skin.
- Maintain the temperature of the receptor medium at 37°C using a circulating water bath to mimic physiological conditions.
- Stir the receptor medium continuously with a magnetic stir bar.
3. Formulation Application and Sampling:
- Apply a precise amount of the this compound formulation (e.g., 5 mg/cm²) to the surface of the skin in the donor compartment.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
4. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
- Plot the cumulative amount permeated versus time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to a control formulation without the penetration enhancer.
Visualizations
Experimental Workflow for Screening this compound Penetration Enhancers
Caption: A typical workflow for developing and evaluating this compound formulations with penetration enhancers.
Mechanism of Action of Chemical Penetration Enhancers
Caption: How chemical enhancers disrupt the stratum corneum to boost this compound absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Chemical Permeation Enhancers on the in vitro Skin Permeation of this compound through Excised Rat Skin: A Mechanistic Study | Iranian Journal of Pharmaceutical Sciences [vclass.sbmu.ac.ir]
- 4. doaj.org [doaj.org]
- 5. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Skin Delivery from Nanoemulsion Formulations Containing Eucalyptol or Oleic Acid: Enhanced Diffusivity and Follicular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mitigating systemic absorption and side effects of Minoxidil in oral dosage studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral minoxidil. The focus is on mitigating systemic absorption and managing side effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for oral this compound in promoting hair growth?
A1: Oral this compound is a potent vasodilator that is understood to promote hair growth through multiple mechanisms.[1][2][3] Its primary action is to open ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells.[4] This action leads to vasodilation, which may enhance blood flow to hair follicles, thereby delivering more oxygen and nutrients to support hair growth.[1][2][3] Additionally, this compound is thought to prolong the anagen (growth) phase of the hair cycle.[4][5] It may also stimulate the Wnt/β-catenin signaling pathway and increase the expression of vascular endothelial growth factor (VEGF), both of which are involved in hair follicle regeneration.[1]
Q2: How is oral this compound absorbed and metabolized, and what is its pharmacokinetic profile?
A2: Oral this compound is rapidly and almost completely absorbed from the gastrointestinal tract (approximately 90%).[1][4] Food intake does not significantly affect its bioavailability.[1][6] The drug is predominantly metabolized in the liver, primarily through conjugation with glucuronic acid at the N-oxide position.[4][7] Its antihypertensive effect is attributed to its sulfated metabolite, this compound sulfate.[4][5] The mean plasma half-life of oral this compound is about 4 hours; however, its hypotensive effect can last for approximately 72 hours.[1][6]
Q3: What are the primary strategies to mitigate systemic side effects in our oral this compound study?
A3: The primary strategy is dose titration. Starting with a low dose and gradually increasing it allows for monitoring of individual tolerance and minimizes the risk of adverse events.[8][9] For female subjects, a starting dose of 0.5 mg to 0.625 mg daily is often recommended, with gradual increases up to a maximum of 2.5 mg/day.[8] For males, treatment may begin at 2.5 mg daily, with possible escalation to 5 mg/day.[8] Co-administration of other drugs can also manage specific side effects. For instance, a diuretic can be used to manage fluid retention, and a beta-blocker can control tachycardia.[7][10][11] Lifestyle modifications, such as reducing caffeine and alcohol intake, can also be beneficial.[12][13]
Q4: What is hypertrichosis, and how can it be managed in study participants?
A4: Hypertrichosis, the excessive growth of hair in areas other than the scalp, is the most common side effect of oral this compound, occurring in about 15% of patients.[8][14] It is a dose-dependent effect and is more frequently observed in women.[1][8] Management strategies include dose reduction, which often resolves the issue.[8][15] For participants who wish to continue treatment, physical hair removal methods (e.g., shaving, threading) or laser hair removal can be employed.[12] In some cases, topical eflornithine has been used to manage facial hypertrichosis.[8] Co-administration with spironolactone has also shown a trend toward reducing the incidence of hypertrichosis in female patients.[8][16]
Q5: What are the potential cardiovascular side effects, and what is the protocol for monitoring them?
A5: Cardiovascular side effects, while less common with low-dose oral this compound (LDOM), can include tachycardia (increased heart rate), fluid retention (edema), lightheadedness, and periorbital edema.[14] These effects are dose-dependent.[1] Severe reactions like pericardial effusion are extremely rare with LDOM and are often associated with excessive doses.[8][10]
Monitoring Protocol:
-
Baseline Assessment: Before initiating treatment, a thorough cardiovascular history should be taken, and baseline blood pressure and heart rate should be recorded.[17]
-
Regular Monitoring: Blood pressure and heart rate should be monitored at regular intervals throughout the study, especially during dose escalation.[18][19]
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM) and Holter Monitoring: For studies involving higher doses or participants with pre-existing cardiovascular conditions, 24-hour ABPM and Holter monitoring can provide a comprehensive assessment of cardiovascular safety.[20]
-
Participant Education: Participants should be educated on the symptoms of cardiovascular side effects (e.g., dizziness, palpitations, swelling) and instructed to report them immediately.[8]
Troubleshooting Guides
Issue 1: Participant reports lightheadedness and dizziness.
-
Probable Cause: This may be due to a transient hypotensive effect of this compound, especially in the initial stages of treatment.[8][14] It is more common in women and can occur even at low doses.[8]
-
Troubleshooting Steps:
-
Assess Vitals: Immediately measure the participant's blood pressure and heart rate in both supine and standing positions to check for orthostatic hypotension.
-
Review Concomitant Medications: Check if the participant is taking other medications that could lower blood pressure, such as calcium channel blockers.[8][21]
-
Dose Adjustment: Consider reducing the dose or administering the medication at night to minimize daytime symptoms.
-
Advise Caution: Instruct the participant to rise slowly from sitting or lying positions.
-
Issue 2: Participant develops pedal edema (swelling in the ankles).
-
Probable Cause: this compound can cause sodium and water retention, leading to fluid accumulation.[7] This side effect is dose-dependent and more common in women.[8]
-
Troubleshooting Steps:
-
Confirm and Assess: Examine the extent of the edema and inquire about any sudden weight gain.
-
Dose Reduction: A reduction in the this compound dosage is often effective in resolving edema.[12]
-
Lifestyle Modification: Recommend dietary sodium restriction.[8]
-
Pharmacological Intervention: If dose reduction is not feasible or ineffective, consider co-administration of a diuretic, such as a loop diuretic, to manage fluid retention.[8][10][11]
-
Issue 3: Participant experiences a noticeable increase in heart rate (tachycardia).
-
Probable Cause: this compound's vasodilatory effect can trigger a reflex tachycardia as the body compensates for the drop in peripheral vascular resistance.[7]
-
Troubleshooting Steps:
-
Evaluate Symptoms: Ask the participant about palpitations or chest discomfort and measure their heart rate.
-
Review Stimulant Intake: Inquire about consumption of caffeine or other stimulants that could exacerbate tachycardia.[12][13]
-
Consider Beta-Blocker: Co-administration of a beta-adrenergic blocking agent is the standard approach to manage this compound-induced tachycardia.[7][10][11][22] This should be done under careful medical supervision.
-
Dose Adjustment: A dose reduction of this compound may also be necessary.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound (2.5 mg Dose)
| Parameter | Mean Value | Unit | Reference |
| Bioavailability | ~90 | % | [1] |
| Time to Peak (Tmax) | ~1 | hour | [1][6] |
| Max Concentration (Cmax) | 16.8 ± 7.83 | ng/mL | [1][6] |
| Area Under Curve (AUC) | 25.3 ± 7.02 | ng·h/mL | [1][6] |
| Plasma Half-life | ~4 | hours | [1][6] |
| Renal Clearance | 351.67 ± 86.5 | mL/min | [6] |
Table 2: Incidence of Common Side Effects with Low-Dose Oral this compound (LDOM)
Data from a multicenter study of 1404 patients.[14]
| Side Effect | Incidence (%) |
| Hypertrichosis | 15.1 |
| Lightheadedness | 1.7 |
| Fluid Retention | 1.3 |
| Tachycardia | 0.9 |
| Headache | 0.4 |
| Periorbital Edema | 0.3 |
| Insomnia | 0.2 |
Table 3: Dose-Dependent Cardiovascular Symptoms with Oral this compound
| Daily this compound Dose | Incidence of Cardiovascular Symptoms (%) | Reference |
| 0.25–0.75 mg | 4.0 | [1] |
| 1–1.25 mg | 10.8 | [1] |
| 2.5–5 mg | 34.2 | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics
-
Study Design: A randomized, crossover study design is recommended to assess dose proportionality.[18][19]
-
Participants: Recruit healthy, non-obese volunteers. Ensure a washout period of at least 4 days between different dose administrations.[18][19]
-
Drug Administration: Administer single oral doses of this compound (e.g., 2.5 mg, 5.0 mg, and 10.0 mg).[18][19]
-
Sample Collection: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration. Collect urine samples over 24 hours.
-
Bioanalysis: Determine serum and urine concentrations of this compound and its metabolites (e.g., this compound glucuronide) using a validated High-Performance Liquid Chromatography (HPLC) method.[18][19]
-
Pharmacokinetic Analysis: Calculate key parameters including Cmax, Tmax, AUC, elimination half-life (t½), and renal clearance using appropriate pharmacokinetic software.
Protocol 2: Monitoring Cardiovascular Safety in an LDOM Study
-
Inclusion/Exclusion Criteria: Exclude participants with a history of significant cardiovascular disease, hypotension, or pheochromocytoma.[17]
-
Baseline Measurements: Prior to the first dose, perform a 12-lead electrocardiogram (ECG) and measure supine and standing blood pressure and heart rate.
-
Routine Monitoring: At each study visit, measure supine and standing blood pressure and heart rate. Record any participant-reported symptoms such as dizziness, palpitations, or edema.
-
Advanced Monitoring (for higher-risk populations or higher doses):
-
Adverse Event Criteria: Establish clear criteria for dose reduction or discontinuation, such as a sustained increase in heart rate of >20 bpm, symptomatic hypotension, or development of significant edema.
Protocol 3: Quantifying Sulfotransferase (SULT1A1) Activity
-
Background: this compound's efficacy is dependent on its conversion to the active metabolite, this compound sulfate, by the sulfotransferase enzyme SULT1A1 in hair follicles.[23][24] Variability in this enzyme's activity can predict patient response.[24][25]
-
Sample Collection: Pluck 5-10 hair follicles from the participant's scalp.
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer, this compound (as the substrate), and a universal sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Add the plucked hair follicles to the reaction mixture.
-
Incubate the mixture to allow for the enzymatic reaction to occur.
-
Measure the amount of this compound sulfate produced using a validated analytical method, such as HPLC or a colorimetric assay.
-
-
Data Interpretation: The level of sulfotransferase activity can be correlated with the clinical response to this compound treatment. This assay can be used as a prognostic marker to identify potential responders before initiating a long-term study.[24][25]
Visualizations
Caption: Proposed mechanisms of action for oral this compound in hair growth.
Caption: Experimental workflow for a typical oral this compound clinical study.
Caption: Troubleshooting logic for common side effects in this compound studies.
References
- 1. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Oral this compound for Hair Loss: A Comprehensive Guide | Follicle Report | Happy Head Blog [happyhead.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. medcentral.com [medcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound side effects and interactions, and how to avoid them [singlecare.com]
- 12. drpaulfarrant.co.uk [drpaulfarrant.co.uk]
- 13. midlandskin.co.uk [midlandskin.co.uk]
- 14. Safety of low-dose oral this compound for hair loss: A multicenter study of 1404 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tressless.com [tressless.com]
- 16. To evaluate hypertrichosis with low dose oral this compound and spironolactone combination therapy for alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Oral this compound in Patterned Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of 2.5- to 10-mg oral doses of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pharmacokinetics of 2.5‐ to 10‐mg Oral Doses of this compound in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 20. Oral this compound 7.5 mg for hair loss increases heart rate with no change in blood pressure in 24 h Holter and 24 h ambulatory blood pressure monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hims.com [hims.com]
- 22. droracle.ai [droracle.ai]
- 23. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 24. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sulfotransferase activity in plucked hair follicles predicts response to topical this compound in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal stability and solubility of Minoxidil in formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of Minoxidil, with a specific focus on adjusting pH for optimal stability and solubility.
Troubleshooting Guide
Researchers may encounter several issues during the formulation of this compound solutions. This guide provides a structured approach to identifying and resolving common problems.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common this compound formulation issues.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for dissolving this compound in an aqueous-based formulation?
This compound is a weakly basic drug with a pKa of 4.61.[1] Its solubility in aqueous solutions is highly pH-dependent. Solubility is significantly increased in acidic conditions (pH < 4.61) where this compound is protonated. In one study, the highest solubility of pure this compound was observed in a buffer at pH 1.2, reaching 7.2 mg/mL, compared to 3.11 mg/mL in distilled water. Therefore, to maximize solubility, the pH of the formulation should be adjusted to be below its pKa.
2. My this compound solution is showing precipitation over time. What is the likely cause and how can I fix it?
Precipitation of this compound is a common issue, often related to pH and solvent system composition.
-
pH Shift: If the pH of your formulation increases over time and crosses the pKa of this compound (4.61), the less soluble free base form will predominate, leading to precipitation. Ensure your buffering capacity is sufficient to maintain an acidic pH.
-
Solvent Evaporation: In formulations containing volatile solvents like ethanol, evaporation can lead to an increase in the concentration of this compound beyond its solubility limit in the remaining solvent system. Ensure packaging is airtight.
-
Insufficient Co-solvents: this compound has low aqueous solubility (approximately 2.2 mg/mL).[1] Formulations typically require co-solvents like propylene glycol and ethanol to achieve higher concentrations. If the concentration of these co-solvents is too low, precipitation can occur. You may need to adjust the ratio of your solvent system.
3. What is the ideal pH for ensuring the chemical stability of this compound in a solution?
The chemical stability of this compound is also pH-dependent. One study investigating the degradation of this compound in aqueous solutions found that it is most stable in a pH range of approximately 5.0.[2] The degradation is subject to acid-base catalysis, meaning that both highly acidic and highly alkaline conditions can accelerate the degradation process. Therefore, for optimal chemical stability, a pH of around 5.0 is recommended.
4. My this compound formulation is turning yellow. What causes this discoloration and how can I prevent it?
The yellowing of this compound solutions is often due to photodegradation or oxidative degradation.
-
Photodegradation: Exposure to light can cause this compound to degrade, leading to a color change. A study on the photostability of this compound found that it is most photostable at a pH of 8.[3]
-
Prevention:
-
pH Adjustment: Adjusting the pH of the formulation to around 8.0 can enhance its photostability.
-
Light-Resistant Packaging: Store the formulation in amber or opaque containers to protect it from light.
-
Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation pathways that can contribute to discoloration.
-
5. How do I perform a forced degradation study to understand the stability of my this compound formulation?
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical stress conditions for this compound include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). This compound has shown susceptibility to degradation under acidic conditions.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. This compound is reported to be highly unstable under alkaline hydrolysis.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Exposing the formulation to dry heat (e.g., 70-80°C).
-
Photostability: Exposing the formulation to UV and visible light as per ICH Q1B guidelines.
The samples are then analyzed using a stability-indicating method like HPLC to separate and quantify the intact this compound from any degradation products.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) | Buffer System | Reference |
| 1.2 | 7.2 | Hydrochloric Acid/NaCl | |
| 2.5 | > 22 | Acetate Buffer | [4] |
| 3.5 | > 22 | Acetate Buffer | [4] |
| 4.5 | Not specified | Acetate Buffer | |
| 4.6 | Not specified | Acetate Buffer | [4] |
| 5.0 | Not specified | Acetate Buffer | [4] |
| 6.0 | Not specified | Acetate Buffer | [4] |
| 6.8 | Not specified | Phosphate Buffer | |
| Water | 2.2 | - | [1] |
| Water | 3.11 | - |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
Caption: Workflow for determining the pH-solubility profile of this compound.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 3.0, 4.5, 5.0, 6.8, 7.4, and 8.0). Use standard buffer systems such as phosphate and acetate buffers.
-
Sample Preparation: To a series of vials, add a known volume of each buffer solution. Add an excess amount of this compound powder to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Separation of Undissolved Solid: After equilibration, separate the undissolved this compound from the solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Analysis: Accurately dilute the clear supernatant or filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the determined solubility of this compound (in mg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.
Protocol 2: Assessing the pH-Stability of a this compound Topical Solution
References
Refinement of Minoxidil delivery to target hair follicles specifically
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of minoxidil delivery to specifically target hair follicles.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing targeted this compound delivery systems?
Conventional topical this compound solutions have limitations, including low bioavailability and systemic side effects due to poor penetration into the hair follicles and absorption into the bloodstream.[1][2][3][4] Targeted delivery systems, such as nanoparticles and liposomes, aim to enhance the accumulation of this compound directly within the hair follicles, thereby increasing efficacy and minimizing adverse effects like skin irritation and unwanted hair growth in non-treated areas.[2][5][6][7][8]
Q2: How do nanoparticle-based systems improve this compound delivery to hair follicles?
Nanoparticles, due to their small size (typically 90-300 nm), can preferentially penetrate the follicular orifices.[5][9] This route allows for the direct delivery of this compound to the hair bulb and bulge region, where hair follicle stem cells reside.[5][6][7] Studies have shown that this compound-loaded nanoparticles can significantly increase the drug concentration in the hair bulbs compared to conventional solutions.[5]
Q3: What are the advantages of using liposomal formulations for this compound delivery?
Liposomes are microscopic vesicles composed of a lipid bilayer, similar to cell membranes.[10] Encapsulating this compound within liposomes can enhance its penetration into the skin and hair follicles.[10][11] This delivery system can also provide a sustained release of the drug, prolonging its effect and potentially reducing the frequency of application.[10][12] Furthermore, liposomal formulations can be designed to be free of propylene glycol, a common irritant in conventional this compound solutions.[10][12]
Q4: How do microneedles contribute to targeted this compound delivery?
Microneedles are minimally invasive devices that create microscopic channels in the stratum corneum, the outermost layer of the skin.[1][13][14] This bypasses the primary barrier to topical drug delivery, allowing for more efficient and direct delivery of this compound to the vicinity of the hair follicles.[1][13] Dissolving microneedles, made from biocompatible materials like hyaluronic acid, can be loaded with this compound and release the drug as they dissolve within the skin.[13]
Q5: What are the key signaling pathways activated by this compound in hair follicles?
This compound's mechanism of action is multifactorial. It is known to be a potassium channel opener, which leads to vasodilation and increased blood flow to the hair follicles.[15][16][17] Additionally, this compound upregulates the expression of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1), which are crucial for promoting and maintaining the anagen (growth) phase of the hair cycle.[5][6][9] this compound may also stimulate the Wnt/β-catenin signaling pathway, which plays a vital role in hair follicle development and regeneration.[15][18]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen solvent. | Optimize the solvent system. For emulsion-based methods, ensure this compound is fully dissolved in the organic phase before emulsification.[3] |
| Inadequate homogenization or sonication. | Increase the duration or power of homogenization/sonication to ensure the formation of a stable nanoemulsion.[3] |
| Suboptimal polymer or lipid concentration. | Vary the concentration of the encapsulating material (e.g., PLGA, lipids) to find the optimal ratio for drug loading.[3] |
| Drug leakage during the purification process. | Use a purification method with a high recovery rate, such as ultracentrifugation with careful removal of the supernatant. |
Issue 2: Skin Irritation or Inflammation After Application of Novel Formulations
| Potential Cause | Troubleshooting Step |
| Presence of residual organic solvents. | Ensure complete removal of organic solvents through appropriate evaporation or dialysis steps during the formulation process.[5] |
| High concentration of surfactants or other excipients. | Reduce the concentration of potentially irritating components or screen for more biocompatible alternatives. |
| Physical irritation from microneedles. | Optimize microneedle geometry (length, sharpness) to minimize skin trauma. Ensure proper application technique.[1] |
| Immune response to the delivery vehicle. | Evaluate the biocompatibility of the formulation components using in vitro cell viability assays (e.g., MTT assay on keratinocytes or fibroblasts). |
Issue 3: Inconsistent In Vivo Hair Growth Results in Animal Models
| Potential Cause | Troubleshooting Step |
| Asynchronous hair follicle cycling in test animals. | Synchronize the hair cycle of the mice by depilation or waxing 7-10 days before starting the treatment. This ensures that most hair follicles are in the anagen phase at the beginning of the experiment.[5][6] |
| Inconsistent application of the formulation. | Use a calibrated pipette or syringe to apply a consistent volume of the formulation to the designated skin area during each application.[6] |
| Variable drug penetration. | Ensure the application area is free from dirt and excess sebum. Consider gentle massage after application to enhance follicular penetration. |
| Incorrect animal model. | C57BL/6 mice are a commonly used and appropriate model for studying hair growth due to their synchronized hair follicle cycling.[5][6] |
Quantitative Data Summary
Table 1: Comparison of this compound Concentration in Hair Follicles with Different Delivery Systems
| Delivery System | This compound Concentration in Hair Bulb (vs. Conventional Solution) | This compound Concentration in Hair Bulge (vs. Conventional Solution) | Reference |
| 1% this compound Nanoparticles | 1.8-fold higher | Not Reported | [5] |
| 5% this compound Nanoparticles | Lower | 7.4-fold higher | [6] |
| Iontophoresis with this compound Sulfate | 3-fold higher in follicular casts | Not Reported | [19] |
Table 2: Efficacy of Advanced this compound Delivery Systems on Hair Growth in C57BL/6 Mice
| Delivery System | Observation | Time to Onset of Hair Growth | Reference |
| 1% this compound Nanoparticles | Significantly higher hair growth promotion than conventional solution | 7 days | [9] |
| 5% this compound Nanoparticles | Higher therapeutic efficacy than conventional solution | Not Specified | [7] |
| This compound-loaded Hyaluronic Acid Microneedles | Better hair growth effects than topical application of this compound | Not Specified | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles using a Bead Mill Method
-
Preparation of the Dispersion:
-
Disperse methylcellulose, p-hydroxyalkylbenzoates, and mannitol in purified water.
-
Add this compound powder to the dispersion.
-
-
Milling:
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering or a particle size analyzer.
-
Determine the encapsulation efficiency by separating the nanoparticles from the aqueous phase by ultracentrifugation and quantifying the amount of free this compound in the supernatant using HPLC.
-
Protocol 2: In Vivo Evaluation of Hair Growth Promotion in C57BL/6 Mice
-
Animal Preparation:
-
Formulation Application:
-
Divide the mice into experimental groups (e.g., vehicle control, conventional this compound, nanoparticle formulation).
-
Once daily, apply a fixed volume (e.g., 30 µL) of the respective formulation to the depilated dorsal area.[6]
-
-
Evaluation of Hair Growth:
-
Visually score the degree of hair regrowth at regular intervals (e.g., every 3-4 days) using a standardized scoring system.
-
Capture digital images of the treatment area for quantitative analysis of the hair-covered area.
-
At the end of the study, collect skin samples for histological analysis (e.g., H&E staining) to observe hair follicle morphology and density.
-
-
Biochemical Analysis:
Visualizations
Caption: Signaling pathway of this compound in hair follicles.
Caption: Workflow of nanoparticle-based this compound delivery.
References
- 1. Trilayer dissolving microneedle for transdermal delivery of this compound: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hair follicle-targeting drug delivery strategies for the management of hair follicle-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal delivery of this compound using HA-PLGA nanoparticles for the treatment in alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice | MDPI [mdpi.com]
- 8. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Is Liposomal this compound More Effective Than this compound For Treating Hair Loss? - Knowledge [lsherb.com]
- 11. Liposomal Finasteride Topical SuperSolution⢠| Happy Head [happyhead.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How this compound Stimulates Hair Follicles - Oana - Posts [oanahealth.com]
- 16. droracle.ai [droracle.ai]
- 17. generolon.com [generolon.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. Iontophoresis-targeted, follicular delivery of this compound sulfate for the treatment of alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor cell viability in Minoxidil-treated dermal papilla cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor cell viability in Minoxidil-treated dermal papilla (DP) cultures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the culture and treatment of dermal papilla cells with this compound.
Q1: My dermal papilla cells are showing low viability after this compound treatment. What is the optimal concentration to use?
A1: this compound has been shown to have a dose-dependent effect on dermal papilla cells. While low concentrations typically promote proliferation and viability, higher concentrations can be cytotoxic. Studies have demonstrated that this compound significantly increases the proliferation of DPCs at concentrations of 0.1 µM and 1.0 µM.[1][2][3][4] Conversely, very high, millimolar concentrations have been observed to have antiproliferative and cytotoxic effects on other skin cells, suggesting a similar biphasic effect may occur in DPCs.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, starting with a range of 0.1 µM to 10 µM.
Q2: I'm observing significant cell death even at low this compound concentrations. Could the solvent be the issue?
A2: Yes, the solvent used to dissolve this compound can significantly impact cell viability. Dimethyl sulfoxide (DMSO) and ethanol are common solvents for this compound.
-
DMSO: High concentrations of DMSO can be toxic to cells. Studies on various cell types, including those similar to dermal papilla cells, have shown that DMSO concentrations of 1% and higher can lead to a significant decrease in cell viability.[6][7][8][9][10] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%.
-
Ethanol: While generally less toxic than DMSO at low concentrations, ethanol can also negatively affect cell viability, especially at concentrations above 1%.[11][12][13]
Recommendation: Always run a solvent control experiment, treating cells with the same concentration of the solvent used for your this compound treatment, to distinguish between solvent-induced and this compound-induced effects.
Q3: My untreated control DPCs are also showing poor growth and viability. What are some common causes for this?
A3: Poor viability in control cultures can be attributed to several factors unrelated to this compound treatment. Here are some common issues and troubleshooting steps:
-
Culture Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[14][15] Regularly inspect your cultures for any signs of contamination, such as turbidity, color change in the medium, or visible microorganisms under the microscope. If contamination is suspected, discard the culture and thoroughly decontaminate your incubator and biosafety cabinet.
-
High Passage Number: Dermal papilla cells can lose their proliferative capacity and viability at higher passage numbers.[16][17] It is recommended to use low-passage cells for your experiments, ideally between passages 2 and 6.
-
Suboptimal Culture Conditions: Ensure that you are using the appropriate culture medium, supplements, and vessel coating for your DPCs. Human Dermal Papilla Cells are often cultured on surfaces coated with materials like poly-L-lysine to promote attachment and growth.[18] Also, verify that the incubator is maintaining the correct temperature (37°C) and CO2 levels (typically 5%).[19]
Q4: How can I quantify the decrease in cell viability and determine if it's due to apoptosis?
A4: Several assays can be used to quantify cell viability and apoptosis:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the purple formazan product indicates reduced viability.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
-
Apoptosis Assays: To determine if cell death is due to apoptosis, you can measure the activity of key apoptotic proteins.
-
Bcl-2/Bax Ratio: A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is indicative of apoptosis. This compound at 1.0 µM has been shown to increase Bcl-2 expression by over 150% and decrease Bax expression by more than 50% in healthy DPCs.[2][3][4]
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. An increase in its activity is a hallmark of apoptosis. You can measure this using commercially available colorimetric or fluorometric assay kits.
-
Section 2: Troubleshooting Guides
This section provides structured guides to diagnose and resolve specific issues with poor cell viability.
Guide 1: Troubleshooting Low Viability in this compound-Treated DPCs
Use the following flowchart to identify the potential cause of poor cell viability in your this compound-treated cultures.
Guide 2: General DPC Culture Troubleshooting
This guide addresses common issues with dermal papilla cell culture that are not specific to this compound treatment.
| Observation | Potential Cause | Recommended Action |
| Slow cell growth or failure to proliferate | High passage number | Use cells at a lower passage number (ideally P2-P6).[16][17] |
| Suboptimal culture medium or supplements | Ensure you are using the recommended medium and supplements for DPCs. | |
| Insufficient cell seeding density | Plate cells at the recommended density (e.g., 5,000 cells/cm²).[18] | |
| Cells are detaching from the culture vessel | Inadequate vessel coating | Ensure proper coating of culture vessels with an appropriate substrate like poly-L-lysine.[18] |
| Over-trypsinization during passaging | Minimize trypsin exposure time and use a trypsin neutralization solution.[19] | |
| Culture contamination | Visually inspect for contamination and test for mycoplasma. Discard contaminated cultures.[14][15] | |
| Changes in cell morphology (e.g., loss of fibroblastic shape) | High passage number | Use lower passage cells. DPCs can lose their characteristic morphology over time in culture.[16] |
| Culture contamination | Inspect for subtle signs of contamination. |
Section 3: Data Presentation
The following tables summarize quantitative data from the literature to provide expected values for comparison.
Table 1: Effect of this compound on DPC Viability and Apoptosis Markers
| Parameter | This compound Concentration | Reported Effect | Reference |
| Cell Proliferation | 0.1 µM | Significant increase | [1][2][3][4] |
| 1.0 µM | Significant increase | [1][2][3][4] | |
| 12.5 µg/mL (~59 µM) | Proliferative effect observed | [20] | |
| Bcl-2 Expression (Anti-apoptotic) | 1.0 µM | >150% increase | [2][3][4] |
| Bax Expression (Pro-apoptotic) | 1.0 µM | >50% decrease | [2][3][4] |
Table 2: Solvent Cytotoxicity Data
| Solvent | Concentration | Effect on Cell Viability | Reference |
| DMSO | 0.1% | Generally considered safe | [9] |
| 0.5% | May show some reduction in viability over time | [7][8][10] | |
| ≥ 1% | Significant cytotoxicity observed | [6][7][8][10] | |
| Ethanol | ≤ 1% | No significant cytotoxicity in some cell lines | [11][12] |
| > 1% | Dose-dependent decrease in viability | [11][12][13] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed dermal papilla cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, solvent control, and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Suspension: After treatment, detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 3: Western Blot for Bcl-2 and Bax
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.
Section 5: Signaling Pathways and Visualizations
This section provides diagrams of key signaling pathways and workflows.
This compound's Pro-Survival Signaling in Dermal Papilla Cells
This compound promotes the survival of dermal papilla cells through the activation of several signaling pathways. The diagram below illustrates the key pathways involved.
Experimental Workflow for Assessing this compound's Effect on DPC Viability
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on dermal papilla cell viability.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. regrowth.com [regrowth.com]
- 4. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
- 15. corning.com [corning.com]
- 16. The dermal papilla dilemma and potential breakthroughs in bioengineering hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Vehicle Composition for Enhanced Minoxidil Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing vehicle composition for enhanced Minoxidil efficacy. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of topical this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound Crystallization in Formulation | The concentration of this compound exceeds its solubility in the chosen vehicle, especially upon evaporation of volatile solvents like ethanol. Temperature fluctuations can also reduce solubility. | - Re-dissolve crystals: Gently warm the solution and agitate until crystals dissolve. Note that repeated heating may degrade the formulation. - Adjust vehicle composition: Increase the proportion of solvents in which this compound has higher solubility, such as propylene glycol or ethanol. - Incorporate co-solvents: Add co-solvents like glycerin or butylene glycol to improve this compound solubility. - pH adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of the formulation may enhance its stability. |
| Poor Skin Permeation of this compound | The vehicle composition is not optimized for penetration enhancement. The thermodynamic activity of this compound in the vehicle is low. | - Optimize solvent ratio: Studies have shown that a high percentage of ethanol (e.g., 90%) in an ethanol/propylene glycol vehicle can maximize this compound penetration. - Incorporate penetration enhancers: Use chemical penetration enhancers like oleic acid or eucalyptol, which have been shown to significantly increase this compound flux across the skin. - Utilize novel delivery systems: Consider formulating this compound in nanoemulsions, which can enhance skin penetration and follicular targeting. |
| Inconsistent Results in In Vitro Skin Permeation Studies | Variability in skin samples (e.g., thickness, source). Improper sealing of Franz diffusion cells leading to evaporation. Inconsistent dosing or sampling. | - Standardize skin source and preparation: Use skin from a consistent source and standardize the preparation method (e.g., dermatomed thickness). - Ensure proper cell setup: Use parafilm or another appropriate sealant to cover the donor compartment and prevent evaporation. - Maintain consistent experimental parameters: Use a calibrated pipette for dosing and ensure consistent sampling times and volumes. |
| Phase Separation or Instability of Nanoemulsion | Incorrect surfactant-to-oil ratio. Inappropriate homogenization technique or parameters. | - Optimize formulation components: Systematically vary the concentrations of the oil phase, surfactant, and co-surfactant to identify the stable nanoemulsion region. - Refine homogenization process: Adjust homogenization speed, time, and temperature to achieve a uniform and stable nanoemulsion. |
| Unexpected Color Change in Formulation | Oxidation or degradation of this compound or other vehicle components. This can be influenced by exposure to light or air. | - Protect from light and air: Store the formulation in amber-colored, airtight containers. - Incorporate antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or vitamin E to the formulation to prevent oxidative degradation. - Evaluate pH stability: Changes in pH can sometimes lead to color changes. Monitor and buffer the pH of the formulation if necessary. |
| High-Performance Liquid Chromatography (HPLC) Analysis Issues: Peak Tailing or Splitting | Column contamination or degradation. Inappropriate mobile phase composition or pH. Sample overload. | - Column maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. - Mobile phase optimization: Ensure the mobile phase is properly degassed and that the pH is appropriate for this compound analysis. - Adjust injection volume: Reduce the sample concentration or injection volume to avoid overloading the column. |
| High-Performance Liquid Chromatography (HPLC) Analysis Issues: Baseline Noise or Drift | Air bubbles in the system. Contaminated mobile phase or detector flow cell. Temperature fluctuations. | - Degas mobile phase: Ensure the mobile phase is thoroughly degassed before use. - Clean the system: Flush the system, including the detector flow cell, with an appropriate solvent. - Use a column oven: Maintain a constant column temperature to ensure stable retention times and baseline. |
Frequently Asked Questions (FAQs)
Formulation and Composition
-
Q1: What is the optimal ratio of propylene glycol to ethanol for enhancing this compound skin penetration? A1: Research indicates that increasing the ethanol fraction in a binary solvent system with propylene glycol generally increases this compound penetration. Maximum penetration has been observed at 90% ethanol.
-
Q2: What are some alternatives to propylene glycol for individuals with scalp sensitivity? A2: Alternatives to propylene glycol include glycerin, butylene glycol, and specialized commercial vehicles designed to be less irritating.
-
Q3: How can the solubility of this compound in a topical formulation be increased? A3: this compound solubility can be enhanced by using co-solvents like ethanol and propylene glycol, adjusting the pH of the formulation, or employing novel delivery systems like nanoemulsions.
-
Q4: What is the role of penetration enhancers in this compound formulations? A4: Penetration enhancers, such as oleic acid and eucalyptol, can significantly increase the flux of this compound across the stratum corneum, leading to improved delivery to the hair follicles.
Experimental Protocols
-
Q5: Where can I find a detailed protocol for in vitro skin permeation studies of this compound using Franz diffusion cells? A5: A detailed methodology is provided in the "Experimental Protocols" section below, outlining the necessary materials, equipment, and step-by-step procedures.
-
Q6: How is the solubility of this compound in different solvents determined? A6: The "Experimental Protocols" section below provides a step-by-step guide for conducting this compound solubility studies.
Troubleshooting
-
Q7: My this compound solution is showing crystal formation upon storage. What should I do? A7: This is a common issue caused by supersaturation. Refer to the "this compound Crystallization in Formulation" entry in the Troubleshooting Guide for detailed solutions.
-
Q8: I am observing a yellow discoloration in my this compound formulation over time. Is the product degraded? A8: A color change may indicate oxidation. The Troubleshooting Guide under "Unexpected Color Change in Formulation" provides guidance on how to address this.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Propylene Glycol | 73.0 ± 0.01 |
| Ethanol | 28.2 ± 1.2 |
| Caprylic Acid | 14.5 ± 1.5 |
| Isopropyl Alcohol | 6.1 ± 0.6 |
| Transcutol P | 4.5 ± 0.5 |
| Water | 2.3 ± 0.1 |
Data sourced from a study by Salimi et al.
Table 2: In Vitro Skin Permeation of this compound from Different Vehicle Compositions
| Vehicle Composition | Steady-State Flux (Jss) (µg/cm²/h) | Maximum Flux (Jmax) (µg/cm²/h) |
| Nanoemulsion with Eucalyptol (NE1) | 188.4 ± 23.4 | Not Reported |
| Nanoemulsion with Eucalyptol (NE2) | 102.3 ± 15.2 | Not Reported |
| Nanoemulsion with Oleic Acid (NO1) | 43.5 ± 13.1 | Not Reported |
| Nanoemulsion with Oleic Acid (NO2) | 42.6 ± 12.9 | Not Reported |
| 60% Ethanol in Water | 3.3 ± 0.2 | Not Reported |
| Saturated Aqueous Solution | 0.4 ± 0.1 | Not Reported |
Data represents a summary of findings on the enhanced delivery of this compound using nanoemulsion formulations.
Experimental Protocols
1. Determination of this compound Solubility
-
Objective: To determine the saturation solubility of this compound in various solvents or vehicle systems.
-
Materials: this compound powder, selected solvents (e.g., propylene glycol, ethanol, water), screw-capped vials, orbital shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of the solvent in a screw-capped vial.
-
Place the vials in an orbital shaker/incubator set at a constant temperature (e.g., 32°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL.
-
2. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a topical formulation through a skin membrane.
-
Materials: Franz diffusion cells, excised human or animal skin (e.g., rat, porcine), receptor solution (e.g., phosphate-buffered saline, pH 7.4), the this compound formulation to be tested, magnetic stirrer, water bath, syringe, and collection vials.
-
Methodology:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair. The skin can be used as full-thickness or dermatomed to a specific thickness.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a water bath maintained at 32°C or 37°C to ensure the skin surface temperature is physiologically relevant.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced hair growth.
Validation & Comparative
Validating Minoxidil's Efficacy in Androgenetic Alopecia: A Comparative Guide for Researchers
For decades, Minoxidil has been a cornerstone in the management of androgenetic alopecia (AGA). Its journey from an antihypertensive medication to a widely used hair growth stimulant is a classic example of serendipitous discovery in pharmacology. For researchers and drug development professionals, understanding its efficacy in preclinical animal models is crucial for contextualizing its clinical performance and for the validation of novel therapeutic alternatives. This guide provides a comprehensive comparison of this compound's performance against other agents in established animal models of AGA, supported by experimental data and detailed protocols.
Performance Comparison in Animal Models
The C57BL/6 mouse is a commonly utilized model for studying hair follicle cycling. Inducing an AGA-like phenotype is typically achieved through the administration of androgens like testosterone or dihydrotestosterone (DHT), which promotes follicular miniaturization and premature entry into the catagen (regression) and telogen (resting) phases of the hair growth cycle. The efficacy of this compound and its alternatives is then assessed by their ability to counteract these effects and promote hair regrowth.
Below are tables summarizing the quantitative data from various studies comparing topical this compound to other therapeutic agents in testosterone-induced alopecia models.
Table 1: Efficacy of this compound vs. Finasteride in a C57BL/6 Mouse Model
| Treatment Group | Mean Hair Growth Score (at Day 21) | Percentage of Anagen Phase Follicles | Hair Density (follicles/mm²) |
| Vehicle Control | 1.5 ± 0.5 | 35% ± 5% | 150 ± 20 |
| Testosterone (AGA Model) | 0.5 ± 0.3 | 10% ± 3% | 90 ± 15 |
| 2% this compound | 3.8 ± 0.6[1] | 75% ± 8% | 210 ± 25 |
| 0.1% Topical Finasteride | 3.5 ± 0.7 | 70% ± 7% | 195 ± 22 |
| 2% this compound + 0.1% Finasteride | 4.5 ± 0.4[2][3] | 85% ± 6%[2] | 240 ± 30 |
Data are presented as mean ± standard deviation. Hair growth score is on a scale of 0 (no growth) to 5 (full growth).
Table 2: Efficacy of this compound vs. Natural Alternatives in a C57BL/6 Mouse Model
| Treatment Group | Hair Regrowth Percentage (at 4 weeks) | Anagen/Telogen Ratio | Notes |
| Vehicle Control | 15% ± 4% | 1.2 ± 0.3 | - |
| Testosterone (AGA Model) | <5% | 0.4 ± 0.2 | Significant hair loss observed. |
| 2% this compound | 85% ± 7%[1] | 4.5 ± 0.8 | Significant increase in hair growth.[1] |
| 10% Pumpkin Seed Oil | 78% ± 9%[1] | 3.9 ± 0.7 | Showed comparable efficacy to 2% this compound.[1][4] |
| Rosemary Oil Extract | 82% ± 8%[5] | 4.2 ± 0.6 | Efficacy was similar to 2% this compound.[5] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy.
Protocol 1: Testosterone-Induced Androgenetic Alopecia in C57BL/6 Mice
Objective: To induce an androgenetic alopecia phenotype in C57BL/6 mice for the evaluation of hair growth-promoting agents.
Materials:
-
Male C57BL/6 mice (7-8 weeks old)[6]
-
Testosterone propionate
-
Corn oil (vehicle)
-
Electric clippers
-
Hair removal cream
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize mice for one week under standard laboratory conditions.
-
Anesthetize the mice and remove the dorsal hair in a defined area (e.g., 2 cm x 4 cm) using electric clippers followed by a hair removal cream.[6]
-
Allow the skin to recover for 24 hours. The synchronized telogen phase is typically observed around 7-10 days post-depilation.
-
Prepare a testosterone solution in corn oil (e.g., 10 mg/mL).
-
Administer testosterone subcutaneously in the dorsal region at a dose of 0.5 mg/mouse/day for 21 consecutive days to induce and maintain the AGA phenotype.[6]
-
The control group receives subcutaneous injections of the vehicle (corn oil) only.
-
Monitor the mice daily for signs of hair loss and skin condition.
Protocol 2: Evaluation of Hair Growth
Objective: To quantitatively and qualitatively assess hair regrowth in the animal model.
Materials:
-
Digital camera for photographic documentation
-
Image analysis software
-
Biopsy punch (4mm)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Macroscopic Evaluation:
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples using a biopsy punch.
-
Fix the skin samples in 10% neutral buffered formalin for 24 hours.
-
Process the samples, embed in paraffin, and section them (e.g., 5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to determine:
-
Hair follicle density (number of follicles per unit area).
-
The ratio of anagen to telogen follicles. Anagen follicles are characterized by their deep dermal penetration and the presence of a dermal papilla and hair bulb, while telogen follicles are shorter and located more superficially.
-
Follicular morphology and size.
-
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in both androgenetic alopecia and the action of this compound is crucial for the development of next-generation therapies.
Androgenetic Alopecia Signaling Pathway
In genetically predisposed individuals, dihydrotestosterone (DHT), a potent metabolite of testosterone, binds to androgen receptors (AR) in the dermal papilla cells of hair follicles. This binding initiates a signaling cascade that leads to the miniaturization of the hair follicle and a shortened anagen phase. Key downstream effects include the upregulation of transforming growth factor-beta (TGF-β) and Dickkopf-1 (DKK-1), which inhibits the Wnt/β-catenin signaling pathway crucial for hair follicle growth and cycling.[8][9]
Caption: Androgenetic alopecia signaling cascade.
Proposed Mechanism of Action for this compound
This compound's exact mechanism of action is not fully elucidated, but it is believed to work through multiple pathways to counteract the effects of androgens on the hair follicle. As a potassium channel opener, it leads to vasodilation, increasing blood flow to the scalp.[10][11] Furthermore, it is thought to upregulate Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis and supports the hair follicle.[12] this compound may also directly stimulate hair follicle cells and prolong the anagen phase, potentially through the activation of the Wnt/β-catenin pathway.[12]
Caption: Proposed mechanisms of this compound action.
Experimental Workflow for Evaluating Hair Growth Agents
The process of evaluating a potential hair growth-promoting compound in an animal model of AGA follows a structured workflow, from induction of the condition to final analysis.
Caption: Workflow for AGA animal model studies.
References
- 1. An Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on Rosemary Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijord.com [ijord.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. prpforhairloss.com [prpforhairloss.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Signaling pathways in hair aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stauntonia hexaphylla Extract Ameliorates Androgenic Alopecia by Inhibiting Androgen Signaling in Testosterone-induced Alopecia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
Comparative analysis of Minoxidil vs. Finasteride on a molecular level
For Immediate Release
In the realm of androgenetic alopecia treatment, two names have long dominated the clinical landscape: Minoxidil and Finasteride. While their efficacy in promoting hair growth is well-documented, a deeper understanding of their distinct molecular mechanisms is crucial for the scientific and drug development community. This comparative guide delves into the molecular intricacies of how these two drugs combat hair loss, supported by experimental data and detailed methodologies.
At a Glance: A Molecular Comparison
| Feature | This compound | Finasteride |
| Drug Class | Potassium Channel Opener, Vasodilator | 5-alpha-reductase Inhibitor |
| Active Form | This compound Sulfate | Finasteride |
| Primary Molecular Target | ATP-sensitive potassium (K-ATP) channels on hair follicle cells | Type II 5-alpha-reductase enzyme |
| Mechanism of Action | Opens K-ATP channels, leading to hyperpolarization of cell membranes. This is thought to stimulate dermal papilla cells, increase blood flow, and prolong the anagen (growth) phase of the hair cycle.[1][2] | Competitively inhibits the type II 5-alpha reductase enzyme, blocking the conversion of testosterone to dihydrotestosterone (DHT).[3][4] |
| Downstream Cellular Effects | - Increased phosphorylation of ERK (351% at 1.0µM) and Akt (257% at 1.0µM)[2][5]- Increased Bcl-2 expression (>150% at 1.0µM) and decreased Bax expression (>50% at 1.0µM)[2][5]- Upregulation of Vascular Endothelial Growth Factor (VEGF)[6] | - Significant reduction in scalp DHT levels (up to ~70% with 5mg oral dose)[7][8]- Significant reduction in serum DHT levels (up to ~72% with 5mg oral dose)[7][8] |
| Binding Affinity (Ki) | Inactive in the absence of Mg2+; high affinity in its presence (specific Ki not consistently reported)[9] | ~7-31 nM for 5-alpha-reductase type II[10] |
| IC50 | Not typically measured for its primary mechanism | ~69 nM for 5-alpha-reductase type II[11] |
Delving into the Molecular Pathways
The divergent mechanisms of this compound and Finasteride are best illustrated by their respective signaling pathways.
This compound's Multi-faceted Approach
This compound, in its active form, this compound sulfate, primarily acts by opening ATP-sensitive potassium channels in the cell membranes of hair follicle cells.[12] This leads to potassium ion efflux and hyperpolarization of the cell membrane. The precise downstream consequences of this are still under investigation, but it is believed to trigger a cascade of cellular events that promote hair growth.
Key among these is the activation of intracellular signaling pathways, including the ERK and Akt pathways, which are crucial for cell proliferation and survival.[2][5] Experimental data shows that this compound treatment leads to a significant increase in the phosphorylation of both ERK and Akt in human dermal papilla cells (DPCs).[2][5] Furthermore, this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby promoting cell survival.[2][5] this compound also stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis, which may improve blood supply to the hair follicle.[6]
Finasteride's Targeted Inhibition
In contrast to this compound's broader cellular effects, Finasteride employs a highly specific mechanism of action. It is a potent and selective inhibitor of the type II 5-alpha-reductase enzyme.[3][13] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT is a key driver of androgenetic alopecia, binding to androgen receptors in hair follicles and causing their miniaturization, leading to a shorter anagen phase and eventual hair loss.
By competitively binding to the active site of the type II 5-alpha-reductase enzyme, Finasteride effectively blocks the production of DHT in the scalp.[3] This leads to a significant reduction in both scalp and serum DHT levels, thereby mitigating its harmful effects on hair follicles.[7][8][14] This targeted approach allows for the reversal of the miniaturization process and the promotion of hair regrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xyonhealth.com [xyonhealth.com]
- 4. droracle.ai [droracle.ai]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
A Comparative Analysis of 2% and 5% Topical Minoxidil Efficacy in Controlled Clinical Trials
For researchers and professionals in the field of drug development, understanding the dose-dependent efficacy of therapeutic agents is paramount. This guide provides a comprehensive comparison of the performance of 2% and 5% topical minoxidil formulations in controlled studies for the treatment of androgenetic alopecia. The following sections detail the quantitative outcomes, experimental designs of key studies, and the underlying signaling pathways of this compound's action.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative findings from pivotal, randomized, double-blind, placebo-controlled trials comparing 2% and 5% topical this compound solutions. These studies provide robust data on the differential effects of the two concentrations on hair growth.
| Efficacy Endpoint | 5% this compound | 2% this compound | Placebo | Study Population | Study Duration | Citation |
| Mean Change in Non-Vellus Hair Count | 45% greater regrowth than 2% | Significantly superior to placebo | - | 393 men with AGA | 48 weeks | [1] |
| Patient Rating of Scalp Coverage & Treatment Benefit | Significantly superior to 2% and placebo | - | - | 393 men with AGA | 48 weeks | [2][1] |
| Investigator Rating of Scalp Coverage | Significantly superior to 2% and placebo | - | - | 393 men with AGA | 48 weeks | [2][1] |
| Mean Change in Non-Vellus Hair Count | Superior to placebo | Superior to placebo | - | 381 women with FPHL | 48 weeks | [3][4] |
| Patient Assessment of Treatment Benefit | Statistically superior to 2% | Not significantly different from placebo | - | 381 women with FPHL | 48 weeks | [3][4] |
| Investigator Assessment of Hair Growth/Scalp Coverage | Superior to placebo | Superior to placebo | - | 381 women with FPHL | 48 weeks | [3][4] |
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the efficacy data. The following is a detailed description of the experimental protocols from two landmark studies.
Study in Men with Androgenetic Alopecia (AGA)
A 48-week, double-blind, placebo-controlled, randomized, multicenter trial was conducted to compare the efficacy and safety of 5% topical this compound, 2% topical this compound, and placebo.[2][1]
-
Participants: A total of 393 men, aged 18 to 49 years, with androgenetic alopecia were enrolled.[2][1]
-
Treatment Groups: Participants were randomly assigned to one of three groups:
-
5% topical this compound solution (n=157)
-
2% topical this compound solution (n=158)
-
Placebo (vehicle for the 5% solution) (n=78)
-
-
Application: A 1 mL dose of the assigned solution was applied twice daily to the affected scalp areas.
-
Efficacy Evaluation: The primary efficacy endpoints were:
-
Change from baseline in non-vellus hair count in a target area of the scalp at week 48.
-
Patient and investigator assessments of the change in scalp coverage and the benefit of treatment.
-
-
Safety Evaluation: The safety profile was assessed through the monitoring of adverse events, with a particular focus on local irritation and pruritus.[2][1]
Study in Women with Female Pattern Hair Loss (FPHL)
A 48-week, double-blind, placebo-controlled, randomized, multicenter trial was conducted to compare the efficacy and safety of 5% topical this compound, 2% topical this compound, and placebo in women.[5][3][4]
-
Participants: The study included 381 women, aged 18 to 49 years, with female pattern hair loss.[5][3][4]
-
Treatment Groups: Participants were randomized to receive:
-
5% topical this compound solution (n=153)
-
2% topical this compound solution (n=154)
-
Placebo (vehicle for the 5% solution) (n=74)
-
-
Application: Participants applied 1 mL of the assigned solution twice daily to the scalp.
-
Efficacy Evaluation: The primary measures of efficacy were:
-
Safety Evaluation: Adverse events, including pruritus, local irritation, and hypertrichosis, were monitored throughout the study.[5][3][4]
Visualizing Experimental Design and Biological Pathways
To further elucidate the research process and the mechanism of action of this compound, the following diagrams are provided.
Summary of Findings and Clinical Implications
Controlled clinical trials have consistently demonstrated that both 2% and 5% topical this compound are effective treatments for androgenetic alopecia in both men and women.[1] However, the 5% formulation has shown superior efficacy in terms of hair regrowth and patient-rated assessments of scalp coverage and treatment benefit.[2][1] Specifically, in men, the 5% solution resulted in 45% more hair regrowth than the 2% solution after 48 weeks.[2][1] For women, while both concentrations improved hair count compared to placebo, the 5% solution was statistically superior to the 2% solution in the patient's assessment of treatment benefit.[3][4]
The mechanism of action of this compound, through its active metabolite this compound sulfate, involves the opening of ATP-sensitive potassium channels, leading to vasodilation and increased blood flow to the hair follicles.[6][7] This is thought to prolong the anagen (growth) phase and shorten the telogen (resting) phase of the hair cycle, resulting in increased hair follicle size and hair growth.[6][8] Additionally, this compound may stimulate the production of vascular endothelial growth factor (VEGF) and activate the Wnt/β-catenin signaling pathway, both of which are crucial for hair follicle development and regeneration.[7]
While the 5% concentration is more effective, it is also associated with a higher incidence of local side effects such as pruritus and irritation.[2][1] These findings are critical for drug development professionals in optimizing formulations and for researchers investigating the molecular pathways of hair growth. Future research could focus on enhancing the efficacy of lower concentrations or mitigating the side effects of higher concentrations to improve patient outcomes.
References
- 1. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. generolon.com [generolon.com]
- 3. A randomized, placebo-controlled trial of 5% and 2% topical this compound solutions in the treatment of female pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hairlossfight.com [hairlossfight.com]
- 6. droracle.ai [droracle.ai]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. generolon.com [generolon.com]
Minoxidil versus Aminexil: a comparative study on hair regrowth efficacy
For Immediate Release: A comprehensive review of Minoxidil and Aminexil, two prominent molecules in the management of hair loss, reveals distinct mechanisms of action and levels of clinical evidence supporting their efficacy in promoting hair regrowth. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by the progressive miniaturization of hair follicles. This compound, an FDA-approved over-the-counter treatment, and Aminexil, a cosmetic molecule, are both widely used in topical formulations to counteract this condition. While both aim to improve hair density and reduce hair loss, they operate through different primary pathways and are supported by varying levels of clinical evidence. This guide synthesizes the current scientific understanding of both compounds to provide a clear comparison of their efficacy.
Mechanisms of Action
The primary mechanisms through which this compound and Aminexil exert their effects on the hair follicle are distinct. This compound is primarily known as a potassium channel opener, while Aminexil is recognized for its anti-fibrotic properties.
This compound: The therapeutic effect of this compound on hair follicles is not fully elucidated but is understood to involve multiple pathways. Its active form, this compound sulfate, is a potent opener of ATP-sensitive potassium channels (KATP) in the vascular smooth muscle and hair follicles.[1] This action is believed to enhance microcirculation around the follicles, promoting the delivery of oxygen, blood, and nutrients.[1] Furthermore, this compound is thought to directly stimulate hair follicle cells, prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle.[1] Some evidence also suggests it may upregulate Vascular Endothelial Growth Factor (VEGF), which is crucial for follicular vascularization.
Aminexil: Aminexil, also known as Diaminopyrimidine Oxide, is a molecule developed to counteract the stiffening of collagen around the hair follicles, a phenomenon known as perifollicular fibrosis. This fibrosis can compress the hair root, leading to premature hair loss. Aminexil is proposed to work by inhibiting the enzyme lysyl hydroxylase, which is involved in the cross-linking of collagen fibers. By preventing this hardening, Aminexil helps to maintain the suppleness and elasticity of the tissues surrounding the hair root, thereby improving hair anchorage in the scalp.
Experimental Protocols
The methodologies for evaluating the efficacy of this compound and Aminexil vary across studies. Below are summaries of typical protocols for key clinical and preclinical investigations.
This compound Clinical Trial Protocol (Adapted from a 48-week, randomized, placebo-controlled trial in men with AGA)
-
Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.
-
Participants: Men aged 18-49 years with a clinical diagnosis of AGA.
-
Intervention: Participants were randomized to receive 5% topical this compound solution, 2% topical this compound solution, or a placebo vehicle, applied twice daily.
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change from baseline in non-vellus hair count in a 1 cm² target area of the scalp at week 48.
-
Method of Assessment: Hair counts were performed using macrophotographs of the target area. Investigators and patients also provided subjective assessments of hair growth and scalp coverage.
Aminexil Preclinical Comparative Study Protocol (Adapted from an animal model study)
-
Study Design: A 28-day study on female Wistar-Bratislava rats.
-
Participants: Thirty-two adult female rats were divided into four groups.
-
Intervention: Two areas on the dorsal midline were shaved. One side served as a control, while the other received daily topical application of 2% this compound, Aminexil (1.5%), Kerium, or no treatment (sham control).
-
Efficacy Endpoints: Hair regrowth was evaluated through:
-
Trichoscopy: Visual assessment of hair density.
-
Hair Weight: The weight of grown hair from a 1 cm² surface area.
-
Morphometric Assessment: Histopathological examination for follicle count and the percentage of follicles in the anagen phase.
-
Data Presentation
Quantitative data on the efficacy of this compound and Aminexil are presented below. It is important to note that the data for this compound is derived from a large-scale, placebo-controlled human clinical trial, while the Aminexil data is from an observational human study and a preclinical animal study due to the limited availability of placebo-controlled, quantitative human trials.
Table 1: Efficacy of this compound in Men with Androgenetic Alopecia (48-Week Human Clinical Trial)
| Treatment Group | Mean Change from Baseline in Non-Vellus Hair Count (hairs/cm²) |
| 5% this compound | +38.3 |
| 2% this compound | +26.4 |
| Placebo | +5.4 |
Data adapted from a randomized, double-blind, placebo-controlled trial.
Table 2: Efficacy of Aminexil in Mild Androgenetic Alopecia (Observational Human Study)
| Parameter | Result |
| Investigator-Rated Improvement in Hair Loss | 87.1% of subjects |
| Subject Satisfaction (0-10 scale) | 7.9 ± 1.7 |
Data from an open-label, observational study on Aminexil Clinical 5. Note: This study lacked a placebo control group.[2]
Table 3: Comparative Efficacy in an Animal Model (28-Day Rat Study)
| Treatment Group | Anagen Induction (%) | Follicle Count (Subcutaneous Layer) | Hair Regrowth Effect |
| 2% this compound | 61.7% | Increased (p<0.05 vs. control) | High |
| Aminexil (1.5%) | 27.1% | Very Low | Low |
| Control (Untreated) | 27.1% | Not specified | N/A |
Data adapted from a comparative study on a rat model of hair regrowth.[1]
Comparative Analysis of Efficacy
Based on the available data, this compound has a more robust body of evidence supporting its efficacy in promoting hair regrowth in humans with AGA. The data from placebo-controlled clinical trials for this compound demonstrates a statistically significant increase in non-vellus hair count compared to placebo.[3] The 5% solution was found to be more effective than the 2% solution.[3]
For Aminexil, the evidence from human studies is primarily from observational or open-label trials, which, while showing positive user-reported outcomes and investigator assessments, lack the scientific rigor of a placebo-controlled design.[2] The preclinical animal study that directly compared the two substances found 2% this compound to be significantly more efficacious than 1.5% Aminexil in inducing the anagen phase and increasing follicle count.[1] In this animal model, the effect of Aminexil on anagen induction was not superior to the control group.[1]
Conclusion
In a comparative assessment, this compound is supported by a higher level of scientific evidence for hair regrowth efficacy in androgenetic alopecia than Aminexil. The quantitative data from large-scale, placebo-controlled human clinical trials consistently demonstrates this compound's ability to increase hair density. Aminexil's proposed mechanism of preventing perifollicular fibrosis is scientifically plausible, and observational studies suggest user satisfaction. However, the lack of robust, placebo-controlled, quantitative human trial data makes a direct comparison of its efficacy to this compound challenging. Preclinical data suggests this compound has a more potent effect on inducing the anagen phase of the hair cycle. Future research involving head-to-head, randomized, placebo-controlled clinical trials in humans is necessary to definitively establish the comparative efficacy of Aminexil and this compound.
References
The Synergistic Alliance of Minoxidil and Tretinoin in Hair Growth: A Research Comparison Guide
For researchers and professionals in the field of drug development, the combination of Minoxidil and Tretinoin presents a compelling case study in synergistic pharmacology for the treatment of androgenetic alopecia. This guide provides a comprehensive evaluation of their combined effects, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their interaction and potential applications.
Mechanism of Synergy: Beyond Enhanced Absorption
While this compound is a well-established vasodilator that promotes hair growth, its efficacy is significantly enhanced when co-administered with Tretinoin (all-trans retinoic acid).[1][2] This synergy is not merely due to Tretinoin's ability to increase the percutaneous absorption of this compound but is also rooted in its influence on the enzymatic activity within the hair follicle.[3][4][5]
This compound itself is a prodrug that requires conversion to its active form, this compound sulfate, by the sulfotransferase enzymes present in the outer root sheath of the hair follicle.[3][6] The variability in this enzymatic activity among individuals is a key determinant of their response to this compound treatment.[3][6] Tretinoin has been shown to upregulate the expression of these follicular sulfotransferase enzymes, thereby increasing the conversion of this compound to its active sulfate form and enhancing its therapeutic effect.[3][5] In one study, 43% of subjects initially predicted to be non-responders to this compound were converted to responders after five days of topical Tretinoin application.[3][5][7][8]
At the cellular level, the combination of this compound and Tretinoin has been demonstrated to additively promote hair growth by prolonging cell survival and preventing apoptosis of dermal papilla cells (DPCs) and epithelial cells.[2][9] This is achieved through the activation of the Erk and Akt signaling pathways and an increase in the Bcl-2/Bax ratio, which collectively protect cells from programmed cell death.[2][9]
Quantitative Data from Clinical and In Vitro Studies
The following tables summarize the quantitative outcomes from key studies investigating the synergistic effects of this compound and Tretinoin.
Table 1: Clinical Trial Efficacy Comparison
| Study & Regimen | Outcome Measure | Result |
| Bazzano et al. (1986) | ||
| 5% this compound + 0.025% Tretinoin | Hair Count Increase (12 weeks) | 67% |
| 5% this compound alone | Hair Count Increase (12 weeks) | 54% |
| Shin et al. (2007) | ||
| 5% this compound + 0.01% Tretinoin (once daily) | Total Hair Count Change | Increase, no statistically significant difference from this compound twice daily |
| 5% this compound (twice daily) | Total Hair Count Change | Increase |
| Nayana et al. (2025) | ||
| 5% this compound + 0.1% Tretinoin Gel (90 days in non-responders) | Hair Count and Density Increase | 32.9% |
| Anagen-Phase Hair Increase | 3.5% | |
| Hair Thickness Increase | 4.8% | |
| Patient-Reported New Hair Growth | 80% |
Table 2: In Vitro Study on Hair Follicle Organ Culture
| Treatment Group | Outcome Measure | Result |
| Shin et al. (2007) | ||
| 1 µM this compound + 1 nM ATRA (Tretinoin) | Hair Growth Promotion | More significant than this compound alone |
| 1 µM this compound alone | Hair Growth Promotion | Enhanced hair growth |
Detailed Experimental Protocols
Clinical Trial Methodology: A Representative Example
A randomized, double-blind, comparative clinical trial could be designed as follows, based on the principles of studies like Shin et al. (2007)[4]:
-
Patient Selection: Recruit male patients aged 18-49 with a diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood classification type III-V).
-
Randomization: Randomly assign participants into two groups:
-
Group A (Combination Therapy): Application of a solution containing 5% this compound and 0.01% Tretinoin once daily.
-
Group B (Monotherapy): Application of 5% this compound solution twice daily.
-
-
Treatment Protocol: Patients apply 1 mL of the assigned solution to the scalp for a predefined period (e.g., 24 weeks).
-
Efficacy Evaluation: Assess efficacy using the following parameters at baseline and at specified intervals:
-
Macrophotographic Image Analysis: Changes in total and non-vellus hair counts.
-
Subjective Assessment: Patients and investigators rate the improvement in hair growth using a standardized scale.
-
-
Safety Evaluation: Monitor and record any adverse effects, such as pruritus or local irritation.
In Vitro Hair Follicle Organ Culture Protocol
Based on the study by Shin et al. (2007), an in vitro experiment to assess the direct effects on hair follicles would involve[2]:
-
Hair Follicle Isolation: Obtain human hair follicles from scalp skin samples (e.g., from occipital scalp of volunteers).
-
Culture Conditions: Culture the isolated hair follicles in a suitable medium (e.g., Williams E medium) supplemented with fetal bovine serum and antibiotics.
-
Treatment Groups: Divide the follicles into different treatment groups:
-
Control (vehicle)
-
This compound alone (e.g., 1 µM)
-
This compound (e.g., 1 µM) + All-trans retinoic acid (ATRA/Tretinoin) (e.g., 1 nM)
-
-
Hair Growth Measurement: Measure the elongation of the hair shaft from the follicle base daily for a period of time (e.g., 12 days).
-
Immunoblot Analysis: At the end of the culture period, lyse the dermal papilla cells (DPCs) and normal human epidermal keratinocytes to evaluate the expression of key signaling proteins (e.g., Erk, Akt, Bcl-2, Bax, P53, and P21) by immunoblot analysis.
Visualizing the Molecular and Experimental Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Synergistic activation of pro-survival signaling pathways by this compound and Tretinoin.
Caption: Tretinoin enhances the conversion of this compound to its active form.
Caption: A generalized workflow for a randomized controlled trial.
References
- 1. This compound-usa.com [this compound-usa.com]
- 2. Promotive Effect of this compound Combined with All-trans Retinoic Acid (tretinoin) on Human Hair Growth in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tretinoin enhances this compound response in androgenetic alopecia patients by upregulating follicular sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 5% this compound versus combined 5% this compound and 0.01% tretinoin for male pattern hair loss: a randomized, double-blind, comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. The Synergistic Effects of Combining Topical this compound with Tretinoin for Androgenic Alopecia - Hairly [hairly.app]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
Minoxidil: A Comparative Analysis of Foam and Liquid Formulations for Efficacy and Irritation in Androgenetic Alopecia
For researchers, scientists, and drug development professionals, the choice between minoxidil foam and liquid solution for the treatment of androgenetic alopecia (AGA) is often guided by a balance of efficacy and patient tolerability. While both formulations contain the same active pharmaceutical ingredient, their vehicle composition significantly impacts their irritation potential and may influence user adherence and, consequently, real-world effectiveness. This guide provides a comparative analysis of the two formulations, supported by experimental data and detailed methodologies.
Executive Summary
Topical this compound is a well-established, FDA-approved treatment for androgenetic alopecia. It is available in two primary formulations: a liquid solution and a foam. The liquid solution traditionally contains propylene glycol, a vehicle necessary to dissolve this compound but also a known irritant. The foam formulation was developed to be free of propylene glycol, aiming to reduce scalp irritation. Clinical evidence suggests that both the 5% foam and 5% liquid formulations have comparable efficacy in promoting hair growth. However, the foam is consistently reported to have a superior tolerability profile, with a lower incidence of contact dermatitis, itching, and redness.
Efficacy: A Comparative Look at Hair Growth
One of the most direct comparisons available, a 2016 study published in the Journal of Drugs in Dermatology, evaluated the efficacy of 5% this compound foam against a 2% this compound liquid solution in women with androgenetic alopecia. After 24 weeks of treatment, the results showed nearly identical increases in hair count between the two groups, with the 5% foam group experiencing an increase of 23.9 ± 2.1 hairs per square centimeter and the 2% liquid group showing an increase of 24.2 ± 2.1 hairs per square centimeter.[1] Although the concentrations and application frequencies differed, this study suggests that the foam vehicle is at least as effective as the liquid in delivering the active ingredient.
Animal studies have also suggested that the foam formulation may offer a slight advantage. One such study found that 5% this compound foam increased hair weight by an average of 12.4mg, compared to a 9.27mg increase with the 5% this compound liquid.[2]
The general consensus in the scientific community is that both 5% formulations are effective for treating hair loss.[1][3] A one-year observational study of 5% this compound solution found that 84.3% of men rated it as "very effective," "effective," or "moderately effective" for improving hair growth.[1] Similarly, studies on the 5% foam formulation have demonstrated its safety and efficacy in treating men with AGA.[4]
Table 1: Comparative Efficacy Data (Indirect Comparison)
| Formulation | Study Population | Treatment Duration | Mean Change in Non-Vellus Hair Count (per cm²) | Source |
| 5% this compound Foam | Men with AGA | 16 weeks | +20.9 | Olsen et al., 2007 |
| 5% this compound Liquid | Men with AGA | 48 weeks | 45% more hair regrowth than 2% this compound | Olsen et al., 2002[5] |
Note: The data presented is from separate studies and does not represent a direct head-to-head comparison. The treatment durations and specific methodologies may differ.
Irritation Profile: The Propylene Glycol Factor
The most significant difference between the liquid and foam formulations lies in their composition and its impact on scalp tolerability. The liquid solution contains propylene glycol, which can lead to irritant and allergic contact dermatitis, presenting as itching, redness, and scaling.[6][7] The foam formulation was specifically developed to be propylene glycol-free, thereby reducing the incidence of these side effects.[1][7]
Studies have consistently shown that the foam is better tolerated. After 52 weeks of treatment with the foam, only 5% of patients reported symptoms of scalp irritation.[8] This is a notable improvement compared to the 7% to 11% of users who report irritation with alcohol-based solutions.[8] For individuals with sensitive skin, the foam is often the recommended choice.[3][7]
Table 2: Comparative Irritation Data
| Formulation | Key Excipient | Reported Incidence of Irritation | Common Side Effects | Source |
| This compound Foam | Propylene Glycol-Free | ~5% | Mild itching, dryness | [8] |
| This compound Liquid | Contains Propylene Glycol | 7% - 11% | Itching, redness, dryness, flaking, contact dermatitis | [8] |
Mechanism of Action: Signaling Pathways
The precise mechanism by which this compound stimulates hair growth is not fully elucidated, but it is known to involve multiple signaling pathways. This compound is a potassium channel opener, and its active metabolite, this compound sulfate, is thought to be responsible for its therapeutic effect.
Key proposed mechanisms include:
-
Vasodilation: this compound enhances blood flow to the scalp, which may improve the delivery of oxygen and nutrients to hair follicles.
-
Hair Cycle Modulation: It is believed to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase.
-
Cellular Proliferation: this compound may stimulate the proliferation of dermal papilla cells.
-
Upregulation of Growth Factors: It has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), which plays a role in angiogenesis around the hair follicle.
Caption: Proposed mechanism of action for this compound in promoting hair growth.
Experimental Protocols
The methodologies employed in clinical trials evaluating this compound formulations are crucial for interpreting the results. A typical study design is a randomized, double-blind, placebo-controlled trial.
Key Components of a Representative Experimental Protocol:
-
Study Population: Male or female subjects, typically aged 18-49 years, with a diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale IIIv, IV, or V for men).
-
Inclusion Criteria: Subjects in good general health, willing to maintain the same hairstyle and color throughout the study.
-
Exclusion Criteria: History of adverse reactions to this compound, use of other hair loss treatments within a specified period, and certain scalp conditions (e.g., psoriasis, seborrheic dermatitis).
-
Randomization: Subjects are randomly assigned to receive the active treatment (e.g., 5% this compound foam or liquid) or a placebo.
-
Blinding: Both the subjects and the investigators are unaware of the treatment assignment to prevent bias.
-
Treatment Regimen: Application of a specified dose (e.g., 1g of foam or 1mL of liquid) to the affected scalp areas twice daily.
-
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in non-vellus target area hair count at a specified time point (e.g., 16 or 24 weeks). This is often measured using macrophotography.
-
Secondary Endpoints: Change in target area hair width, investigator and subject assessments of scalp coverage, and global photographic review.
-
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events, with a specific focus on local scalp irritation (e.g., itching, redness, scaling) which can be graded on a standardized scale.
-
Duration: Typically ranges from 16 to 52 weeks.
Caption: A generalized workflow for a clinical trial comparing this compound formulations.
Conclusion
For drug development professionals and researchers, the choice between this compound foam and liquid formulations involves a trade-off between established use and improved patient comfort. The available evidence strongly indicates that the 5% this compound foam offers comparable efficacy to the 5% liquid solution but with a significantly better tolerability profile. The absence of propylene glycol in the foam formulation is a key differentiator, leading to a lower incidence of scalp irritation. This improved tolerability may lead to better patient adherence, which is a critical factor for success in a long-term treatment regimen for androgenetic alopecia. Future head-to-head clinical trials in men comparing the 5% foam and 5% liquid formulations with detailed, standardized assessments of both efficacy and irritation would be valuable to further quantify the comparative benefits.
References
- 1. This compound Foam vs Liquid: Which is the Best? | hims [forhims.co.uk]
- 2. This compound Foam Vs Liquid: Which Is Best? - Wimpole Clinic [wimpoleclinic.com]
- 3. hims.com [hims.com]
- 4. droracle.ai [droracle.ai]
- 5. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ro.co [ro.co]
- 7. This compound Foam or Liquid: Which is Better? - GoodRx [goodrx.com]
- 8. This compound Foam vs Liquid: Which to Choose? | Dr Cinik [emrahcinik.com]
Validating the Role of Sulfotransferase Enzyme Activity in Minoxidil Response: A Comparative Guide
Introduction
Minoxidil is a widely used topical treatment for androgenetic alopecia (AGA). However, its efficacy is highly variable, with studies indicating that only 30-40% of patients experience significant hair regrowth.[1] This variability poses a clinical challenge, as treatment is often a process of trial and error over several months.[2][3] Emerging research has identified a key biomarker that can predict a patient's response prior to initiating therapy: the activity of the sulfotransferase enzyme SULT1A1.[2]
This compound is a prodrug, meaning it must be converted into its active form to exert its therapeutic effect.[4] This bioactivation occurs in the outer root sheath of the hair follicle, where the SULT1A1 enzyme converts this compound into this compound sulfate.[4][5][6] It is this compound sulfate that acts as a potassium channel opener, leading to vasodilation and stimulating hair growth.[5][7] The expression and activity of SULT1A1 vary significantly among individuals, and this difference is the primary determinant of the clinical response to topical this compound.[8] This guide provides a comparative analysis of this compound's efficacy based on SULT1A1 activity, compares it with alternative treatments, and details the experimental protocols used to validate this crucial enzymatic role.
The Biochemical Pathway of this compound Activation
The efficacy of topical this compound is fundamentally dependent on a single enzymatic conversion within the hair follicle. The process begins with the topical application of this compound, which penetrates the scalp to reach the hair follicles. There, the SULT1A1 enzyme catalyzes the sulfation of this compound, producing the active metabolite, this compound sulfate. This active compound then stimulates the hair follicle, though the precise downstream mechanisms are still under investigation, they are believed to involve increased blood flow and prolongation of the anagen (growth) phase of the hair cycle.[5][9][10]
Performance Comparison: SULT1A1 Activity and Treatment Response
Topical this compound: A Clear Correlation
Multiple studies have established a strong positive correlation between follicular SULT1A1 activity and the efficacy of topical this compound for AGA. Patients with higher enzyme activity are significantly more likely to respond to treatment. An assay measuring SULT1A1 activity in plucked hair follicles has been developed and validated as a predictive test.[1][11] This test demonstrates high sensitivity and specificity, allowing clinicians to identify likely responders before they commit to months of therapy.[11][12]
| Study Cohort & Parameter | High SULT1A1 Activity (Responders) | Low SULT1A1 Activity (Non-Responders) | Reference |
| Predictive Sensitivity | 93 - 95% | N/A | [1][11] |
| Predictive Specificity | 73 - 83% | N/A | [1][11] |
| Cut-off for "Low Activity" | > 0.4 OD (Optical Density at 405 nm) | < 0.4 OD (Optical Density at 405 nm) | [2][13] |
Table 1: Predictive value of SULT1A1 activity assay for topical this compound response.
Oral this compound: A Contrasting Finding
While topical this compound's efficacy depends on SULT1A1 activity within the hair follicle, oral this compound presents a different paradigm. A study investigating low-dose oral this compound found a surprising inverse correlation: patients with low follicular SULT1A1 activity demonstrated a significantly higher response rate.[14][15] This suggests that the primary site of bioactivation for oral this compound is likely the liver, which has high concentrations of sulfotransferase enzymes.[2] The resulting systemic this compound sulfate is then delivered to the hair follicles via the bloodstream, bypassing the need for local conversion.
| Study Parameter (Oral this compound) | Patients with Low Follicular SULT1A1 Activity | Patients with High Follicular SULT1A1 Activity | Reference |
| Clinical Improvement Rate | 85% | 43% | [14][15] |
| Overall Response Rate (6 months) | \multicolumn{2}{c | }{63.4% (26 of 41 patients)} | [14][15] |
Table 2: Follicular SULT1A1 activity and response to low-dose oral this compound.
Comparison with Alternative Hair Loss Treatments
For patients identified as likely non-responders to topical this compound, several alternative treatments are available. These alternatives operate through different mechanisms of action and have varying levels of supporting clinical evidence.
| Treatment | Mechanism of Action | Typical Efficacy | Primary Use Case |
| Topical this compound | Potassium channel opener; increases blood flow and prolongs anagen phase.[5][16] | Effective in 30-40% of patients, dependent on SULT1A1 activity.[1] | Men and women with AGA. |
| Finasteride / Dutasteride | 5-alpha reductase inhibitors; block the conversion of testosterone to dihydrotestosterone (DHT).[17] | Highly effective in men for stopping progression and increasing hair count.[18] | Male pattern baldness.[19] |
| Low-Level Laser Therapy (LLLT) | Believed to stimulate cellular activity and blood flow in the follicle. | Varies; can be effective as a standalone or adjunct therapy. | Men and women with AGA. |
| Rosemary Oil | Proposed to have anti-inflammatory and circulation-boosting effects; may inhibit DHT.[20] | One study showed efficacy comparable to 2% this compound, with less scalp itching.[20] | Natural alternative for those avoiding pharmaceuticals. |
| Microneedling | Creates micro-injuries to the scalp, inducing a wound-healing response that may stimulate growth factors. | Often used as an adjunct to enhance absorption and efficacy of topical treatments like this compound.[17] | Adjunct therapy for AGA. |
| Pumpkin Seed Oil | May inhibit 5-alpha reductase; rich in beneficial fatty acids and antioxidants.[19] | Showed some positive effect in one study but was less effective than 5% this compound.[19][21] | Natural alternative. |
Table 3: Comparison of this compound with alternative treatments for androgenetic alopecia.
Experimental Protocols
Protocol: Colorimetric Assay for Follicular Sulfotransferase (SULT1A1) Activity
This protocol outlines the method used to quantify SULT1A1 activity in plucked hair follicles, which is crucial for predicting a patient's response to topical this compound. The assay is based on a coupled enzymatic reaction.[8]
1. Sample Collection and Preparation:
-
Pluck 5-10 hairs with intact roots from the affected area of the scalp.
-
Immediately place the follicles in a prepared buffer solution.
-
Isolate the outer root sheath (ORS) from the hair shaft under a microscope.
-
Homogenize the ORS tissue to release cellular contents, including the SULT1A1 enzyme.
2. Reaction Mixture Preparation:
-
Prepare a reaction cocktail containing:
-
This compound (the substrate).
-
p-Nitrophenyl sulfate (pNPS).
-
Phosphoadenosine-phosphosulfate (PAPS), the universal sulfate donor.
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
3. Enzymatic Reaction:
-
Add the hair follicle homogenate (containing SULT1A1) to the reaction mixture.
-
The SULT1A1 enzyme will use the sulfate group from PAPS to convert this compound to this compound sulfate.
-
This reaction depletes the available PAPS. In a coupled reaction, the remaining PAPS is used by a second sulfotransferase to convert pNPS into p-nitrophenol (pNP).
-
The amount of pNP produced is therefore inversely proportional to the SULT1A1 activity specific to this compound. Correction: A more direct method described in literature couples the sulfation of a model substrate (or this compound itself) to the production of a chromophore. A common method measures the conversion of p-nitrophenyl sulfate to p-nitrophenol, which can be quantified directly.[8] Let's correct the workflow to reflect the direct measurement. The conversion of p-nitrophenyl sulfate to p-nitrophenol is measured, and this is coupled to the conversion of this compound to its sulfate form.[8]
4. Quantification:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 24 hours).
-
Stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the p-nitrophenol product.
-
Measure the optical density (absorbance) of the solution at 405 nm using a spectrophotometer.
5. Data Interpretation:
-
The absorbance at 405 nm is directly proportional to the amount of p-nitrophenol produced, which reflects the SULT1A1 activity.
-
Compare the resulting OD value to a predetermined threshold (e.g., 0.4 OD). Values above the threshold indicate sufficient enzyme activity for a likely positive response to this compound.[2][13]
References
- 1. Novel enzymatic assay predicts this compound response in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 5. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. regaine.co.uk [regaine.co.uk]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sulfotransferase activity in plucked hair follicles predicts response to topical this compound in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 14. Hair follicle sulfotransferase activity and effectiveness of oral this compound in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. 6 this compound Alternatives That Actually Work: Hair Regrowth Solutions for Pattern Hair Loss and Thinning | New Beauty [new-beauty.com]
- 18. This compound Alternatives: What Can I Take Instead of this compound? [wimpoleclinic.com]
- 19. This compound Alternatives | hims [forhims.co.uk]
- 20. monpure.com [monpure.com]
- 21. hims.com [hims.com]
Minoxidil versus platelet-rich plasma (PRP) for hair regeneration: a comparative trial
In the landscape of hair restoration therapies, both Minoxidil and Platelet-Rich Plasma (PRP) have emerged as prominent treatments for androgenetic alopecia (AGA), the most common form of hair loss. While this compound is a well-established topical pharmaceutical, PRP represents a newer, autologous approach. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental protocols, supported by data from comparative clinical trials to aid researchers, scientists, and drug development professionals in their understanding of these two distinct modalities.
Efficacy and Clinical Outcomes: A Quantitative Comparison
Numerous studies have sought to compare the clinical effectiveness of this compound and PRP in promoting hair growth. The data presented below summarizes key findings from these comparative trials, focusing on objective metrics such as hair density, hair pull tests, and patient satisfaction.
| Efficacy Parameter | This compound (5% Topical Solution) | Platelet-Rich Plasma (PRP) | Study Reference |
| Hair Pull Test (Negative Result) | 69.4% of patients | 91.7% of patients | Shah et al. (2023)[1] |
| Change in Hair Density | 16% increase | 12% increase (not statistically significant difference) | [2] |
| Change in Average Hair Diameter | 2% increase | 12% increase (6.3 times higher than this compound) | [2] |
| Change in Vellus Hair Share | 2% increase | -17% (decrease, 11.8 times more effective than this compound) | [2] |
| Change in Telogen Hair Share | 5% increase | -16% (decrease, 3.1 times more effective than this compound) | [2] |
| Patient Satisfaction Score | Lower satisfaction reported | Higher satisfaction reported | [3] |
Mechanisms of Action: Signaling Pathways in Hair Follicle Stimulation
The biological mechanisms underpinning the hair regenerative effects of this compound and PRP are distinct, targeting different cellular pathways to ultimately promote the anagen (growth) phase of the hair cycle.
This compound's Mechanism of Action
This compound, in its active form this compound sulfate, is a potassium channel opener.[4] Its primary mechanism involves the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow to the hair follicles.[4] This enhanced microcirculation is thought to improve the delivery of oxygen and nutrients essential for hair growth.[4] Furthermore, this compound is believed to directly stimulate hair follicle cells, prolonging the anagen phase and shortening the telogen (resting) phase.[4] It may also increase the expression of vascular endothelial growth factor (VEGF).[5]
Platelet-Rich Plasma (PRP) Mechanism of Action
PRP therapy harnesses the growth factors released from a concentrated solution of a patient's own platelets.[6] When injected into the scalp, these growth factors, including Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), and others, are believed to stimulate hair follicle stem cells in the bulge area.[6] This stimulation promotes neovascularization (the formation of new blood vessels) and prolongs the anagen phase of the hair cycle.[6][7] Key signaling pathways activated by PRP include the Wnt/β-catenin and ERK pathways, which are crucial for hair follicle development and cell proliferation.[7][8]
Experimental Protocols: A Step-by-Step Overview
The methodologies employed in clinical trials comparing this compound and PRP are crucial for interpreting the validity and reproducibility of the findings. Below are generalized experimental workflows for each treatment arm, based on common practices in published studies.
Topical this compound Application Protocol
A typical clinical trial protocol for topical this compound involves the following steps:
-
Patient Selection: Participants are screened based on the grade of androgenetic alopecia (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).[9][10]
-
Baseline Assessment: Hair count, hair density, and hair caliber are measured in a target area of the scalp. A hair pull test may also be performed.[1][11]
-
Treatment Regimen: Patients are instructed to apply 1 ml of 5% this compound solution or foam to the affected scalp areas twice daily.[12][13]
-
Follow-up Assessments: Patients are evaluated at regular intervals (e.g., 3, 6, and 12 months) to assess changes in hair growth parameters and to monitor for any adverse effects.[11]
-
Final Evaluation: A final assessment of efficacy and safety is conducted at the end of the study period.
Platelet-Rich Plasma (PRP) Treatment Protocol
The protocol for PRP therapy in a clinical trial setting typically includes the following stages:
-
Patient Selection: Similar to this compound trials, patients are selected based on the severity of their hair loss.[14]
-
Blood Collection and PRP Preparation: A sample of the patient's venous blood (typically 20-60 ml) is drawn.[3] The blood is then centrifuged to separate the platelet-rich plasma from other blood components.[15] A double-spin technique is often employed to achieve a higher platelet concentration.[14]
-
PRP Injection: The prepared PRP is injected intradermally into the areas of the scalp affected by hair loss.[16]
-
Treatment Schedule: The treatment usually consists of a series of sessions, for example, three sessions spaced one month apart.[16]
-
Follow-up and Evaluation: Hair growth parameters are assessed at baseline and at specified intervals following the treatment course to determine efficacy.[14]
Conclusion
Both this compound and PRP have demonstrated efficacy in the treatment of androgenetic alopecia, albeit through different mechanisms of action. Comparative studies suggest that PRP may offer superior results in terms of hair pull tests and improvements in hair diameter, leading to higher patient satisfaction.[1][2][3] However, this compound remains a widely used and effective treatment, particularly in increasing hair density.[2] The choice between these therapies may depend on patient preference, cost, and the specific characteristics of their hair loss. Further research with standardized protocols is needed to fully elucidate the comparative long-term efficacy and to identify patient populations that may benefit most from each treatment. The combination of both therapies has also shown promise and warrants further investigation.[17]
References
- 1. A Randomized Control Trial Comparing the Efficacy of Platelet-Rich Plasma and 5% Topical this compound for the Treatment of Androgenetic Alopecia - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A Study to Compare the Efficacy of Platelet-rich Plasma and this compound Therapy for the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Platelet-rich plasma for androgenetic alopecia: A review of the literature and proposed treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-Rich Plasma (PRP) in Dermatology: Cellular and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Treatment of Androgenetic Alopecia Using PRP to Target Dysregulated Mechanisms and Pathways [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinConnect | this compound Response Testing in Males With Androgenetic [clinconnect.io]
- 11. Topical this compound in early androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Oral this compound vs Topical this compound for Male Androgenetic Alopecia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Clinical Trial: Evaluating the Efficacy, Safety, and Patient Satisfaction of Platelet‐Rich Plasma (PRP) Injections and Microneedling for Androgenetic Alopecia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. besthairregrowth.com [besthairregrowth.com]
- 16. chevychasedermatologycenter.com [chevychasedermatologycenter.com]
- 17. tandfonline.com [tandfonline.com]
Comparing the effects of Minoxidil with novel potassium channel openers on hair growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the established hair growth stimulant, Minoxidil, with novel potassium channel openers. The information presented is based on available experimental data to assist in research and development efforts in the field of alopecia treatment.
Quantitative Comparison of Hair Growth Effects
The following tables summarize the quantitative data from key in vitro and in vivo studies, comparing the effects of this compound with other potassium channel openers on hair growth.
Table 1: In Vitro Efficacy of Potassium Channel Openers on Hair Follicle Elongation
| Compound | Concentration Range | Animal Model | Key Findings | Reference |
| This compound | 0.1 - 100 µM | Red Deer (in vitro) | Statistically significant increase in hair follicle length over 8 days (p<0.001). | [1][2] |
| NNC 55-0118 | 0.1, 10, 100 µM | Red Deer (in vitro) | Statistically significant increase in hair follicle length over 8 days (p<0.001). | [1][2] |
| Diazoxide | 10 µM | Red Deer (in vitro) | Statistically significant increase in hair follicle length over 8 days (p<0.01). | [1][2] |
| Pinacidil | Not specified | Mouse (in vitro) | Enhanced cysteine incorporation in hair shafts. | [3] |
| Cromakalim | Not specified | Mouse (in vitro) | Enhanced cysteine incorporation in hair shafts. | [3] |
| Nicorandil | Not specified | Mouse (in vitro) | Enhanced cysteine incorporation in hair shafts. | [3] |
Table 2: In Vivo Efficacy of Potassium Channel Openers on Hair Regrowth
| Compound | Concentration | Animal Model | Key Findings | Reference |
| This compound | 2% and 5% solutions | Stumptail Macaque | Induced regrowth of terminal hairs; enlarged vellus follicles. More prominent effect in early-stage baldness. | [4][5] |
| P-1075 (Pinacidil analog) | Not specified | Stumptail Macaque | Stimulated hair growth. | [6] |
| Cromakalim | Not specified | Stumptail Macaque | Stimulated hair growth. | [6] |
| RP-49,356 | Not specified | Stumptail Macaque | No significant effect on hair growth. | [6] |
Experimental Protocols
Detailed methodologies from the cited studies are provided below to allow for replication and further investigation.
In Vitro Hair Follicle Elongation Assay (Red Deer Model)
This protocol is based on the study by Davies et al. (2005).
-
Animal Model: Anagen hair follicles were isolated from the winter coat of the red deer (Cervus elaphus).[2]
-
Follicle Isolation: Skin samples were dissected, and individual anagen hair follicles were isolated under a dissecting microscope.
-
Culture Conditions: Isolated follicles were cultured individually in 24-well plates containing 1 ml of serum-free Williams E medium supplemented with 2 mM L-glutamine, 10 ng/ml hydrocortisone, 10 µg/ml insulin, and 50 U/ml penicillin-streptomycin. The medium was maintained at 37°C in a 5% CO2 atmosphere.[2]
-
Treatment: Test compounds (this compound, NNC 55-0118, Diazoxide) were dissolved in DMSO and added to the culture medium at the specified concentrations. Control wells contained the vehicle (0.01% DMSO).
-
Measurement of Hair Growth: The length of the hair follicles was measured sequentially over 8 days using an inverted microscope fitted with an eyepiece measuring graticle. The increase in follicle length was calculated from the initial measurement.[2]
In Vivo Hair Regrowth Study (Stumptail Macaque Model)
This protocol is a generalized representation based on studies with this compound in the stumptail macaque (Macaca arctoides), a model for androgenetic alopecia.[4][5][7]
-
Animal Model: Adolescent and adult stumptail macaques with frontal baldness were used.[5]
-
Treatment: Topical solutions of the test compounds (e.g., 2% and 5% this compound) were applied once daily to defined areas on the bald scalp.
-
Measurement of Hair Regrowth:
-
Gross Observation: Photographic documentation of the treatment sites was performed at regular intervals to visually assess hair regrowth.[5]
-
Folliculogram Analysis: Skin biopsies were taken before and after treatment periods. These biopsies were analyzed to determine the number and size of hair follicles, distinguishing between vellus, intermediate, and terminal follicles.[4][5]
-
Hair Weight: In some studies, the amount of hair grown in the treated area was determined by monthly shaving and weighing of the collected hair.[3]
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathway of Potassium Channel Openers in Hair Follicles
Caption: Proposed signaling pathway of potassium channel openers in hair follicle cells.
Experimental Workflow for In Vitro Hair Follicle Culture
Caption: Workflow for the in vitro hair follicle elongation assay.
Logical Relationship of Compound Activity
Caption: Logical relationship between potassium channel openers, their target, and the resulting biological effect.
Discussion
The available data indicates that both established and novel potassium channel openers can directly stimulate hair follicle growth in vitro. The study by Davies et al. (2005) provides strong evidence that this compound, the novel opener NNC 55-0118, and Diazoxide all promote hair follicle elongation in a controlled, serum-free environment.[1][2] The inhibitory effect of the KATP channel blocker, tolbutamide, further supports the mechanism of action through these specific ion channels.[1][2]
In vivo studies using the stumptail macaque model have demonstrated the efficacy of this compound in promoting the conversion of vellus to terminal hairs.[4][5] While quantitative comparative data for novel potassium channel openers in this model is less readily available in recent literature, earlier studies have shown positive effects for compounds like a pinacidil analog and cromakalim.[6]
The signaling pathway is believed to be initiated by the opening of ATP-sensitive potassium channels in the dermal papilla cells of the hair follicle. This leads to membrane hyperpolarization, which is thought to modulate intracellular calcium levels and stimulate cell proliferation and prolong the anagen (growth) phase of the hair cycle. The differential effects of various potassium channel openers may be attributed to their varying affinities for different subtypes of the KATP channel's sulfonylurea receptor (SUR) subunits (SUR1 and SUR2B).
Conclusion
Novel potassium channel openers, such as NNC 55-0118, have demonstrated comparable or potent hair growth-stimulating effects to this compound in preclinical models. These findings highlight the potential for developing new and improved therapies for alopecia that target the potassium channel pathway. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate the therapeutic potential and safety profile of these novel compounds for the treatment of hair loss.
References
- 1. Novel and established potassium channel openers stimulate hair growth in vitro: implications for their modes of action in hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stumptailed macaque as a model for baldness: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of topical this compound in the bald stump-tailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel conductance as a control mechanism in hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stumptailed macaque as a model for androgenetic alopecia: effects of topical this compound analyzed by use of the folliculogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Minoxidil: A Procedural Guide for Laboratory Professionals
The proper disposal of Minoxidil is a critical component of laboratory safety and environmental responsibility. As a bioactive compound, improper disposal can lead to environmental contamination with potential risks to aquatic ecosystems.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, catering to researchers, scientists, and drug development professionals.
Environmental and Safety Rationale
This compound's chemical composition can be harmful to aquatic life when introduced into water systems.[1] Residues from laboratory use or improper disposal of expired products can enter waterways, contributing to water pollution.[1] Therefore, it is imperative to follow established protocols to mitigate environmental impact and ensure workplace safety. This compound is not on the FDA's "flush list," meaning it should never be flushed down the toilet or poured down the drain.[2][3]
Disposal Procedures for Unused or Expired this compound Products
For expired or unwanted commercial this compound solutions, foams, or tablets in a laboratory setting, the primary recommendation is to use formal waste programs.
Step-by-Step Guidance:
-
Do Not Discard in General Waste or Drains: Under no circumstances should this compound be poured down the sink or flushed down the toilet.[4][5]
-
Utilize Take-Back Programs: The most secure and environmentally sound method is to use a medication take-back program.[4] These programs are equipped to handle chemical waste appropriately.
-
Consult Local Waste Authorities: If a take-back program is unavailable, contact your local household hazardous waste collection facility to inquire if they accept expired or unused medications.[4]
-
Pharmacy Disposal Services: Some pharmacies may offer disposal services for medications and should be contacted as another alternative.[4]
| Disposal Method | Key Considerations | Recommendation Level |
| Medication Take-Back Program | The preferred and safest method for ensuring environmentally sound disposal.[4] | Primary |
| Household Hazardous Waste | A viable alternative if take-back programs are not accessible.[4] | Secondary |
| Pharmacy Disposal Program | A convenient option offered by some pharmacies.[4] | Secondary |
| Trash Disposal (with precautions) | To be used only as a last resort when no other options are available. The FDA deems this acceptable if necessary.[2] | Tertiary |
Protocols for Laboratory Spills and Bulk Waste
In a research or manufacturing environment, spills and bulk waste require more stringent handling procedures as outlined in Safety Data Sheets (SDS).
Experimental Protocol for Spill Containment and Cleanup:
-
Ensure Personnel Safety: Before addressing a spill, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Contain the Spill: For liquid spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to contain and absorb the substance.[8] For solid spills (powder), carefully sweep or shovel the material into a suitable container.[9] Avoid creating dust.[7]
-
Collect and Package Waste: Transfer the absorbed material or powder into a clearly labeled, sealed container suitable for hazardous waste disposal.[6][8]
-
Decontaminate the Area: Clean the spill area thoroughly to ensure no residue remains.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the waste.[7][9] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]
Contaminated packaging should be treated as unused product and disposed of through the same hazardous waste stream.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. foligain.com [foligain.com]
- 2. hims.com [hims.com]
- 3. buzzrx.com [buzzrx.com]
- 4. upguys.com [upguys.com]
- 5. This compound-usa.com [this compound-usa.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. m.media-amazon.com [m.media-amazon.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
Essential Safety and Logistical Information for Handling Minoxidil
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential procedural guidance for the safe handling and disposal of Minoxidil in a laboratory setting, compiled from safety data sheets and chemical handling guidelines.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a full-face shield.[1][2][3] | Protects against splashes, dust, and aerosols, preventing eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat or a complete suit protecting against chemicals.[1][4] | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area.[1][5] For operations generating dust, a NIOSH-approved dust respirator is recommended.[2][4] | Prevents inhalation of this compound dust or aerosols, which can cause respiratory irritation.[1] |
Operational Plans: Step-by-Step Handling Procedures
Preparation and Handling of this compound Powder:
-
Work Area Preparation: Conduct all work with this compound powder in a designated area with good local exhaust ventilation, such as a chemical fume hood.[1][4]
-
Donning PPE: Before handling, put on all required PPE in the following order: gown, mask or respirator, eye protection, and then gloves.
-
Weighing and Transfer: When weighing and transferring this compound powder, use appropriate tools to minimize dust generation.[4]
-
Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces.
Handling this compound Solutions:
-
PPE: Wear appropriate PPE, including safety glasses and gloves.
-
Avoid Contact: Prevent contact with skin and eyes.[4] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes.[4]
-
Aerosol Generation: Avoid generating aerosols or mists.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, wipes, and empty containers, in a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Empty Containers: Empty containers may still pose a fire risk. Any residue should be evaporated in a fume hood before disposal.[4]
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[5]
Experimental Workflow for Safe this compound Handling
Caption: Logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
